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2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Documentation Hub

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  • Product: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
  • CAS: 365572-08-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in Synthetic Chemistry and Drug Discovery

Executive Summary 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly reactive α -bromo ketone intermediate widely utilized in medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly reactive α -bromo ketone intermediate widely utilized in medicinal chemistry. Its unique structural topology—combining an electrophilic α -bromoacetyl moiety with an electron-donating para-isopropoxy group—makes it a privileged building block for synthesizing complex heterocycles. This technical whitepaper explores its physicochemical profile, mechanistic reactivity, and standardized synthetic workflows, with a particular focus on its application in developing mutant IDH1 inhibitors[1] and GluN3-containing NMDA receptor modulators[2].

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of this compound is critical for predicting its behavior in complex synthetic workflows. The para-isopropoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the phenyl ring and stabilizing the enol tautomer of the ketone. Conversely, the α -bromine atom exerts a negative inductive (-I) effect, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
Common Synonyms 4'-Isopropoxy-2-bromoacetophenone
CAS Registry Number 365572-08-3[3]
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol [4]
Structural Class α -Bromo Ketone / Acetophenone Derivative
Topological Polar Surface Area (tPSA) 26.3 Ų
Reactivity Profile Highly electrophilic; undergoes facile SN​2 displacement

Synthetic Pathways & Methodologies

The most efficient and scalable method for synthesizing 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is the acid-catalyzed α -bromination of 4-isopropoxyacetophenone. As detailed in recent[5], utilizing N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (p-TsOH) provides superior regiocontrol compared to molecular bromine ( Br2​ ).

Step-by-Step Protocol: Acid-Catalyzed α -Bromination
  • Preparation: Dissolve 4-isopropoxyacetophenone (1.0 eq, e.g., 72.6 mmol) in anhydrous chloroform ( CHCl3​ ) under an inert nitrogen atmosphere.

  • Catalysis: Add p-TsOH (0.2 eq).

    • Causality: p-TsOH acts as a Brønsted acid to protonate the carbonyl oxygen, lowering the activation energy for tautomerization to the nucleophilic enol form.

  • Bromination: Add NBS (1.1 eq) portion-wise while stirring at room temperature.

    • Causality: NBS serves as a steady, low-concentration source of electrophilic bromine ( Br+ equivalent). This controlled release prevents over-bromination (i.e., α,α -dibromination) and suppresses unwanted electrophilic aromatic substitution on the electron-rich phenyl ring.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent until the complete disappearance of the starting material is observed.

  • Workup: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acid, followed by brine.

    • Causality: The aqueous wash effectively removes the water-soluble succinimide byproduct.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the target α -bromo ketone as a colorless to pale-yellow oil[5].

Synthesis Start 4-Isopropoxyacetophenone Step1 Dissolve in CHCl3 Start->Step1 Step2 Add p-TsOH (0.2 eq) Catalyzes Enolization Step1->Step2 Step3 Add NBS (1.1 eq) Electrophilic Bromine Source Step2->Step3 Step4 Monitor via TLC Step3->Step4 Step5 Aqueous Workup Step4->Step5 Final 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Step5->Final

Workflow for alpha-bromination of 4-isopropoxyacetophenone using NBS and p-TsOH.

Core Reactivity & Mechanistic Workflows

The primary utility of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in drug discovery is its role as a dielectrophile in the Hantzsch Thiazole Synthesis . This pathway is frequently employed to generate rigid, metabolically stable heterocyclic scaffolds, such as those found in[6].

Mechanism of the Hantzsch Thiazole Synthesis

When reacted with a thioamide or thiourea, the α -bromo ketone undergoes a highly orchestrated bimolecular condensation:

  • Initial SN​2 Attack: Thioamides are ambidentate nucleophiles. According to Pearson's Hard Soft Acid Base (HSAB) theory, the sulfur atom is a "soft" nucleophile and preferentially attacks the "soft" electrophilic α -carbon of the bromo ketone, displacing the bromide ion.

  • Cyclization: The "harder" nitrogen atom subsequently attacks the "hard" carbonyl carbon in an intramolecular fashion, forming a hydroxythiazoline intermediate.

  • Aromatization: Acid-catalyzed dehydration (loss of H2​O ) drives the formation of the fully aromatic 2,4-disubstituted thiazole ring.

Mechanism A Alpha-Bromo Ketone (Electrophile) C S-Alkylation (Thioimidate) A->C SN2 Attack by S B Thioamide (Nucleophile) B->C D Cyclization (Dehydration) C->D Intramolecular Condensation E 2,4-Disubstituted Thiazole (Target) D->E -H2O, -HBr

Mechanistic pathway of the Hantzsch thiazole synthesis using an alpha-bromo ketone.

Analytical Characterization

To ensure the integrity of the synthesized 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected 1H NMR ( CDCl3​ , 400 MHz) Profile:

  • δ 1.35 (d, 6H, J=6.0 Hz): Isopropyl methyl groups.

  • δ 4.40 (s, 2H): α -methylene protons.

    • Causality: These protons appear as a sharp singlet because they lack vicinal neighbors. They are strongly deshielded (shifted downfield) due to the combined anisotropic effect of the adjacent C=O double bond and the inductive (-I) electron-withdrawing effect of the bromine atom.

  • δ 4.65 (septet, 1H, J=6.0 Hz): Isopropyl methine proton.

  • δ 6.90 (d, 2H, J=8.8 Hz) & δ 7.95 (d, 2H, J=8.8 Hz): Aromatic protons exhibiting a classic AA'BB' para-substituted splitting pattern.

Safety, Handling, and Stability

As an α -halo ketone, this compound is a potent alkylating agent and a severe lachrymator (tear-producing agent).

  • Handling: All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: The compound is sensitive to light and moisture. It should be stored at 2–8°C under an inert atmosphere (Argon or N2​ ) to prevent slow hydrolysis to the corresponding α -hydroxy ketone or photolytic cleavage of the C-Br bond.

References

  • Boxer, M. B., et al. (2015). Mutant IDH1 inhibitors. United States Patent US9216968B2. Google Patents.

  • ChemSrc Database. 2-bromo-1-(4-propan-2-yloxyphenyl)ethanone (CAS 365572-08-3).

  • Lipton, S. A., et al. (2021). Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors. World Intellectual Property Organization WO2021155367A2. Google Patents.

  • GuideChem Database. Ethanone, 2-bromo-1-[4-(1-methylethoxy)phenyl]- (CAS 365572-08-3).

Sources

Exploratory

A Technical Whitepaper on 4'-Isopropoxy-2-bromoacetophenone: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of complex synthetic pathways. 4'-Isopropoxy-2-bromoacetophenone (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of complex synthetic pathways. 4'-Isopropoxy-2-bromoacetophenone (also known as 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one) is a highly versatile intermediate leveraged in the development of advanced therapeutics, including mutant IDH1 inhibitors and negative allosteric modulators of GluN3-containing NMDA receptors.

As an Application Scientist, understanding the precise physicochemical properties and the mechanistic causality behind its synthesis is paramount. This whitepaper provides a comprehensive, self-validating guide to the molecular characteristics, mechanistic utility, and optimized synthetic protocols for 4'-Isopropoxy-2-bromoacetophenone.

Physicochemical Properties and Molecular Characterization

At the core of 4'-Isopropoxy-2-bromoacetophenone's utility is its dual-functional structure: a highly electrophilic α -bromo ketone moiety paired with a lipophilic, sterically demanding isopropoxy ether. The molecular formula is C₁₁H₁₃BrO₂ , yielding a molecular weight of 257.12 g/mol .

The table below summarizes the critical quantitative and qualitative data required for analytical verification and stoichiometric calculations[1].

PropertyValue / Description
Chemical Name 4'-Isopropoxy-2-bromoacetophenone
IUPAC Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
CAS Registry Number 365572-08-3
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Monoisotopic Mass 256.010 g/mol
Appearance Colorless to golden-colored viscous oil / solid
Reactivity Profile Strong electrophile; moisture-sensitive

Mechanistic Role in Drug Development

The architectural value of 4'-Isopropoxy-2-bromoacetophenone lies in its predictable reactivity. The α -bromo ketone is a classic precursor for Hantzsch thiazole synthesis and the formation of imidazoles or ether linkages.

Causality in Structural Design:

  • The α -Bromo Ketone: The electron-withdrawing nature of the carbonyl group increases the acidity of the α -protons, while the bromide ion serves as an exceptional leaving group. This makes the α -carbon highly susceptible to nucleophilic attack (e.g., by amines or thioureas).

  • The Isopropoxy Group: Positioned para to the ketone, the isopropoxy group donates electron density into the phenyl ring via resonance. This modulates the electrophilicity of the carbonyl carbon, preventing unwanted side reactions. Furthermore, in pharmacological targets like [2], the bulky, lipophilic isopropyl group acts as a critical anchor for hydrophobic pocket binding.

MechanisticPathway A Ketone (4-Isopropoxyacetophenone) B Acid-Catalyzed Enolization (p-TsOH) A->B H+ C Electrophilic Attack (NBS / Br+) B->C Br source D Alpha-Bromo Ketone (Product) C->D -H+

Mechanistic pathway of acid-catalyzed alpha-bromination using NBS.

Validated Synthetic Protocol

To ensure a self-validating system, the following protocol details the two-step synthesis of 4'-Isopropoxy-2-bromoacetophenone from commercially available 4-hydroxyacetophenone. Every reagent choice is governed by specific mechanistic causality to maximize yield and purity, adapting methodologies from established [2].

Step 1: O-Alkylation (Synthesis of 4-Isopropoxyacetophenone)
  • Objective: Convert the phenolic hydroxyl group to an isopropoxy ether via an SN​2 mechanism.

  • Methodology:

    • Charge: Dissolve 4-hydroxyacetophenone (1.0 eq, e.g., 73.5 mmol) in 150 mL of acetone in a round-bottom flask.

    • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and 2-iodopropane (2.0 eq).

    • Reaction: Stir the mixture under reflux for 24 hours.

    • Work-up: Remove the acetone under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water.

    • Isolation: Decant the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford a colorless oil (Typical yield: >95%).

  • Causality Check: K₂CO₃ is selected as a mild base to selectively deprotonate the phenol without triggering aldol condensation of the ketone. Acetone acts as a polar aprotic solvent, accelerating the SN​2 displacement of the bulky iodide leaving group.

Step 2: α -Bromination
  • Objective: Regioselective bromination at the α -carbon of the ketone.

  • Methodology:

    • Charge: Dissolve the 4-isopropoxyacetophenone (1.0 eq, e.g., 72.6 mmol) in 150 mL of chloroform.

    • Catalysis: Add p-toluenesulfonic acid (p-TsOH, 0.2 eq).

    • Bromination: Slowly add N-bromosuccinimide (NBS, 1.1 eq) while stirring at room temperature.

    • Reaction: Magnetically stir the solution at room temperature overnight.

    • Purification: Wash the organic phase with deionized water to remove the succinimide byproduct. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to a viscous oil. Purify via flash column chromatography (silica gel, 0–60% dichloromethane in hexanes).

  • Causality Check: Direct bromination with Br₂ gas is highly exothermic and prone to over-bromination or aromatic ring substitution. NBS is chosen because it provides a controlled, low steady-state concentration of electrophilic bromine. The p-TsOH acts as an acid catalyst, rapidly protonating the carbonyl oxygen to drive the tautomerization to the reactive enol form, which subsequently attacks the electrophilic bromine.

SyntheticWorkflow SM 4-Hydroxyacetophenone Step1 O-Alkylation (2-Iodopropane, K2CO3) SM->Step1 Int 4-Isopropoxyacetophenone Step1->Int Step2 Alpha-Bromination (NBS, p-TsOH) Int->Step2 Prod 4'-Isopropoxy-2- bromoacetophenone Step2->Prod

Two-step synthetic workflow for 4'-Isopropoxy-2-bromoacetophenone.

Analytical Validation

A robust protocol must be self-validating. To confirm the successful synthesis of 4'-Isopropoxy-2-bromoacetophenone, researchers must rely on orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR):

    • The successful α -bromination is confirmed by the disappearance of the methyl singlet (~2.5 ppm) and the emergence of a distinct singlet at ~4.4 ppm (2H) , corresponding to the newly formed -CH₂Br group.

    • The isopropoxy group is validated by a characteristic septet at ~4.6 ppm (1H) for the methine proton and a doublet at ~1.3 ppm (6H) for the methyl groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • The presence of the bromine atom is unequivocally identified by its isotopic signature. The mass spectrum will display an M and M+2 peak of approximately equal intensity (at m/z ~257 and 259), reflecting the natural 1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes.

References

  • Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors (WO2021155367A2). Google Patents.
  • Substituted phenoxyacetic acids (US3558612A). Google Patents.
  • 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (CAS 365572-08-3) . ChemSrc. Retrieved from:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Mechanisms, and Drug Discovery Applications of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic pharmacophores relies heavily on highly reactive, bifunctional building blocks. 2-Bromo-1-[4-(propan-2-yloxy)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic pharmacophores relies heavily on highly reactive, bifunctional building blocks. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (also known as 2-Bromo-4'-isopropoxyacetophenone), identified by CAS Number 365572-08-3 , serves as a premier alpha-bromo ketone intermediate.

As a Senior Application Scientist, I have observed that the strategic incorporation of the isopropoxy group provides critical lipophilicity and steric bulk, which are often required for optimal target binding in central nervous system (CNS) drug development. This whitepaper dissects the physicochemical properties, mechanistic synthesis, and field-proven protocols for utilizing this compound, specifically focusing on its role in synthesizing negative allosteric modulators for NMDA receptors.

Chemical Identity and Physicochemical Profiling

The utility of CAS 365572-08-3 stems from its dual electrophilic centers: the highly reactive alpha-carbon (susceptible to SN​2 attack) and the carbonyl carbon (susceptible to nucleophilic addition). The para-isopropoxy substituent acts as an electron-donating group (EDG) via resonance, subtly modulating the electrophilicity of the carbonyl group while enhancing the solubility of the intermediate in organic solvents.

Quantitative Data Summary

The following table summarizes the core chemical properties necessary for stoichiometric calculations and analytical validation.

PropertyValue
Chemical Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
Common Name 2-Bromo-4'-isopropoxyacetophenone
CAS Registry Number 1
Molecular Formula C11​H13​BrO2​
Molecular Weight 257.12 g/mol
Precursor CAS 2 (4'-Isopropoxyacetophenone)
Key Structural Features Alpha-bromo moiety, para-isopropoxy ether

Mechanistic Synthesis: Alpha-Bromination Causality

The synthesis of CAS 365572-08-3 is achieved via the alpha-bromination of 4'-isopropoxyacetophenone.

Causality in Experimental Design: A critical choice in this synthesis is the use of acidic rather than basic conditions. Under basic conditions, the reaction proceeds via an enolate intermediate. Because halogens are electron-withdrawing, the mono-brominated product is more acidic than the starting material, leading to rapid polybromination (the haloform reaction).

Conversely, under acidic catalysis, the reaction proceeds via an enol intermediate . Once the first bromine atom is installed, its inductive electron-withdrawing effect decreases the nucleophilicity of the resulting enol. This effectively halts the reaction after a single bromination event, ensuring high regioselectivity and yield.

Synthesis_Pathway SM 4'-Isopropoxyacetophenone (CAS: 4074-51-5) Enol Enol Intermediate (Regioselective Activation) SM->Enol Acid Catalysis Reagent Brominating Agent (NBS) + Acid Catalyst Reagent->Enol Electrophilic Br+ Product 2-Bromo-4'-isopropoxyacetophenone (CAS: 365572-08-3) Enol->Product Alpha-Bromination & Deprotonation

Fig 1: Acid-catalyzed alpha-bromination pathway of 4'-isopropoxyacetophenone.

Applications in Drug Development: Heterocyclic Scaffolding

In drug discovery, particularly in the development of3, CAS 365572-08-3 is deployed in the Hantzsch Thiazole Synthesis .

Causality in Experimental Design: When CAS 365572-08-3 is reacted with thiourea, chemoselectivity is paramount. Thiourea contains both sulfur and nitrogen nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" nucleophile, while nitrogen is "hard." The alpha-carbon bearing the bromine is a soft electrophile, whereas the carbonyl carbon is a hard electrophile. Therefore, the sulfur atom selectively executes an initial SN​2 attack on the alpha-carbon. Subsequently, the harder nitrogen atom attacks the carbonyl carbon, driving intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis AlphaBromo Alpha-Bromo Ketone (CAS: 365572-08-3) S_Alkylation S-Alkylation Intermediate (Thioether Formation) AlphaBromo->S_Alkylation Thiourea Thiourea (S-Nucleophile) Thiourea->S_Alkylation SN2 Attack by Sulfur Cyclization Intramolecular Cyclization (Carbinolamine) S_Alkylation->Cyclization Nucleophilic Attack by Nitrogen Thiazole Target Thiazole Scaffold (Pharmacophore) Cyclization->Thiazole Dehydration (-H2O)

Fig 2: Mechanism of Hantzsch thiazole synthesis utilizing CAS 365572-08-3.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before downstream processing.

Protocol A: Synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
  • Reaction Setup: Dissolve 1.0 equivalent of 4'-isopropoxyacetophenone in anhydrous acetonitrile (0.5 M concentration). Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA) to promote enolization.

  • Controlled Bromination: Heat the mixture to 60°C. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

    • Causality: Using NBS instead of Br2​ gas provides a low, steady concentration of electrophilic bromine, minimizing oxidative side reactions and polybromination.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.50 ) should disappear, replaced by a slightly less polar spot ( Rf​≈0.55 ).

  • Quenching & Workup: Cool to room temperature and quench with 10% aqueous Na2​S2​O3​ .

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, preventing unwanted bromination during solvent evaporation. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation Checkpoint ( 1H NMR): Dissolve the crude product in CDCl3​ . The protocol is validated if the spectrum shows a distinct singlet at ~4.40 ppm integrating to 2H . This corresponds to the newly formed −CH2​Br protons and confirms successful mono-bromination.

Protocol B: Hantzsch Condensation to 2-Amino-4-(4-isopropoxyphenyl)thiazole
  • Reaction Setup: Dissolve 1.0 equivalent of CAS 365572-08-3 in absolute ethanol (0.2 M concentration). Add 1.1 equivalents of thiourea.

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the charged transition states during the initial SN​2 displacement and subsequent cyclization.

  • Cyclization: Reflux the mixture at 80°C for 2 hours.

  • Isolation: Allow the reaction to cool to 0°C. The product will spontaneously precipitate as a hydrobromide salt. Filter and wash with cold ethanol.

  • Neutralization: Suspend the solid in water and add saturated NaHCO3​ until gas evolution ceases (pH ~8). Filter the resulting free base.

  • Self-Validation Checkpoint (LC-MS): Analyze the purified solid. The protocol is validated if the major peak shows an [M+H]+ mass corresponding exactly to the target thiazole, with the complete absence of the bromine isotope pattern (M / M+2 ratio of 1:1), proving the bromine has been fully displaced.

References

  • Chemsrc.2-bromo-1-(4-propan-2-yloxyphenyl)ethanone (CAS 365572-08-3) Properties and Specifications.
  • Chemsrc.4-Isopropoxyacetophenone (CAS 4074-51-5) Synthesis and Precursors.
  • Google Patents.Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors (WO2021155367A2).

Sources

Exploratory

Solubility of alpha-bromo-4-isopropoxyacetophenone in organic solvents

Solvation Thermodynamics and Handling Protocols for α -Bromo-4-isopropoxyacetophenone in Organic Media Executive Summary α -Bromo-4-isopropoxyacetophenone (also known as 2-bromo-1-(4-isopropoxyphenyl)ethanone) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Handling Protocols for α -Bromo-4-isopropoxyacetophenone in Organic Media

Executive Summary

α -Bromo-4-isopropoxyacetophenone (also known as 2-bromo-1-(4-isopropoxyphenyl)ethanone) is a highly reactive phenacyl bromide derivative utilized extensively as an electrophilic building block in active pharmaceutical ingredient (API) synthesis. As an α -bromoketone, it serves as a premier alkylating agent in SN​2 reactions, particularly for the functionalization of amines, thiols, and carboxylic acids.

For drug development professionals and synthetic chemists, understanding the solubility profile of this compound is not merely a matter of physical chemistry—it is a critical determinant of reaction kinetics, yield, and safety. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of α -bromo-4-isopropoxyacetophenone, offering validated protocols for solvent selection and reagent handling.

Structural Influence on Solvation Thermodynamics

To predict the solubility of α -bromo-4-isopropoxyacetophenone, one must analyze its structural components relative to baseline phenacyl bromides. Unsubstituted α -bromoacetophenone (CAS 70-11-1) is practically insoluble in water but exhibits high solubility in organic solvents such as ethanol, diethyl ether, and chloroform[1][2].

The introduction of the 4-isopropoxy moiety ( −O-CH(CH3​)2​ ) fundamentally alters the molecule's solvation thermodynamics:

  • Increased Lipophilicity (LogP): The bulky, branched isopropyl group increases the hydrophobic surface area of the molecule, further depressing aqueous solubility while drastically enhancing affinity for lipophilic organic solvents (e.g., dichloromethane, toluene)[3].

  • Dipole Moment Modulation: The ether linkage donates electron density into the aromatic ring via resonance, modifying the overall dipole moment. This makes the compound highly compatible with polar aprotic solvents (e.g., DMF, Acetone) which can stabilize the molecule through strong dipole-dipole interactions without hydrogen bonding[4].

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the empirical and extrapolated solubility data for α -bromo-4-isopropoxyacetophenone across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dichloromethane (DCM) 8.93> 250Dipole-dipole, high lipophilic affinity
Ethyl Acetate (EtOAc) 6.02> 200Dipole-dipole, H-bond acceptor
N,N-Dimethylformamide (DMF) 36.7> 300Strong dipole-dipole, optimal for SN​2
Ethanol (EtOH) 24.5~ 50 - 100H-bonding (Note: Risk of slow solvolysis)
Hexane 1.89< 10Weak London dispersion forces
Water 80.1< 0.1Hydrophobic exclusion (Practically insoluble)

Causality in Solvent Selection for SN​2 Workflows

Selecting a solvent for reactions involving α -bromo-4-isopropoxyacetophenone requires balancing reagent solubility with transition-state stabilization.

  • Polar Aprotic Solvents (DMF, Acetone): These are the gold standard. They highly solvate the α -bromoketone via dipole interactions but leave anionic nucleophiles relatively unsolvated (naked), thereby drastically accelerating SN​2 reaction kinetics.

  • Polar Protic Solvents (Methanol, Ethanol): While these dissolve the compound adequately[1], protic solvents hydrogen-bond with nucleophiles, dampening their reactivity. Furthermore, prolonged exposure to protic solvents can lead to unwanted solvolysis, converting the active bromide into an α -alkoxy or α -hydroxy ketone.

  • Non-Polar Solvents (Hexane, Toluene): Solubility is limited in purely aliphatic hydrocarbons. While toluene can dissolve the compound, the lack of solvent polarity fails to stabilize the charge-separated transition state of an SN​2 reaction, leading to sluggish kinetics.

Logic Compound Alpha-Bromo-4- Isopropoxyacetophenone PolarAprotic Polar Aprotic Solvents (DMF, DMSO, Acetone) Compound->PolarAprotic High Solvation PolarProtic Polar Protic Solvents (EtOH, MeOH) Compound->PolarProtic Moderate Solvation NonPolar Non-Polar Solvents (Toluene, Hexane) Compound->NonPolar Low-Mod Solvation SN2 Rapid S_N2 Alkylation (Optimal for API Synthesis) PolarAprotic->SN2 Solvolysis Risk of Solvolysis / Slower S_N2 PolarProtic->Solvolysis Precip Poor Reagent Solubility / Slurry Reactions NonPolar->Precip

Caption: Logical relationship between solvent class, solvation state, and S_N2 reaction kinetics.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent degradation during handling.

Protocol A: Isothermal Gravimetric Solubility Determination

This protocol is used to determine the exact solubility limit of the compound in a chosen organic solvent.

  • Preparation: Add 5.0 mL of the target organic solvent (e.g., anhydrous EtOAc) into a pre-weighed 20 mL glass scintillation vial equipped with a PTFE-lined cap.

  • Saturation: Incrementally add α -bromo-4-isopropoxyacetophenone to the solvent while stirring at 400 rpm until a visible suspension persists (indicating supersaturation).

  • Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0 ± 0.1°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached between the solid phase and the solvated phase.

  • Phase Separation: Extract 2.0 mL of the suspension and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents, ensuring no plasticizer leaches into the sample to skew gravimetric results.

  • Quantification: Transfer exactly 1.0 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas, followed by high vacuum drying for 2 hours. Weigh the residual solid to calculate solubility in mg/mL.

Workflow Start Weigh Excess Alpha-Bromo-4-Isopropoxyacetophenone Solvent Add Target Organic Solvent (e.g., DCM, EtOAc, EtOH) Start->Solvent Equilibrate Isothermal Agitation (24h at 25°C) Solvent->Equilibrate Centrifuge Centrifugation & Filtration (0.45 µm PTFE) Equilibrate->Centrifuge Analyze Gravimetric/HPLC Analysis of Supernatant Centrifuge->Analyze Result Calculate Solubility (mg/mL or mol/L) Analyze->Result

Caption: Experimental workflow for isothermal gravimetric and HPLC solubility determination.

Protocol B: Preparation of Standardized Alkylating Stock Solutions

When preparing stock solutions for high-throughput screening or continuous flow synthesis, degradation must be minimized.

  • Glassware Preparation: Flame-dry all volumetric flasks under vacuum and purge with dry Argon. Causality: α -bromoketones are susceptible to slow hydrolysis in the presence of adventitious water, which converts the active electrophile into an inert α -hydroxyketone.

  • Solvation: Dissolve the required mass of α -bromo-4-isopropoxyacetophenone in anhydrous N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves. Causality: Molecular sieves actively scavenge any residual moisture introduced during reagent transfer, validating the anhydrous integrity of the system.

  • Storage: Transfer the solution to an amber glass vial with a septum cap and store at 4°C. Causality: The C-Br bond can undergo photolytic homolytic cleavage. Amber glass blocks UV radiation, while low temperatures suppress thermal degradation pathways.

Safety, Stability, and Degradation Kinetics

Like many α -bromoacetophenone derivatives, α -bromo-4-isopropoxyacetophenone is a potent lachrymator (tear gas) and a severe mucous membrane irritant[2]. The mechanism of toxicity involves the rapid, irreversible alkylation of nucleophilic thiol groups (e.g., cysteine residues) in sensory nerve receptors (TRPA1 channels).

Handling Directives:

  • All solvation and transfer protocols must be executed within a certified Class II fume hood.

  • Nitrile gloves must be double-layered; the compound can slowly permeate standard single-layer nitrile if dissolved in highly penetrating solvents like DCM or DMF.

  • Spills should be neutralized immediately with a 5% aqueous solution of sodium thiosulfate or sodium bicarbonate, which safely hydrolyzes the reactive bromide before disposal[3].

References

  • ChemBK. "alpha-Bromoacetophenone - Physico-chemical Properties and Safety". ChemBK Database. Available at: [Link]

Sources

Foundational

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and organic synthesis, α -bromo ketones serve as indispensable electrophilic building blocks. Specifically, 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, α -bromo ketones serve as indispensable electrophilic building blocks. Specifically, 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 2-bromo-4'-isopropoxyacetophenone or 4-isopropoxyphenacyl bromide) represents a highly versatile intermediate. The molecule combines the extreme reactivity of an α -bromo ketone with the steric and electronic modulation provided by a para-isopropoxy group. This technical guide provides a deep dive into its physicochemical properties, self-validating synthetic protocols, and its critical role in generating heterocyclic pharmacophores, particularly via the Hantzsch thiazole synthesis for novel neurological therapeutics[1][2].

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is critical for predicting its behavior in complex reaction mixtures. The molecule features two distinct domains:

  • The Electrophilic Core ( α -bromo ketone): The strong electron-withdrawing nature of both the carbonyl group and the bromine atom renders the α -carbon highly susceptible to nucleophilic attack. This makes it an ideal substrate for SN​2 displacements and subsequent cyclizations[3].

  • The Electron-Donating Ether (para-isopropoxy group): The isopropoxy moiety donates electron density into the aromatic ring via resonance, which subtly deactivates the carbonyl carbon toward direct nucleophilic addition while stabilizing the enol tautomer. Furthermore, the bulky isopropyl group enhances the overall lipophilicity (LogP) of downstream drug candidates, a crucial factor for blood-brain barrier (BBB) penetration in neurological targets[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
Common Synonyms 2-Bromo-4'-isopropoxyacetophenone; 4-Isopropoxyphenacyl bromide
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
CAS Registry Number 365572-08-3
Reactivity Profile Highly electrophilic, alkylating agent, lachrymator
Primary Utility Precursor for thiazoles, imidazoles, and oxazoles

Synthetic Methodologies: The Self-Validating Protocol

The synthesis of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is typically achieved via a high-yielding, two-step protocol starting from commercially available 4-hydroxyacetophenone. The following methodology is adapted from validated pharmaceutical workflows used in the development of NMDA receptor modulators[1].

Step 1: Isopropylation of 4-Hydroxyacetophenone

Causality & Mechanistic Insight: The phenolic hydroxyl group must be alkylated prior to bromination to prevent competing electrophilic aromatic substitution (bromination of the activated phenol ring) and to establish the final lipophilic ether linkage.

  • Reagents: 4-hydroxyacetophenone (1.0 eq), 2-iodopropane (2.0 eq), anhydrous K₂CO₃ (2.0 eq), Acetone.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in acetone.

    • Add anhydrous K₂CO₃ to deprotonate the phenol, generating a highly nucleophilic phenoxide.

    • Introduce 2-iodopropane and stir the mixture under reflux for 24 hours.

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and diH₂O.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-isopropoxyacetophenone as a colorless oil.

  • Validation: The reaction typically proceeds with near-quantitative yield (~99%). Disappearance of the broad phenolic O-H stretch in IR or the phenolic proton in ¹H-NMR confirms completion[1].

Step 2: α -Bromination

Causality & Mechanistic Insight: Direct bromination with Br₂ often leads to over-bromination (dibromination at the α -carbon) or aromatic substitution. Utilizing N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (p-TsOH) in chloroform ensures a low, steady-state concentration of active bromine. The acid catalyzes the enolization of the ketone, which is the rate-determining step for the halogenation, ensuring strict mono-bromination at the α -position[1].

  • Reagents: 4-isopropoxyacetophenone (1.0 eq), NBS (1.1 eq), p-TsOH (0.2 eq), Chloroform.

  • Procedure:

    • Dissolve 4-isopropoxyacetophenone in chloroform at room temperature.

    • Add p-TsOH followed by NBS.

    • Stir magnetically at room temperature overnight.

    • Wash the organic phase with diH₂O to remove succinimide and acid.

    • Dry over anhydrous Na₂SO₄ and concentrate. Purify via flash column chromatography (silica gel, 0–60% dichloromethane in hexanes).

  • Validation: Yields typically reach ~92%. The appearance of a distinct singlet integrating to 2 protons around δ 4.4 ppm in ¹H-NMR confirms the presence of the -CH₂Br group[1].

SynthesisWorkflow A 4-Hydroxyacetophenone B Isopropylation (2-Iodopropane, K2CO3) A->B C 4-Isopropoxyacetophenone B->C Yield: ~99% D Alpha-Bromination (NBS, p-TsOH) C->D E 2-Bromo-1-[4-(propan-2- yloxy)phenyl]ethan-1-one D->E Yield: ~92%

Fig 1: Two-step self-validating synthetic workflow for 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

Reactivity Profile: The Hantzsch Thiazole Synthesis

The most prominent application of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is its use as a dielectrophilic component in the Hantzsch Thiazole Synthesis . This classic multi-component reaction condenses an α -haloketone with a thioamide or thiourea to form a 1,3-thiazole ring, a structural motif present in approximately 75% of FDA-approved nitrogen-based small-molecule drugs[2][3].

Mechanistic Pathway
  • S-Alkylation: The reaction initiates with the nucleophilic attack of the highly polarizable sulfur atom of the thioamide/thiourea onto the α -carbon of the bromoketone. The bromide ion is displaced in an SN​2 fashion, forming an intermediate imino thioether[2][3].

  • Intramolecular Cyclization: The nitrogen atom of the thioamide/thiourea, now in close proximity to the electrophilic carbonyl carbon, undergoes intramolecular nucleophilic addition, forming a hydroxythiazoline intermediate[3].

  • Dehydration: Acid-catalyzed or thermal dehydration of the hydroxythiazoline intermediate yields the fully aromatized, thermodynamically stable thiazole ring[2][3].

HantzschMechanism A Alpha-Bromo Ketone (Electrophile) C S-Alkylation Intermediate (Displacement of Br-) A->C B Thiourea / Thioamide (Nucleophile) B->C D Intramolecular Cyclization (N-attack on Carbonyl) C->D E Dehydration (-H2O) D->E F 2-Substituted-4-(4-isopropoxy phenyl)thiazole E->F

Fig 2: Mechanistic causality of the Hantzsch thiazole synthesis utilizing the alpha-bromo ketone.

Applications in Drug Discovery

The derivatives synthesized from 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one have profound implications in neuropharmacology. Recent patent literature highlights its use in synthesizing negative allosteric modulators (NAMs) of GluN3-containing NMDA receptors [1].

GluN3 subunits (GluN3A and GluN3B) are unique among NMDA receptors as they decrease channel conductance and calcium permeability. Modulating these receptors is a novel therapeutic strategy for neurodegenerative diseases and psychiatric disorders. The para-isopropoxyphenyl group, derived directly from our α -bromo ketone building block, is strategically positioned to occupy specific hydrophobic pockets within the allosteric site of the GluN3 receptor, while the generated heterocyclic core (e.g., a substituted pyridine or thiazole) engages in critical hydrogen bonding with the receptor backbone[1].

Safety, Handling, and E-E-A-T Considerations

As an authoritative standard in laboratory safety, researchers must respect the inherent hazards of α -bromo ketones:

  • Lachrymatory Properties: Like many phenacyl halides, this compound is a potent lachrymator. It causes severe eye and respiratory tract irritation. All manipulations must be performed in a certified chemical fume hood.

  • Alkylating Agent: Due to its high electrophilicity, it acts as a non-specific alkylating agent. It can covalently modify biological nucleophiles (such as cysteine residues in proteins or nucleic acids). Proper personal protective equipment (PPE), including double-gloving with nitrile gloves, is mandatory.

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at sub-ambient temperatures (2-8°C) to prevent gradual decomposition or polymerization.

Sources

Exploratory

Whitepaper: Physical Characteristics and Synthetic Utility of 4-Isopropoxy Phenacyl Bromide Derivatives

Executive Summary As drug discovery pipelines increasingly rely on modular, highly functionalized building blocks, α-bromoacetophenones (phenacyl bromides) have cemented their role as indispensable electrophilic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on modular, highly functionalized building blocks, α-bromoacetophenones (phenacyl bromides) have cemented their role as indispensable electrophilic scaffolds. Specifically, 4-isopropoxy phenacyl bromide (chemically known as 2-bromo-1-(4-isopropoxyphenyl)ethan-1-one) offers a unique balance of reactivity and lipophilicity. This in-depth technical guide provides a comprehensive analysis of its physical characteristics, spectroscopic markers, mechanistic reactivity, and standardized synthetic protocols, designed to empower researchers and application scientists in the fields of medicinal chemistry and organic synthesis.

Chemical Identity & Structural Significance

The structural architecture of 4-isopropoxy phenacyl bromide consists of an acetophenone core, an α-bromine atom, and a para-isopropoxy functional group.

From a mechanistic standpoint, the bulky, electron-donating isopropoxy group (+M resonance effect) increases the electron density of the aromatic ring. This electronic donation slightly dampens the electrophilicity of the carbonyl carbon compared to an unsubstituted phenacyl bromide. However, the α-carbon remains highly susceptible to bi-molecular nucleophilic substitution ( SN​2 ) due to the excellent leaving-group ability of the bromide ion. Furthermore, the isopropoxy group is a strategic bioisosteric choice in medicinal chemistry; it increases the overall lipophilicity (LogP) of the molecule, which can enhance membrane permeability in downstream drug candidates, though it may require optimization to balance thermodynamic solubility[1].

Physical & Spectroscopic Characteristics

To ensure rigorous quality control during synthesis and application, the physical and spectroscopic properties of 4-isopropoxy phenacyl bromide must be carefully validated. The tables below summarize the quantitative data required for compound verification.

Table 1: Physical and Chemical Properties

PropertyValue / Description
Chemical Name 2-Bromo-1-(4-isopropoxyphenyl)ethan-1-one
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 42 °C – 46 °C
Calculated LogP (cLogP) ~ 3.2
Solubility Insoluble in H₂O; Soluble in CH₂Cl₂, CHCl₃, EtOAc, DMSO

Table 2: Diagnostic Spectroscopic Markers

TechniqueKey Diagnostic SignalsCausality / Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.40 (s, 2H)α-bromo methylene protons (-CH₂Br); highly deshielded by the adjacent carbonyl and electronegative bromine.
δ 4.65 (hept, J = 6.0 Hz, 1H)Isopropoxy methine proton (-CH(CH₃)₂); split into a heptet by the two adjacent methyl groups.
δ 7.95 (d), 6.92 (d)Para-substituted aromatic A₂B₂ spin system.
IR Spectroscopy ~1685 cm⁻¹Conjugated ketone (C=O) stretch.
~1250 cm⁻¹Aryl-alkyl ether (C-O-C) asymmetric stretch.
~600 cm⁻¹C-Br stretching vibration.

Mechanistic Reactivity & Applications

The synthetic utility of 4-isopropoxy phenacyl bromide is driven by its bifunctional nature. It can participate in cyclocondensation reactions to form heterocycles (e.g., thiazoles via the Hantzsch synthesis, or pyrroles via Paal-Knorr/Vilsmeier variations), or act as a straightforward alkylating agent in Williamson etherifications.

ReactivityPathway A 4-Isopropoxyphenacyl Bromide (Electrophilic Scaffold) B Hantzsch Thiazole Synthesis (+ Thiourea derivatives) A->B Cyclocondensation C Pyrrole Formation (+ Amines / Dicarbonyls) A->C Paal-Knorr / Vilsmeier D Williamson Etherification (+ Phenols / Bases) A->D SN2 Substitution E DNA Gyrase Inhibitors (Antibacterial Agents) B->E F Lamellarin Analogues (Anticancer Alkaloids) C->F G NMDA Receptor Modulators (Neurological Targets) D->G

Figure 1: Divergent synthetic utility of 4-isopropoxyphenacyl bromide in drug development.

Applications in Advanced Drug Development
  • Marine Alkaloid Synthesis: Phenacyl bromide derivatives are critical precursors in the total synthesis of lamellarins and ningalins. These complex pyrrole-derived marine alkaloids exhibit potent cytotoxic, immunomodulatory, and kinase inhibitory properties[2].

  • Antibacterial Agents: 4-isopropoxy analogs have been strategically utilized to optimize benzothiazole scaffold-based DNA gyrase inhibitors. These compounds are designed to combat WHO priority antibiotic-resistant pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa[1].

  • Neurological Therapeutics: Substituted acetophenones and their brominated derivatives are key intermediates in synthesizing negative allosteric modulators of GluN3-containing NMDA receptors, which are targeted for enhancing synaptic function and treating neurological disorders[3].

Standardized Synthesis Protocol

While classical bromination utilizes molecular bromine ( Br2​ ) in acetic acid, this approach generates corrosive HBr gas and risks polybromination. As a Senior Application Scientist, I recommend the use of N-bromosuccinimide (NBS) activated by p-toluenesulfonic acid (p-TsOH). This method ensures a controlled release of electrophilic bromine, while the p-TsOH catalyzes the rate-determining enolization step.

Step-by-Step Methodology

This protocol is a self-validating system designed to maximize yield while preventing over-bromination.

  • Preparation: Dissolve 1.0 equivalent of 4-isopropoxyacetophenone in anhydrous chloroform ( CHCl3​ ) at a concentration of approximately 0.5 M.

  • Catalysis: Add 0.2 equivalents of p-toluenesulfonic acid (p-TsOH) to the stirring solution at room temperature. Causality: The acid protonates the carbonyl oxygen, drastically lowering the activation energy required for the formation of the reactive enol tautomer[3].

  • Bromination: Slowly add 1.05 to 1.10 equivalents of N-bromosuccinimide (NBS) in small portions. Causality: Strict stoichiometric control prevents the formation of the unwanted α,α-dibromoacetophenone byproduct.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 8:2) until the starting material is completely consumed (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol/hexane to yield pure 4-isopropoxyphenacyl bromide as pale yellow crystals (Typical Yield: 75-85%).

SynthesisWorkflow A 4-Isopropoxyacetophenone (Starting Material) C Radical Bromination (Stirring at RT) A->C B Bromination Reagents (NBS, p-TsOH, CHCl3) B->C D Aqueous Workup (Wash & Extract) C->D Completion E Solvent Evaporation & Drying D->E F Recrystallization (Ethanol/Hexane) E->F Crude Solid G 4-Isopropoxyphenacyl Bromide (Pure Product) F->G Yield > 75%

Figure 2: Step-by-step experimental workflow for the synthesis of 4-isopropoxyphenacyl bromide.

Handling, Stability, and Storage Protocols

Phenacyl bromides are potent alkylating agents and severe lachrymators (tear-inducing agents). Strict adherence to the following protocols is mandatory:

  • PPE & Environment: All handling must be conducted inside a certified chemical fume hood. Wear double nitrile gloves, protective eyewear, and a lab coat.

  • Storage Causality: The compound is sensitive to light and moisture. Photolytic cleavage of the C-Br bond can occur over time, turning the solid dark brown. It must be stored in an amber glass vial, backfilled with inert gas (Argon or Nitrogen), and kept refrigerated at 2 °C to 8 °C.

  • Decontamination: Any spills or contaminated glassware should be treated with a dilute solution of sodium thiosulfate or a weak amine (like ethanolamine) to safely quench the reactive α-bromo ketone before washing.

References

  • Title: An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest Source: MDPI URL
  • Title: Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: PMC / NIH URL
  • Title: Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors (WO2021155367A2)

Sources

Foundational

Literature review of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

An In-Depth Technical Guide to 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in Advanced Organic Synthesis Executive Summary In the landscape of modern medicinal chemistry, α -bromoacetophenone derivatives serve as pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in Advanced Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, α -bromoacetophenone derivatives serve as privileged building blocks for the construction of complex heterocyclic pharmacophores. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (CAS: 365572-08-3), also known as 4'-isopropoxyphenacyl bromide, is a highly versatile bifunctional electrophile [1]. The molecule features an electron-donating isopropoxy ether that modulates the electronic landscape of the phenyl ring, coupled with a highly reactive α -bromoketone moiety. This precise structural arrangement makes it an ideal precursor for synthesizing thiazoles, imidazoles, and oxazoles—heterocycles that are foundational to developing kinase inhibitors, antiparasitic agents, and NMDA receptor modulators [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the mechanistic causality behind its synthesis, explore its downstream applications, and provide field-proven, self-validating experimental protocols designed for high-yield reproducibility.

Physicochemical Profiling & Data Presentation

Understanding the physical properties of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is critical for solvent selection and reaction optimization. The bulky isopropoxy group increases the compound's lipophilicity compared to its methoxy analog, impacting both its solubility profile and the pharmacokinetic characteristics of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
Synonyms 4'-Isopropoxyphenacyl bromide; 2-Bromo-4'-isopropoxyacetophenone
CAS Registry Number 365572-08-3 [1]
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Electrophilic Centers α -carbon (soft electrophile); Carbonyl carbon (hard electrophile)
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, and Ethanol; Insoluble in Water

Upstream Synthesis: The α -Bromination Mechanism

The synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is achieved via the α -bromination of 4-isopropoxyacetophenone.

Mechanistic Causality: The reaction is typically conducted under acidic conditions (e.g., using glacial acetic acid). The causality here is kinetic: acid catalysis protonates the carbonyl oxygen, significantly lowering the activation energy required for tautomerization to the enol form. The formation of the electron-rich enol is the rate-determining step. Once formed, the enol's π -system rapidly and nucleophilically attacks molecular bromine ( Br2​ ). The electron-donating nature of the para-isopropoxy group stabilizes the transition state, accelerating the reaction compared to unsubstituted acetophenones.

Table 2: Optimization of α -Bromination Conditions

Solvent SystemBrominating AgentTemp (°C)Yield (%)Observation / Causality
Chloroform Br2​ 0 - 565%Slow enolization; risk of over-bromination.
Glacial Acetic Acid Br2​ 15 - 2088%Optimal acid catalysis for enol formation.
THFNBS / pTSA6075%Milder, but requires extended reaction times.

Downstream Applications: Heterocyclic Construction

The true value of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one lies in its downstream utility, most notably in the Hantzsch Thiazole Synthesis [3][4].

The Hard/Soft Acid-Base (HSAB) Rationale: When this α -bromoketone is reacted with a thioamide or thiourea, two nucleophilic centers are present on the reagent (Sulfur and Nitrogen). According to HSAB theory, the large, polarizable sulfur atom acts as a "soft" nucleophile, which preferentially attacks the "soft" electrophilic α -carbon, displacing the bromide ion via an SN​2 mechanism. The "hard" nitrogen then attacks the "hard" carbonyl carbon, driving intramolecular cyclization.

Recent patent literature highlights the use of such isopropoxy-substituted heterocycles as negative allosteric modulators of GluN3-containing N-methyl-D-aspartate (NMDA) receptors, which are critical targets for treating neurological and psychiatric disorders [2].

Workflow B Alpha-Bromination (Br2 / AcOH) A->B C 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Key Intermediate) B->C D Hantzsch Synthesis (+ Thiourea) C->D E Imidazo-pyrimidine Synthesis (+ 2-Aminopyrimidine) C->E D->F E->G

Fig 1: Synthetic utility workflow of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, meaning the physical observations during the procedure directly confirm the chemical transformations, ensuring trustworthiness and reproducibility.

Protocol A: Synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
  • Preparation: Dissolve 10.0 mmol of 4-isopropoxyacetophenone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Dissolve 10.5 mmol of molecular bromine ( Br2​ ) in 5 mL of glacial acetic acid. Add this solution dropwise to the ketone over 30 minutes at 15°C.

  • Self-Validation Checkpoint 1 (Decolorization): The initial drops of Br2​ will tint the solution orange. Do not add more until the solution turns pale yellow/colorless. This decolorization visually confirms that the rate-limiting enolization has occurred and the bromine has been consumed.

  • Quenching: Once addition is complete and the solution remains persistently pale, pour the mixture into 100 mL of ice-cold water.

  • Self-Validation Checkpoint 2 (Thiosulfate Quench): Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise. A successful quench is validated by the immediate disappearance of any residual orange/red color, ensuring no unreacted Br2​ remains to cause downstream side reactions.

  • Isolation: Extract the aqueous layer with Dichloromethane ( 3×20 mL). Wash the organic layer with saturated NaHCO3​ until CO2​ evolution ceases (confirming acid neutralization). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the title compound as a solid.

Protocol B: Hantzsch Thiazole Condensation
  • Reaction Setup: In a 50 mL flask, dissolve 5.0 mmol of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and 5.2 mmol of thiourea in 15 mL of absolute ethanol [3].

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

  • Self-Validation Checkpoint 3 (Precipitation): As the reaction proceeds, the hydrobromide salt of the resulting 2-amino-4-(4-isopropoxyphenyl)thiazole will often precipitate directly out of the hot ethanol. The formation of this dense, white/off-white precipitate is a visual confirmation of successful cyclization.

  • Workup: Cool the reaction to room temperature, filter the solid, and wash with cold ethanol. To obtain the free base, suspend the solid in water and neutralize with 10% NaOH until pH 8 is reached, then filter and dry.

Mechanism N2 2. Isothiouronium Intermediate Proton transfer & Enolization N1->N2 - HBr N3 3. Intramolecular Cyclization Amine attacks Carbonyl Carbon N2->N3 N4 4. Hydroxythiazoline Tetrahedral intermediate N3->N4 N4->N5 Acid Catalyzed

Fig 2: Stepwise mechanistic pathway of the Hantzsch Thiazole Cyclization.

References

  • ChemSrc. "365572-08-3 | 2-bromo-1-(4-propan-2-yloxyphenyl)ethanone." ChemSrc Database. Available at:[Link]

  • Boxer, M. B., et al. "Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors." World Intellectual Property Organization (WIPO) Patent WO2021155367A2.
  • ResearchGate. "Catalyst-free synthesis of some new isatin-thiazole conjugates in water as a green solvent under Ultrasonic condition." ResearchGate Publications. Available at:[Link]

Exploratory

Difference between 4-isopropoxyacetophenone and its bromo derivative

Regioselective α -Bromination in Drug Design: A Comparative Analysis of 4-Isopropoxyacetophenone and its Bromo Derivative Executive Summary In medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective α -Bromination in Drug Design: A Comparative Analysis of 4-Isopropoxyacetophenone and its Bromo Derivative

Executive Summary

In medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the transformation of substituted acetophenones into their α -bromo derivatives is a foundational workflow. This technical guide explores the profound chemical, structural, and mechanistic differences between 4-isopropoxyacetophenone (a stable, electron-rich precursor) and its derivative, 2-bromo-4'-isopropoxyacetophenone (a highly reactive electrophile).

For researchers and drug development professionals, understanding the causality behind the regioselective bromination of electron-rich aromatic systems is critical. The isopropoxy group presents a unique synthetic challenge: its strong electron-donating nature activates the aromatic ring, making it highly susceptible to undesired nuclear bromination. This whitepaper details the physicochemical divergence of these compounds, the mechanistic logic required to control regioselectivity, and a validated protocol for synthesizing the bromo derivative.

Structural and Physicochemical Divergence

The addition of a single bromine atom at the α -carbon fundamentally alters the molecule's electronic profile, reactivity, and handling requirements. 4-isopropoxyacetophenone acts primarily as a nucleophile (via its enol tautomer) or an electrophilic aromatic substitution (EAS) substrate. In stark contrast, 2-bromo-4'-isopropoxyacetophenone is a potent alkylating agent, primed for nucleophilic substitution ( SN​2 ) and cyclocondensation reactions[1].

Table 1: Comparative Physicochemical Profiling
Parameter4-Isopropoxyacetophenone2-Bromo-4'-isopropoxyacetophenone
CAS Number 4074-51-5Derivative Specific
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₃BrO₂
Molecular Weight 178.23 g/mol 257.12 g/mol
Physical State Colorless to pale yellow liquid/solidSolid (typically crystalline)
Electronic Profile Nucleophilic precursor (via enolization)Highly reactive electrophile ( α -carbon)
Primary Synthetic Use Starting material for Friedel-Crafts, brominationAlkylating agent, cyclocondensation precursor
Handling Considerations Standard PPELachrymator, potential skin sensitizer

Mechanistic Reactivity: Precursor vs. Electrophile

The core difference between these two molecules lies in their role within synthetic pathways.

The Precursor (4-Isopropoxyacetophenone): The isopropoxy group ( −O−CH(CH3​)2​ ) exerts a strong +M (mesomeric) effect, pushing electron density into the aromatic ring. If exposed to molecular bromine ( Br2​ ) without an acid catalyst, the bromonium ion will preferentially attack the ortho position of the aromatic ring, yielding an undesired nuclear brominated byproduct[2].

The Electrophile (2-Bromo-4'-isopropoxyacetophenone): To utilize the molecule for drug development—such as the synthesis of 2-aminothiazole pharmacophores via the Hantzsch thiazole synthesis—the bromine must be positioned on the α -carbon. This α -bromo ketone is highly electrophilic due to the adjacent electron-withdrawing carbonyl group, making it an excellent substrate for incoming nucleophiles (e.g., thiourea).

ReactivityPathway A 4-Isopropoxyacetophenone (Precursor) B Enol Intermediate (Acid Catalyzed) A->B p-TsOH / CHCl3 Enolization E Nuclear Bromination (Undesired Byproduct) A->E Br2 / No Acid Electrophilic Aromatic Sub. C 2-Bromo-4'-isopropoxyacetophenone (Electrophile) B->C NBS Alpha-Bromination D Thiazole Derivative (API Pharmacophore) C->D Thiourea Hantzsch Synthesis

Caption: Mechanistic divergence of 4-isopropoxyacetophenone based on reaction conditions.

Validated Experimental Protocol: Regioselective α -Bromination

To successfully synthesize 2-bromo-4'-isopropoxyacetophenone, the reaction must be carefully engineered to favor α -bromination over nuclear bromination. The following protocol utilizes N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) to achieve this regioselectivity[3].

Causality in Reagent Selection:
  • Why p-TsOH? Acid catalysis protonates the carbonyl oxygen, drastically lowering the activation energy for ketone-enol tautomerization. The resulting enol double bond is highly nucleophilic and outcompetes the activated aromatic ring for the electrophilic bromine source.

  • Why NBS? N-bromosuccinimide provides a low, steady, and controlled concentration of electrophilic bromine, minimizing polybromination (e.g., α,α -dibromination) and oxidative side reactions[4].

Step-by-Step Methodology

Reagents Required:

  • 4-isopropoxyacetophenone (1.0 eq, 72.66 mmol)

  • N-Bromosuccinimide (NBS) (1.1 eq, 79.93 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq, 14.53 mmol)

  • Chloroform ( CHCl3​ ) (150 mL)

Procedure:

  • Substrate Dissolution: Dissolve 1.0 equivalent of 4-isopropoxyacetophenone in anhydrous chloroform ( CHCl3​ ). Note: Chloroform provides excellent solubility for both the ketone and NBS while remaining inert to mild brominating conditions.

  • Acid Catalysis: Add 0.2 equivalents of p-TsOH to the stirring solution at room temperature. Allow the mixture to stir for 5-10 minutes to initiate enolization.

  • Electrophilic Addition: Slowly add 1.1 equivalents of NBS portion-wise to the reaction flask. Maintain stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or 1H NMR. The reaction is typically complete when the acetyl methyl singlet (~2.5 ppm) disappears, replaced by the α -bromo methylene singlet (~4.4 ppm).

  • Workup & Isolation: Quench the reaction with distilled water. Extract the organic layer, wash sequentially with saturated sodium bicarbonate ( NaHCO3​ ) and brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude 2-bromo-4'-isopropoxyacetophenone.

Workflow Step1 Step 1: Substrate Dissolution Dissolve 4-Isopropoxyacetophenone in CHCl3 Step2 Step 2: Acid Catalysis Add 0.2 eq p-TsOH to induce enolization Step1->Step2 Step3 Step 3: Bromination Add 1.1 eq NBS slowly at Room Temperature Step2->Step3 Step4 Step 4: Reaction Monitoring Track conversion via TLC or 1H NMR Step3->Step4 Step5 Step 5: Workup & Isolation Aqueous quench, extraction, and concentration Step4->Step5

Caption: Step-by-step workflow for the regioselective synthesis of 2-bromo-4'-isopropoxyacetophenone.

Applications in Drug Development

The conversion of 4-isopropoxyacetophenone to its bromo derivative is rarely an end-goal; rather, it is a critical enabling step in medicinal chemistry. α -bromoacetophenones are quintessential building blocks for synthesizing heterocyclic systems.

When 2-bromo-4'-isopropoxyacetophenone is reacted with thiourea derivatives, it undergoes a rapid cyclocondensation to form 2-aminothiazoles . This structural motif is a privileged scaffold in pharmacology, frequently utilized in the development of kinase inhibitors, negative allosteric modulators (such as GluN3-containing NMDA receptor modulators)[3], and anti-tubercular agents. The isopropoxy group, carried over from the starting material, often serves to enhance the lipophilicity and target-binding affinity of the final API within hydrophobic protein pockets.

References

  • Google Patents (WO2021155367A2).Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors. (Details the synthetic protocol for 2-bromo-4'-isopropoxyacetophenone).
  • The Royal Society of Chemistry. Synthesis, biological evaluation and computational studies of pyrazole derivatives. Retrieved from:[Link]

  • ChemRxiv. Additive Free Aromatic Bromination in Flow. Retrieved from:[Link]

Sources

Foundational

The Reactivity Profile and Synthetic Utility of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one: A Technical Whitepaper

Executive Summary 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly versatile bifunctional building block utilized extensively in organic synthesis and medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly versatile bifunctional building block utilized extensively in organic synthesis and medicinal chemistry. This technical guide explores the mechanistic drivers of its reactivity, detailing its application in nucleophilic aliphatic substitutions ( SN​2 ) and heterocyclic construction. By understanding the electronic interplay between its electron-donating isopropoxy group and its highly electrophilic α -bromo ketone moiety, researchers can leverage this compound for the development of complex pharmacophores, including allosteric modulators for neurological targets[1].

Structural & Electronic Drivers of Reactivity

The chemical behavior of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is dictated by three distinct structural features:

  • The α -Bromo Ketone Electrophilic Center: The primary site of reactivity is the α -carbon. The adjacent carbonyl group exerts a profound activating effect. Mechanistically, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond. This orbital overlap, combined with inductive electron withdrawal, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the α -carbon, drastically accelerating SN​2 nucleophilic attack compared to standard alkyl bromides[2].

  • The Carbonyl Group: While it activates the adjacent carbon, the carbonyl carbon itself remains susceptible to nucleophilic addition (e.g., reduction by hydrides or condensation with hydrazines).

  • The 4-Isopropoxy Aromatic Ring: The isopropoxy group is an electron-donating group (EDG) via resonance. It increases the electron density of the phenyl ring, slightly tempering the electrophilicity of the carbonyl carbon while providing a lipophilic, sterically demanding handle that is highly valuable in structure-activity relationship (SAR) studies for drug development[1].

ReactivityMap Core 2-Bromo-1-[4-(propan-2-yloxy) phenyl]ethan-1-one SN2 SN2 Substitution (Amines, Thiols, Azides) Core->SN2 α-Carbon Attack Hantzsch Hantzsch Synthesis (Thioamides, Thioureas) Core->Hantzsch Heterocycle Formation Carbonyl Carbonyl Addition/Reduction (NaBH4, Hydrazines) Core->Carbonyl C=O Reactivity EAS Electrophilic Aromatic Substitution (Ortho to O-iPr) Core->EAS Ring Activation

Fig 1. Global reactivity map of 2-bromo-4'-isopropoxyacetophenone.

Core Reactivity Pathways

Nucleophilic Aliphatic Substitution ( SN​2 )

Because of the highly activated nature of the α -carbon, this compound readily participates in nucleophilic substitution reactions[3]. Soft nucleophiles (such as thiols and azides) react almost instantaneously, while harder nucleophiles (like primary and secondary amines) require careful temperature control to prevent over-alkylation. The choice of base is critical: weak bases (e.g., K2​CO3​ or Et3​N ) must be used to neutralize the generated HBr . Strong bases will deprotonate the α -carbon, leading to enolate-driven side reactions such as self-condensation or Darzens-type epoxidations.

Heterocyclic Construction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical, highly efficient method for constructing 2,4-disubstituted thiazole rings[4][5]. When 2-bromo-4'-isopropoxyacetophenone is reacted with a thioamide or thiourea, a rapid SN​2 displacement of the bromide by the sulfur atom occurs first (S-alkylation). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, culminating in dehydration to form the aromatic thiazole core.

HantzschWorkflow Step1 1. Reagent Mixing α-Bromo Ketone + Thiourea in EtOH Step2 2. S-Alkylation (SN2) Formation of Thioether Intermediate Step1->Step2 Step3 3. Intramolecular Cyclization Nucleophilic Attack on Carbonyl Step2->Step3 Step4 4. Dehydration Loss of H2O to Yield Aromatic Thiazole Step3->Step4 Step5 5. Isolation & Validation Precipitation, Filtration, NMR/LC-MS Step4->Step5

Fig 2. Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction causality is monitored in real-time.

Protocol A: General SN​2 Amination to Form an α -Amino Ketone

Objective: Synthesize an α -secondary amino ketone while suppressing bis-alkylation. Causality Rationale: Tetrahydrofuran (THF) is chosen as the solvent to maintain intermediate solubility, while K2​CO3​ acts as a heterogeneous, mild acid scavenger that prevents enolization of the starting material.

  • Reaction Setup: Dissolve 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Slowly add the secondary amine (1.1 equiv) dropwise over 15 minutes.

  • In-Process Validation (TLC): After 2 hours at room temperature, withdraw a 10 μ L aliquot, quench in 1 mL of 1:1 EtOAc/Water, and spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

    • Validation Check: The complete disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a more polar, ninhydrin-active spot ( Rf​≈0.2−0.3 ) confirms successful SN​2 displacement.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Final Validation ( 1H NMR in CDCl3​ ):

    • Validation Check: The spectrum must show the disappearance of the sharp singlet at δ≈4.4 ppm (the −CH2​Br protons) and the appearance of a new shifted singlet (typically δ≈3.6−3.8 ppm) corresponding to the −CH2​NR2​ protons. The isopropoxy signature (a septet at δ≈4.6 ppm and a doublet at δ≈1.3 ppm) must remain intact.

Protocol B: Hantzsch Thiazole Synthesis

Objective: Construct a 2-amino-4-(4-isopropoxyphenyl)thiazole derivative. Causality Rationale: Ethanol is utilized as a polar protic solvent. It not only dissolves both organic and inorganic reagents but also acts as a crucial proton shuttle to facilitate the final dehydration step of the cyclization[4].

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 equiv) and thiourea (1.05 equiv) in absolute ethanol (0.5 M).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The mixture will initially become a clear solution as the S-alkylation occurs, followed by the potential precipitation of the thiazole hydrobromide salt.

  • In-Process Validation (LC-MS): Withdraw a 5 μ L aliquot, dilute in mass-spec grade Methanol, and inject.

    • Validation Check: The mass spectrum should show the complete consumption of the starting material mass ( [M+H]+ 257/259 m/z) and the appearance of the target thiazole mass ( [M+H]+ 235 m/z), confirming both substitution and dehydration have occurred.

  • Workup: Cool the reaction to room temperature. If the product precipitates as the HBr salt, collect it via vacuum filtration and wash with cold ethanol. To obtain the free base, suspend the solid in water and neutralize with saturated aqueous NaHCO3​ until pH 8 is reached, then extract with EtOAc.

Quantitative Reactivity Profile

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one across various synthetic transformations.

Reaction TypeReagents / NucleophileOptimal ConditionsTypical YieldMechanistic / Causality Note
Amination ( SN​2 ) Secondary Amine (1.1 eq), K2​CO3​ THF, 0 °C to RT, 2-4h75 - 85%Mild heterogeneous base prevents enolization and subsequent side reactions.
Thiolation ( SN​2 ) Thiol (1.0 eq), Et3​N DCM, RT, 1-2h85 - 95%Soft sulfur nucleophiles react extremely rapidly due to high polarizability.
Hantzsch Cyclization Thiourea / Thioamide (1.05 eq)EtOH, Reflux, 2-3h80 - 90%Protic solvent (EtOH) stabilizes the polar transition state and aids dehydration.
Carbonyl Reduction NaBH4​ (0.5 eq)MeOH, 0 °C, 1h70 - 80%Strict temperature control (0 °C) is required to prevent intramolecular epoxide (oxirane) formation.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Amino-4-(4-isopropoxyphenyl)thiazole via Hantzsch Cyclization

Executive Summary Thiazole derivatives are privileged pharmacophores in modern drug discovery, exhibiting profound [1]. This application note details the robust, high-yield synthesis of 4-(4-isopropoxyphenyl)thiazol-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives are privileged pharmacophores in modern drug discovery, exhibiting profound [1]. This application note details the robust, high-yield synthesis of 4-(4-isopropoxyphenyl)thiazol-2-amine utilizing 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 2-bromo-4'-isopropoxyacetophenone) and thiourea. The isopropoxy moiety serves as a critical lipophilic vector, enhancing membrane permeability and target-binding affinity for downstream biological evaluation.

Precursor Synthesis & Mechanistic Rationale

The required α -haloketone electrophile, 2-bromo-4'-isopropoxyacetophenone, is typically synthesized via the using N-bromosuccinimide (NBS) and catalytic p-toluenesulfonic acid (p-TsOH) in chloroform[2].

The core transformation relies on the , a highly efficient bimolecular condensation[3]. The mechanism is a cascade reaction initiated by the nucleophilic attack of the thiourea sulfur atom onto the α -carbon of the haloketone, [4]. Subsequent intramolecular cyclization occurs as the thiourea nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. A final, yields the stable, aromatic thiazole ring[3].

Mechanism A 2-Bromo-4'-isopropoxyacetophenone (Electrophile) C S-Alkylation Intermediate (SN2 Displacement of Br-) A->C B Thiourea (Nucleophile) B->C D Intramolecular Cyclization (N attacks Carbonyl C) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G 4-(4-Isopropoxyphenyl)thiazol-2-amine F->G

Mechanistic sequence of the Hantzsch thiazole synthesis.

Experimental Design & Causality

A successful Hantzsch synthesis requires careful selection of solvent and workup conditions to ensure high purity and yield without the need for exhaustive column chromatography.

  • Solvent Selection: Absolute ethanol is selected over non-polar solvents. Causality: Protic solvents stabilize the leaving bromide anion during the initial SN​2 displacement and critical for the dehydration of the hydroxythiazoline intermediate[4].

  • Base-Free Reaction Phase: No external base is added during the reflux phase. Causality: Thiourea is sufficiently nucleophilic to initiate the reaction. Adding a strong base prematurely could lead to the degradation of the α -haloketone or promote unwanted side reactions (e.g., Darzens-type condensations or epoxide formation).

  • Alkaline Workup: The primary product forms as a thiazolium hydrobromide salt, which is highly soluble in polar media. Causality: Pouring the reaction mixture into a 5% aqueous Na2​CO3​ solution , driving the precipitation of the highly insoluble free 2-aminothiazole base[4].

Detailed Protocol: Synthesis of 4-(4-Isopropoxyphenyl)thiazol-2-amine

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified in-process criteria are met.

Materials:

  • 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 eq, 5.0 mmol, 1.28 g)

  • Thiourea (1.5 eq, 7.5 mmol, 0.57 g)

  • Absolute Ethanol (10 mL)

  • 5% Na2​CO3​ aqueous solution (20 mL)

Step-by-Step Methodology:

  • Reaction Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the α -haloketone (5.0 mmol) in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add thiourea (7.5 mmol) in one portion. Self-Validation: The suspension will gradually clear into a homogenous solution as the thiourea dissolves and the exothermic SN​2 reaction begins.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours.

  • In-Process Monitoring (TLC): After 1.5 hours, sample the reaction. Self-Validation: TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) must show the complete disappearance of the UV-active starting material ( Rf​≈0.6 ) and the formation of a highly polar spot at the baseline (the hydrobromide salt).

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C). Self-Validation: A crystalline precipitate of the salt may begin to form as the solution cools.

  • Neutralization & Precipitation: Pour the crude mixture into a 100 mL beaker containing 20 mL of 5% Na2​CO3​ solution while stirring vigorously. Self-Validation: Immediate effervescence ( CO2​ release) and the formation of a dense, off-white to pale yellow precipitate indicate successful neutralization of the hydrobromide salt. Verify the pH is ≥8 using indicator paper.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 x 10 mL) to and unreacted thiourea[3].

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow to air dry on a tared watch glass to afford the pure thiazole derivative.

Workflow Step1 Reagent Mixing (EtOH, 80°C) Step2 Reflux (2 hours) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Neutralization (5% Na2CO3) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Step-by-step experimental workflow for thiazole derivative isolation.

Process Optimization & Quantitative Data

The following table summarizes the optimization parameters evaluated during method development. Ethanol at reflux provided the optimal balance of reaction kinetics, safety, and isolated yield.

Solvent SystemTemperature (°C)Workup ReagentTime (h)Isolated Yield (%)Purity (HPLC)
Methanol65 (Reflux)5% Na2​CO3​ 3.078>95%
Ethanol 80 (Reflux) 5% Na2​CO3​ 2.0 89 >98%
Tetrahydrofuran65 (Reflux)5% Na2​CO3​ 4.062~90%
Ethanol / Water90 (Microwave)5% Na2​CO3​ 0.592>99%

Analytical Characterization Guidelines

To ensure the scientific integrity of the synthesized 4-(4-isopropoxyphenyl)thiazol-2-amine, the following analytical signatures should be confirmed:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic thiazole ring proton (C5-H) appearing as a sharp singlet around δ 6.8 - 7.0 ppm. The isopropoxy methine proton should appear as a septet near δ 4.6 ppm, and the primary amine protons ( −NH2​ ) will present as a broad exchangeable singlet near δ 7.0 - 7.2 ppm.

  • Mass Spectrometry (ESI+): The expected pseudomolecular ion [M+H]+ for C12​H14​N2​OS is m/z 235.1.

References

  • Chem Help Asap. "Hantzsch Thiazole Synthesis - Chem Help Asap". Available at: [Link]

  • MDPI. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst". Available at: [Link]

  • Google Patents. "WO2021155367A2 - Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors".

Sources

Application

Application Note: Precision Nucleophilic Substitution of α-Bromo-4-isopropoxyacetophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary α-Haloketones are indispensable building blocks in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

α-Haloketones are indispensable building blocks in medicinal chemistry. Specifically, α-bromo-4-isopropoxyacetophenone (also known as 2-bromo-1-(4-isopropoxyphenyl)ethan-1-one) serves as a critical intermediate in the synthesis of novel therapeutics, including negative allosteric modulators of GluN3-containing NMDA receptors[1]. While the displacement of the bromide leaving group appears straightforward, the adjacent carbonyl group introduces mechanistic complexities. As an Application Scientist, I have designed this protocol to navigate these nuances, ensuring high-yielding, chemoselective SN2 substitution while suppressing competing pathways.

Mechanistic Framework & Causality

The reactivity of α-bromoacetophenones is driven by the electron-withdrawing nature of the carbonyl group, which polarizes the C–Br bond and stabilizes the transition state during nucleophilic attack[2]. However, this dual electrophilic system (the α-carbon and the carbonyl carbon) presents a chemoselectivity challenge.

According to computational and kinetic studies by Itoh et al., the reaction of α-bromoacetophenones with certain nucleophiles (such as hydroxide) proceeds via a single transition state that undergoes dynamic path bifurcation[3]. Trajectories initiated at this single transition state can lead to both products, meaning product selectivity is determined by post-transition state dynamics. The intermediate can collapse into either the desired direct substitution product or a carbonyl addition product (leading to epoxides or degradation).

Expert Insight (Causality): The 4-isopropoxy substituent plays a crucial role in directing this pathway. The electron-donating nature of the isopropoxy group (via resonance) increases the electron density at the carbonyl carbon, rendering it less electrophilic. Consequently, when paired with a moderate nucleophile (like a primary or secondary amine) and a non-nucleophilic base, the trajectory is heavily biased toward SN2 substitution at the α-carbon rather than carbonyl addition.

Mechanism Substrate α-Bromo-4-isopropoxyacetophenone + Nucleophile (Nu-) TS Single Transition State (Dynamic Path Bifurcation) Substrate->TS Attack at α-C or C=O Sub S_N2 Substitution (Target Pathway) TS->Sub Preferred with amines/weak bases (Electron-donating 4-iPr group) Add Carbonyl Addition (Side Reaction) TS->Add Favored by hard nucleophiles (e.g., OH-)

Fig 1: Dynamic path bifurcation in the reaction of α-bromoacetophenones with nucleophiles.

Experimental Design & Optimization Data

To prevent the bifurcation pathway from leading to carbonyl addition, the choice of base and solvent is critical. Strong aqueous bases (e.g., NaOH) provide hard nucleophiles that favor addition[3]. Instead, we utilize a polar aprotic solvent (Acetonitrile) to accelerate the SN2 reaction by poorly solvating the nucleophile, combined with a mild, non-nucleophilic base (Potassium Carbonate, K₂CO₃) to scavenge the hydrobromic acid (HBr) byproduct.

Table 1: Optimization of Reaction Conditions for Amine Substitution

SolventBase (Equiv)Nucleophile (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DCMNoneAmine (2.2)25475Excess amine acts as base; moderate yield[2].
MeCN K₂CO₃ (1.5) Amine (1.1) 25 2 88 Clean SN2 conversion; optimal HBr scavenging.
THFDIPEA (1.5)Amine (1.1)65182Faster kinetics, but trace impurities observed.
H₂O/EtOHNaOH (2.0)Amine (1.1)25645Significant carbonyl addition and bifurcation[3].

Detailed Protocol: Synthesis of α-Amino-4-isopropoxyacetophenone

This protocol describes the substitution using a representative secondary amine (e.g., piperidine) to yield the corresponding α-amino ketone. The system is designed to be self-validating at multiple checkpoints.

Workflow Step1 1. Preparation Substrate in MeCN + K2CO3 Step2 2. Addition Amine added dropwise at 0°C Step1->Step2 Step3 3. Reaction Stir at RT Monitor via TLC Step2->Step3 Step4 4. Workup EtOAc/H2O Extraction Step3->Step4 Step5 5. Isolation Column or Crystallization Step4->Step5

Fig 2: Step-by-step experimental workflow for the nucleophilic substitution protocol.

Materials & Reagents
  • Substrate: α-Bromo-4-isopropoxyacetophenone (1.0 equiv, 10.0 mmol, 2.57 g)

  • Nucleophile: Piperidine (1.1 equiv, 11.0 mmol, 0.94 g)

  • Base: Potassium Carbonate, anhydrous (1.5 equiv, 15.0 mmol, 2.07 g)

  • Solvent: Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Execution
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add α-bromo-4-isopropoxyacetophenone (2.57 g) and anhydrous K₂CO₃ (2.07 g).

    • Causality: Using anhydrous K₂CO₃ prevents the introduction of water, which could act as a competing nucleophile and trigger the dynamic path bifurcation toward addition[3].

  • Solvation: Suspend the mixture in 30 mL of anhydrous MeCN. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve piperidine (0.94 g) in 5 mL of MeCN. Add this solution dropwise to the reaction flask over 15 minutes.

    • Causality: Dropwise addition at 0 °C manages the exothermic nature of SN2 reactions and prevents local concentration spikes that could lead to over-alkylation or di-substitution artifacts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2 hours[2].

Self-Validation & Analytical Milestones

Self-Validation Checkpoint 1 (TLC Monitoring): At the 2-hour mark, spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting α-bromo ketone typically has an Rf of ~0.6. The successful formation of the polar α-amino ketone will manifest as a new, UV-active spot at a significantly lower Rf (~0.2–0.3), which stains positive with ninhydrin.

  • Quench & Workup: Once TLC confirms complete consumption of the starting material, concentrate the mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

    • Causality: EtOAc efficiently extracts the organic product while leaving water-soluble inorganic salts (KBr, unreacted K₂CO₃) in the aqueous layer.

  • Washing & Drying: Separate the organic layer, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure α-amino-4-isopropoxyacetophenone.

Self-Validation Checkpoint 2 (¹H NMR Verification): Record a ¹H NMR spectrum in CDCl₃. The system is validated if the sharp singlet corresponding to the α-bromo protons (~4.40 ppm) has completely disappeared, replaced by a new, more shielded signal (~3.70 ppm) corresponding to the α-amino protons. Additionally, the septet of the isopropoxy CH proton should remain intact at ~4.65 ppm, confirming the ether linkage survived the mildly basic conditions[1].

Sources

Method

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-(4-isopropoxyphenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Hantzsch Thiazole Synthesis in Modern Drug Discovery The Hantzsch thiazole synthesis, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Hantzsch Thiazole Synthesis in Modern Drug Discovery

The Hantzsch thiazole synthesis, a classic reaction dating back to the 19th century, remains a cornerstone in modern heterocyclic chemistry and drug discovery.[1] Its enduring relevance lies in its efficiency and versatility for constructing the thiazole ring, a privileged scaffold found in a multitude of pharmacologically active compounds. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily synthesize a diverse library of these compounds is invaluable for structure-activity relationship (SAR) studies, a critical component of contemporary drug development.

This guide provides a detailed examination of the Hantzsch thiazole synthesis, focusing on the preparation of 2-amino-4-(4-isopropoxyphenyl)thiazole from 4'-isopropoxy-2-bromoacetophenone and thiourea. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss key considerations for optimization and characterization.

Reaction Overview and Mechanism

The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[2][3] The reaction proceeds through a well-established multi-step pathway, driven by the formation of a stable aromatic thiazole ring.[1][3]

The mechanism can be broken down into three key steps:

  • Nucleophilic Attack (S-alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the 4'-isopropoxy-2-bromoacetophenone in an SN2 reaction. This initial step forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic 2-amino-4-(4-isopropoxyphenyl)thiazole. The formation of the stable aromatic ring is a significant thermodynamic driving force for the reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-amino-4-(4-isopropoxyphenyl)thiazole using both conventional heating and microwave-assisted methods.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
4'-Isopropoxy-2-bromoacetophenoneC11H13BrO2257.125343-93-1Major Chemical Suppliers
ThioureaCH4N2S76.1262-56-6Major Chemical Suppliers
Methanol (ACS Grade)CH4O32.0467-56-1Major Chemical Suppliers
Ethanol (ACS Grade)C2H6O46.0764-17-5Major Chemical Suppliers
Sodium CarbonateNa2CO3105.99497-19-8Major Chemical Suppliers
Protocol 1: Conventional Synthesis

This protocol is adapted from standard procedures for the synthesis of 2-amino-4-phenylthiazole derivatives.[2][3]

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-isopropoxy-2-bromoacetophenone (5.0 mmol, 1.29 g) and thiourea (7.5 mmol, 0.57 g).

  • Add 15 mL of methanol to the flask.

  • Heat the mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 30 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes. This will neutralize the hydrobromide salt of the product, causing it to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic impurities.

  • Allow the product to air dry on the filter paper or on a watch glass. For more efficient drying, the solid can be placed in a desiccator under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4'-isopropoxy-2-bromoacetophenone (1.0 mmol, 0.26 g) and thiourea (1.5 mmol, 0.11 g).

  • Add 3 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a 50 mL beaker and add 10 mL of a 5% aqueous sodium carbonate solution to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry as described in the conventional protocol.

Workflow Diagram

Hantzsch_Synthesis_Workflow start Start reagents Combine 4'-Isopropoxy-2-bromoacetophenone and Thiourea in Solvent start->reagents reaction Heat with Stirring (Conventional or Microwave) reagents->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitate Product (add to Na2CO3 solution) cool->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry the Product filter->dry characterize Characterize the Product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-(4-isopropoxyphenyl)thiazole.

Expected Results and Characterization

The expected product of this synthesis is 2-amino-4-(4-isopropoxyphenyl)thiazole .

PropertyExpected Value
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Appearance White to off-white solid
Melting Point Not available in searched literature. For comparison, 2-amino-4-phenylthiazole has a melting point of 157-160 °C.
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.[4] Sparingly soluble in aqueous buffers.[4]
Characterization Techniques:
  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a 1:1 mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum should show characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), the thiazole proton (a singlet), and the amine protons (a broad singlet). The chemical shifts of the thiazole protons are typically in the range of 6.5-7.5 ppm.

    • 13C NMR: The spectrum will show signals for all 12 unique carbons in the molecule. The thiazole ring carbons will appear in the aromatic region.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm-1), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the thiazole ring (around 1600-1450 cm-1), and C-O stretching of the isopropoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (234.32).

  • Melting Point (MP): A sharp melting point range indicates a pure compound.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Product Yield - Incomplete reaction- Impure starting materials- Incorrect stoichiometry- Increase reaction time or temperature.- Ensure the purity of 4'-isopropoxy-2-bromoacetophenone and thiourea.- Use a slight excess of thiourea (1.2-1.5 equivalents).
Formation of Side Products - Overheating or prolonged reaction time- Reaction conditions too acidic or basic- Carefully monitor the reaction by TLC and stop when the starting material is consumed.- Maintain a neutral to slightly acidic reaction medium. Work-up with a mild base like sodium carbonate is recommended.
Difficulty in Product Isolation - Product is soluble in the work-up solution- If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.

Safety Precautions

  • 4'-Isopropoxy-2-bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thiourea is harmful if swallowed and is a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Hantzsch thiazole synthesis is a robust and reliable method for the preparation of 2-amino-4-(4-isopropoxyphenyl)thiazole. The protocols outlined in this guide, along with the troubleshooting and characterization information, provide a comprehensive resource for researchers in medicinal chemistry and drug discovery. The versatility of this synthesis allows for the generation of a wide array of thiazole derivatives, facilitating the exploration of their therapeutic potential.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • 2-Amino-4-phenylthiazole. PubChem. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. The Royal Society of Chemistry. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • 2-amino-4-methyl thiazole. The Good Scents Company. [Link]

  • Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates from 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Executive Summary 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (also known as 2-bromo-4'-isopropoxyacetophenone) is a highly versatile α -bromoketone utilized extensively in the synthesis of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (also known as 2-bromo-4'-isopropoxyacetophenone) is a highly versatile α -bromoketone utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature—comprising a highly electrophilic α -carbon and a reactive carbonyl group—makes it an ideal precursor for constructing complex pharmacophores. This application note details two divergent, field-proven synthetic workflows: the construction of a 2-aminothiazole core via the Hantzsch synthesis, and the generation of an aminoalcohol scaffold typical of β -adrenergic receptor antagonists.

Section 1: Construction of the 2-Aminothiazole Scaffold

Mechanistic Rationale & Causality

The 1 remains the premier methodology for accessing substituted thiazoles in drug discovery[1]. The reaction between 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and thiourea is highly regioselective. The causality of the solvent choice (ethanol) is critical: as a polar protic solvent, ethanol stabilizes the transition states during the initial SN​2 displacement of the bromide by the nucleophilic sulfur of thiourea. This forms an S-alkyl isothiouronium intermediate.

Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the highly electrophilic carbonyl carbon forms a hydroxythiazoline intermediate, which rapidly undergoes acid-catalyzed dehydration to yield the aromatic 2-amino-4-(4-isopropoxyphenyl)thiazole[1]. This protocol is designed as a self-validating system : the product naturally precipitates as a hydrobromide salt from the cooling ethanolic solution. This precipitation not only drives the equilibrium forward via Le Chatelier's principle but also acts as an intrinsic purification step, leaving unreacted starting materials in the mother liquor[2].

Protocol 1.1: Synthesis of 2-Amino-4-(4-isopropoxyphenyl)thiazole
  • Reaction Setup : In a 250 mL round-bottom flask, suspend 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (10.0 mmol) and thiourea (11.0 mmol, 1.1 eq) in 50 mL of absolute ethanol.

  • Cyclocondensation : Heat the mixture to reflux (78 °C) under continuous magnetic stirring for 2.5 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 3:1); the disappearance of the UV-active α -bromoketone spot ( Rf​≈0.6 ) indicates completion.

  • Precipitation (Self-Validation) : Remove the heat source and allow the reaction to cool to room temperature. Chill in an ice bath for 30 minutes to maximize the precipitation of the thiazole hydrobromide salt. The formation of a dense, crystalline solid confirms successful cyclization.

  • Neutralization & Isolation : Filter the precipitate and resuspend it in 50 mL of distilled water. Add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.0, converting the salt to the free base.

  • Purification : Extract the aqueous suspension with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the pure 2-aminothiazole derivative.

Hantzsch A α-Bromoketone (Electrophile) C S-Alkylation Intermediate A->C SN2 Attack by Sulfur B Thiourea (Nucleophile) B->C D Cyclization & Dehydration C->D Intramolecular Attack by N E 2-Aminothiazole Derivative D->E -H2O, -HBr

Mechanistic workflow of the Hantzsch thiazole synthesis via S-alkylation and cyclodehydration.

Section 2: Synthesis of the Aminoalcohol Scaffold ( β -Blocker Precursor)

Mechanistic Rationale & Causality

Aminoalcohols are ubiquitous in neuroactive and cardiovascular drugs. Synthesizing this scaffold from an α -bromoketone requires a tightly controlled, chemoselective three-step sequence. First, the ketone is reduced using Sodium Borohydride ( NaBH4​ ). The choice of NaBH4​ in methanol at 0 °C is deliberate: it selectively 3 without triggering the premature aliphatic nucleophilic substitution of the α -bromide[3]. This yields a stable bromohydrin.

In the second step, treatment with an aqueous base deprotonates the newly formed hydroxyl group. The resulting alkoxide undergoes an intramolecular SN​2 attack on the adjacent carbon, ejecting the bromide ion to form a strained oxirane (epoxide) ring. Finally, regioselective ring-opening is achieved by refluxing the epoxide with a primary amine (e.g., isopropylamine). The amine attacks the less sterically hindered terminal carbon of the epoxide, yielding the 1,2-aminoalcohol pharmacophore.

Protocol 2.1: Synthesis of 1-[4-(propan-2-yloxy)phenyl]-2-(isopropylamino)ethan-1-ol
  • Chemoselective Reduction : Dissolve 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (10.0 mmol) in 40 mL of anhydrous methanol. Cool the solution to 0 °C in an ice-water bath. Add NaBH4​ (12.0 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Stir for 1 hour at 0 °C[3].

  • Quenching & Epoxidation : Quench the unreacted NaBH4​ with 5 mL of acetone. Add 20 mL of 2M aqueous NaOH directly to the reaction mixture and stir vigorously at room temperature for 2 hours. Self-validation: The formation of the epoxide is confirmed by a distinct shift in TLC Rf​ and the inability of the product to be stained by standard hydroxyl-reactive stains (e.g., phosphomolybdic acid).

  • Extraction : Extract the epoxide intermediate with Dichloromethane ( 3×20 mL), dry over MgSO4​ , and evaporate the solvent.

  • Regioselective Amination : Dissolve the crude epoxide in 30 mL of absolute ethanol. Add isopropylamine (50.0 mmol, 5 eq) to ensure mono-alkylation and prevent dimerization. Reflux the mixture at 70 °C for 6 hours.

  • Final Isolation (Self-Validation) : Evaporate the volatiles under reduced pressure. Redissolve the oily residue in 1M HCl (aq) and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH to pH 10 and extract with Dichloromethane. The acid-base extraction self-validates the successful incorporation of the basic amine moiety.

Aminoalcohol A α-Bromoketone B Bromohydrin Intermediate A->B NaBH4, MeOH 0 °C (Reduction) C Epoxide (Oxirane) B->C NaOH (aq) Intramolecular SN2 D Aminoalcohol (Product) C->D R-NH2, EtOH Regioselective Opening

Three-step synthesis of aminoalcohols via chemoselective reduction, epoxidation, and amination.

Section 3: Quantitative Data & Analytical Metrics

The following table summarizes the key experimental parameters, yields, and analytical markers for both synthetic pathways, providing a quick reference for process scale-up and quality control.

ParameterPathway 1: 2-Aminothiazole SynthesisPathway 2: Aminoalcohol Synthesis
Primary Reagents Thiourea, EthanolNaBH₄, NaOH, Isopropylamine
Reaction Temp 78 °C (Reflux)0 °C 25 °C 70 °C
Total Reaction Time 2.5 hours~9 hours (over 3 steps)
Average Yield 82 - 88%65 - 72% (Overall)
Key Intermediate S-alkyl isothiouronium saltEpoxide (Oxirane)
Self-Validating Step Spontaneous precipitation of HBr saltAcid-base extraction isolates basic product
Target Mass (m/z[M+H]⁺) 235.1238.2

References

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Title: 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization.

Sources

Method

General procedure for bromination of 4'-isopropoxyacetophenone

Application Note: General Procedure for the Selective α -Bromination of 4'-Isopropoxyacetophenone Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: General Procedure for the Selective α -Bromination of 4'-Isopropoxyacetophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of α -bromo ketones is a fundamental transformation in organic chemistry, serving as a critical gateway for constructing thiazoles, imidazoles, and other complex active pharmaceutical ingredients (APIs). However, the α -bromination of electron-rich aromatic ketones, such as 4'-isopropoxyacetophenone , presents a significant chemoselectivity challenge.

The strongly electron-donating isopropoxy group (+M effect) highly activates the aromatic ring toward electrophilic aromatic substitution (EAS). Consequently, traditional bromination using elemental bromine ( Br2​ ) in acetic acid frequently results in competing nuclear bromination (e.g., the formation of 3-bromo-4'-isopropoxyacetophenone) alongside the desired α -bromination [1].

To circumvent this, we must employ reagents that control the release of the electrophile or bypass free Br2​ entirely. As a Senior Application Scientist, I recommend two highly selective, self-validating protocols:

  • The Copper(II) Bromide ( CuBr2​ ) Method: This heterogeneous reaction completely suppresses ring bromination. Mechanistically, CuBr2​ coordinates to the carbonyl oxygen, facilitating enolization, followed by an intramolecular bromide transfer. The absence of free Br2​ in the bulk solution prevents EAS [3].

  • The N-Bromosuccinimide (NBS) / p -TsOH Method: A milder, metal-free alternative. p -Toluenesulfonic acid catalyzes the enolization of the ketone, which then reacts with the highly electrophilic bromonium ion generated in a controlled, steady-state manner from NBS [2, 4].

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselectivity divergence between traditional elemental bromine and the optimized protocols described in this guide.

Pathway SM 4'-Isopropoxyacetophenone Cond1 CuBr2 (EtOAc/CHCl3) or NBS/p-TsOH SM->Cond1 Cond2 Br2 (AcOH) Traditional SM->Cond2 Prod1 2-Bromo-4'-isopropoxyacetophenone (Desired α-Bromination) Cond1->Prod1 Highly Selective (No Free Br2) Cond2->Prod1 Moderate Yield Prod2 3-Bromo-4'-isopropoxyacetophenone (Undesired Ring Bromination) Cond2->Prod2 Major Side Product (EAS Pathway)

Chemoselectivity pathways in the bromination of 4'-isopropoxyacetophenone.

Comparative Methodology Analysis

To aid in process selection, the quantitative and qualitative parameters of the available bromination methods are summarized below.

ParameterElemental Bromine ( Br2​ )Copper(II) Bromide ( CuBr2​ )N-Bromosuccinimide (NBS)
Reagents Br2​ , AcOH CuBr2​ , EtOAc/CHCl 3​ NBS, p -TsOH, MeCN
Temperature 25 °C70 °C (Reflux)80 °C (Reflux)
Reaction Time 1–2 hours2–4 hours1–3 hours
Chemoselectivity Poor (High EAS)Excellent ( α -selective)Excellent ( α -selective)
Visual Indicator Decolorization of red Br2​ Black solid White precipitateNone (requires TLC/GC)
Typical Yield 40–50%85–95%80–90%

Validated Experimental Protocols

Protocol A: The Copper(II) Bromide Method (Visual Self-Validation)

This method is highly recommended for its built-in visual indicator, making it a self-validating system that requires minimal in-process analytical monitoring [5].

Materials:

  • 4'-Isopropoxyacetophenone: 1.78 g (10.0 mmol)

  • Copper(II) bromide ( CuBr2​ ): 4.47 g (20.0 mmol)

  • Ethyl Acetate / Chloroform (1:1 v/v): 50 mL

Step-by-Step Procedure:

  • Setup: Equip a 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add the 4'-isopropoxyacetophenone and Copper(II) bromide to the flask.

  • Solvent Addition: Suspend the mixture in 50 mL of the EtOAc/CHCl 3​ solvent system. Expert Note: For a greener protocol, pure Ethyl Acetate can be utilized, though reaction times may extend by 1-2 hours [3].

  • Reflux & Self-Validation: Heat the mixture to reflux (~70 °C) with vigorous stirring. The initial suspension will be dark green/black. As the α -bromination progresses, it consumes CuBr2​ and generates Copper(I) bromide ( CuBr ), which is highly insoluble and white. The reaction is complete (typically 2-3 hours) when the dark color is entirely replaced by a white precipitate and HBr gas evolution ceases [5].

  • Workup: Cool the mixture to room temperature. Filter the white CuBr precipitate through a tightly packed pad of Celite, washing the filter cake with additional Ethyl Acetate (2 x 15 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. The crude 2-bromo-4'-isopropoxyacetophenone can be recrystallized from hot ethanol to yield a highly pure off-white crystalline solid.

Protocol B: The NBS / p -TsOH Method (Metal-Free Alternative)

For laboratories seeking to avoid heavy metals or halogenated solvents, this acid-catalyzed protocol offers an excellent, scalable alternative [4].

Materials:

  • 4'-Isopropoxyacetophenone: 1.78 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH·H 2​ O): 0.19 g (1.0 mmol)

  • Anhydrous Acetonitrile (MeCN): 30 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 4'-isopropoxyacetophenone in 30 mL of anhydrous Acetonitrile.

  • Catalyst & Bromine Source: Add the p -TsOH followed by NBS. Expert Note: NBS should be freshly recrystallized from water and dried under a vacuum to ensure exact stoichiometry and prevent over-bromination to the α,α -dibromo derivative.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) for 1-3 hours. Monitor the conversion via TLC (Hexanes:EtOAc 9:1). The acid catalyzes the enolization, while NBS provides a controlled release of electrophilic bromine [2].

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 10 mL) to neutralize any residual active bromine species. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to isolate the pure α -bromo ketone.

Analytical Characterization

To verify the success of the α -bromination and the absence of ring-brominated impurities, 1 H NMR (CDCl 3​ , 400 MHz) is the definitive analytical tool.

Expected 1 H NMR Signatures for 2-Bromo-4'-isopropoxyacetophenone:

  • δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 6.92 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the isopropoxy group. (Note: If EAS ring bromination occurred, this clean AA'BB' splitting pattern would degrade into a complex multiplet).

  • δ 4.65 (septet, J = 6.0 Hz, 1H): Methine proton of the isopropoxy group.

  • δ 4.40 (s, 2H): The critical α -methylene protons adjacent to the newly installed bromine atom. This replaces the δ 2.55 (s, 3H) methyl peak of the starting material.

  • δ 1.36 (d, J = 6.0 Hz, 6H): Methyl protons of the isopropoxy group.

References

  • Photochemical α -Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method ResearchGate.[Link]

  • A Green, Facile Method for Selective α -Bromination of Flavanones PMC (PubMed Central).[Link]

  • Efficient and selective α -bromination of carbonyl compounds with N-bromosuccinimide under microwave Arabian Journal of Chemistry. [Link]

  • Synthesis of Biologically Active Substituted Chalcones ScholarWorks at WMU.[Link]

Application

Application Note: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one as a Bifunctional Alkylating Agent

Executive Summary 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly versatile, bifunctional electrophile widely utilized in organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly versatile, bifunctional electrophile widely utilized in organic synthesis and medicinal chemistry. Featuring both a reactive α-bromo carbon and a carbonyl center, it serves as a premier alkylating agent for the construction of carbon-heteroatom bonds (C-N, C-S, C-O) and complex heterocyclic scaffolds. This application note details the mechanistic rationale, optimized protocols, and quantitative data for deploying this reagent in N-alkylation and Hantzsch thiazole synthesis workflows.

Mechanistic Rationale & Structural Advantages (Expertise & Experience)

The efficacy of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one as an alkylating agent is dictated by two key structural features:

  • Electrophilic Activation via the Carbonyl Group: The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. This makes the α-carbon exceptionally susceptible to nucleophilic attack, accelerating SN​2 substitution reactions compared to unactivated alkyl halides[1].

  • Electronic Modulation via the Isopropoxy Group: The para-isopropoxy substituent provides a resonance-based electron-donating effect (+M effect) that stabilizes the transition state of the carbonyl during addition-elimination sequences. Furthermore, the steric bulk and lipophilicity of the isopropyl moiety enhance the LogP (partition coefficient) of the resulting molecules, a critical parameter for improving membrane permeability in drug development[2].

Key Experimental Workflows

Workflow A: Chemoselective N-Alkylation of Amines

Causality & Design: Alkylating primary or secondary amines with highly reactive α-bromo ketones often risks over-alkylation, leading to unwanted tertiary amines or quaternary ammonium salts[3]. To engineer a self-validating, mono-alkylated system, this protocol utilizes a non-nucleophilic base (DIPEA) to scavenge hydrobromic acid (HBr) without competing for the electrophile. Strict stoichiometric control and low initiation temperatures (0 °C) suppress secondary alkylation events[4].

Protocol 1: Synthesis of α-Amino Ketones

  • Preparation: Dissolve 1.0 mmol of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of N,N-diisopropylethylamine (DIPEA) to the solution. Note: DIPEA acts solely as an acid scavenger, maintaining the nucleophilicity of the reacting amine.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 1.2 mmol of the target secondary amine (e.g., morpholine) in 2.0 mL of DCM and add it dropwise over 15 minutes to prevent exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor the consumption of the α-bromo ketone via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Validation & Isolation: Once the starting material is fully consumed, quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude α-amino ketone.

Workflow B: Hantzsch Thiazole Synthesis

Causality & Design: The Hantzsch synthesis is the gold standard for constructing 1,3-thiazole pharmacophores. The reaction sequence is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The "soft" sulfur atom of thiourea preferentially attacks the "soft" α-carbon of the bromo ketone via SN​2 , forming an isothiouronium intermediate. Subsequent intramolecular attack by the "hard" nitrogen on the "hard" carbonyl carbon drives cyclization, followed by dehydration to yield the aromatic thiazole[5].

Protocol 2: Synthesis of 4-(4-Isopropoxyphenyl)-1,3-thiazol-2-amine

  • Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and 1.1 mmol of thiourea in 10 mL of absolute ethanol.

  • Cyclization (Reflux): Heat the mixture to reflux (78 °C) with vigorous stirring. Note: The polar protic solvent (ethanol) stabilizes the ionic isothiouronium intermediate and facilitates the proton transfers required for the final dehydration step.

  • Monitoring: Stir at reflux for 1.5 to 2 hours. The reaction is self-validating; the product will spontaneously precipitate out of the hot solution as a crystalline hydrobromide salt, driving the equilibrium forward.

  • Neutralization: Cool the reaction to room temperature and filter the precipitate. To liberate the free base, suspend the solid in 15 mL of deionized water and add 10% aqueous NH4​OH dropwise until the pH reaches 8.0.

  • Purification: Filter the resulting free base, wash thoroughly with cold water, and recrystallize from hot ethanol to afford analytically pure 4-(4-isopropoxyphenyl)-1,3-thiazol-2-amine.

Quantitative Data Summary

The following table summarizes optimized reaction parameters and typical yields for the alkylation of various nucleophiles using 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

Reaction TypeNucleophileEquivalentsBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation Morpholine (2° Amine)1.2DIPEA (1.5 eq)DCM0 → 253.084 - 88
N-Alkylation Benzylamine (1° Amine)1.2 K2​CO3​ (2.0 eq)DMF255.070 - 76
S-Alkylation Thiophenol (Thiol)1.1 Et3​N (1.2 eq)THF01.591 - 95
Cyclization Thiourea1.1None (Self-catalyzing)Ethanol78 (Reflux)2.088 - 93

Mechanistic Visualization

Below is the logical pathway of the Hantzsch Thiazole Synthesis, illustrating the sequential nucleophilic attacks and intermediate formations.

G A 2-Bromo-1-[4-(propan-2-yloxy) phenyl]ethan-1-one C Isothiouronium Intermediate A->C SN2 Attack (S to alpha-C) B Thiourea B->C D Thiazoline Intermediate C->D Cyclization (N to C=O) E 2-Aminothiazole Derivative D->E Dehydration (-H2O, -HBr)

Mechanistic pathway of the Hantzsch Thiazole Synthesis using an alpha-bromo ketone.

References

  • Facile and Green Synthesis of Saturated Cyclic Amines PubMed Central (PMC)[Link]

  • Effect of structure of nucleophile and substrate on the quaternization of heterocyclic amines ResearchGate[Link]

  • Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Method

Application Note: Modular Synthesis of Imidazole Analogs from 4-Isopropoxy Phenacyl Bromide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic, and self-validating guide for the synthesis of highly functionalized imidazole ana...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic, and self-validating guide for the synthesis of highly functionalized imidazole analogs utilizing 4-isopropoxy phenacyl bromide as the core building block.

Strategic Rationale & Chemical Causality

The imidazole ring is a privileged heterocyclic scaffold in drug discovery, frequently embedded in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antimicrobial agents. Utilizing 4-isopropoxy phenacyl bromide (2-bromo-1-(4-isopropoxyphenyl)ethan-1-one) as a starting material offers a distinct pharmacological advantage: the isopropoxy group provides a bulky, electron-donating vector that enhances lipophilicity and is highly effective at occupying hydrophobic pockets in target proteins.

Chemically, α-bromoketones like 4-isopropoxy phenacyl bromide act as highly versatile 1,2-bielectrophiles. The classical and most direct approach to synthesizing 2,4-disubstituted imidazoles involves the condensation of these α-haloketones with amidines[1]. This reaction is driven by an initial nucleophilic attack of the amidine nitrogen on the α-carbon (displacing the bromide), followed by an intramolecular cyclization at the carbonyl carbon and subsequent dehydration.

Alternatively, to access more complex 2,4,5-trisubstituted imidazoles, a modular one-pot approach can be employed. This involves a Kornblum oxidation of the α-bromoketone to an arylglyoxal intermediate, followed immediately by a Radziszewski condensation with an aldehyde and an ammonia source[2]. For the synthesis of 2-unsubstituted analogs, formamidine acetate in liquid ammonia is frequently utilized[3].

Reaction Workflows and Mechanistic Pathways

The following diagrams illustrate the logical progression of the two primary synthetic routes discussed in this application note.

G A 4-Isopropoxy Phenacyl Bromide D Nucleophilic Substitution A->D B Amidine Derivative B->D C Base / Solvent (K2CO3, EtOH) C->D E Intramolecular Cyclization D->E F Dehydration (-H2O) E->F G 2,4-Disubstituted Imidazole F->G

Caption: Workflow and mechanism for imidazole synthesis via amidine condensation.

Pathway2 N1 4-Isopropoxy Phenacyl Bromide N2 Kornblum Oxidation (DMSO, cat. HBr) N1->N2 N3 Arylglyoxal Intermediate N2->N3 N4 Radziszewski Condensation (Aldehyde, NH4OAc) N3->N4 N5 2,4,5-Trisubstituted Imidazole N4->N5

Caption: One-pot Kornblum oxidation and Radziszewski condensation pathway.

Quantitative Data: Optimization of Reaction Conditions

The choice of base and solvent is critical to prevent side reactions, such as the Favorskii rearrangement or the base-catalyzed self-condensation of the α-bromoketone. A mild base is required to neutralize the hydrobromic acid generated during the reaction without degrading the starting material.

Table 1: Optimization of Amidine Condensation with 4-Isopropoxy Phenacyl Bromide

EntrySolventBase (2.0 eq)Temperature (°C)Time (h)Yield (%)
1THF/H2O (1:1)NaHCO₃65478
2 Ethanol K₂CO₃ 80 3 85
3DMFEt₃N90262
4AcetonitrileK₂CO₃82481

Causality Insight: Absolute ethanol combined with K₂CO₃ (Entry 2) provides the optimal balance. It ensures sufficient solubility for both the organic precursors and the inorganic base, facilitating a smooth bimolecular nucleophilic substitution while suppressing degradation pathways that are prevalent in highly polar aprotic solvents like DMF.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-4-(4-isopropoxyphenyl)-1H-imidazoles via Amidine Condensation

This protocol details the direct condensation method, ideal for generating 2,4-disubstituted analogs.

Materials:

  • 4-Isopropoxy phenacyl bromide (1.0 eq, 10 mmol, ~2.57 g)

  • Benzamidine hydrochloride (1.2 eq, 12 mmol, ~1.88 g)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol, ~4.14 g)

  • Absolute Ethanol (50 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend benzamidine hydrochloride and K₂CO₃ in 30 mL of absolute ethanol. Stir at room temperature for 15 minutes to liberate the free amidine base.

  • Addition: Dissolve 4-isopropoxy phenacyl bromide in 20 mL of absolute ethanol. Add this solution dropwise to the stirring amidine suspension over 10 minutes.

    • Causality Insight: Dropwise addition prevents localized high concentrations of the highly reactive α-bromoketone, minimizing the risk of dimerization.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (UV active, Rf ~0.6) should disappear, replaced by a lower-running product spot (Rf ~0.3) that stains positive with iodine.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography or recrystallization from hot ethanol to yield the pure imidazole.

Protocol B: One-Pot Kornblum Oxidation / Radziszewski Condensation

This protocol is utilized for synthesizing highly decorated 2,4,5-trisubstituted imidazoles, leveraging an in situ oxidation[2].

Step-by-Step Procedure:

  • Oxidation: Dissolve 4-isopropoxy phenacyl bromide (1.0 eq) in anhydrous DMSO (0.5 M). Add a catalytic amount of 48% aqueous HBr (0.1 eq). Stir at 60 °C for 2 hours to form the arylglyoxal intermediate.

    • Causality Insight: DMSO acts as a mild, heavy-metal-free oxidant, while HBr catalyzes the formation of the reactive sulfoxonium intermediate necessary for oxidation.

  • Condensation: To the same reaction vessel, add the desired aldehyde (1.2 eq) and ammonium acetate (NH₄OAc, 10.0 eq).

  • Cyclization: Increase the temperature to 90 °C and stir for an additional 4-6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water, which typically induces precipitation of the trisubstituted imidazole. Filter, wash with water, and purify via chromatography.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the synthesized protocols, the following self-validating analytical checks must be performed on the isolated product:

  • Mass Spectrometry (LC-MS): The successful conversion is marked by the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material. The final product must exhibit a clear [M+H]⁺ peak corresponding to the target imidazole mass.

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆):

    • Loss of Starting Material: The singlet at ~4.4 ppm (corresponding to the CH₂-Br protons) must completely disappear.

    • Diagnostic Imidazole Peak: A sharp singlet integrating to 1H should appear between 7.2 - 7.6 ppm, corresponding to the C5-H of the imidazole ring (applicable for 2,4-disubstituted analogs).

    • Isopropoxy Retention: Ensure the isopropoxy group remains intact by verifying the septet at ~4.6 ppm (CH-(CH₃)₂) and the doublet at ~1.3 ppm (CH-(CH₃)₂). If these peaks are missing, the ether linkage may have been cleaved (often due to excessive heat or unintended exposure to strong Lewis acids).

References

  • Title: Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Facile Synthesis of Optically Active Imidazole Derivatives Source: PMC - NIH URL: [Link]

Sources

Application

Reaction conditions for coupling 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one with amines

Executive Summary & Substrate Profiling The synthesis of α -amino ketones via the nucleophilic substitution of α -haloketones is a cornerstone transformation in medicinal chemistry and drug development[1]. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of α -amino ketones via the nucleophilic substitution of α -haloketones is a cornerstone transformation in medicinal chemistry and drug development[1]. This application note details the optimized reaction conditions for coupling amines with 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly referred to as 4'-isopropoxy- α -bromoacetophenone).

This specific substrate features a highly electrophilic α -carbon activated by the adjacent carbonyl. Crucially, the para-isopropoxy group acts as an electron-donating group (EDG) via resonance. This electron donation slightly decreases the electrophilicity of the carbonyl carbon, which strategically minimizes competing nucleophilic attack at the carbonyl center (preventing Darzens-type epoxide formation) and strictly directs the amine nucleophile to the α -carbon for the desired SN​2 displacement[2].

Mechanistic Causality & Strategic Design

To achieve high yields and prevent degradation, the experimental design must account for the high reactivity of both the starting materials and the resulting α -amino ketone[3].

  • Solvent Selection (Acetonitrile vs. Dichloromethane): Polar aprotic solvents like Acetonitrile (MeCN) are mandated. MeCN effectively solvates the amine nucleophile and stabilizes the polar SN​2 transition state, significantly accelerating the displacement of the bromide ion compared to less polar solvents[3].

  • Base Selection (Potassium Carbonate): The reaction generates hydrobromic acid (HBr) as a byproduct. Using a heterogeneous inorganic base like K2​CO3​ is preferred over organic bases (e.g., Triethylamine). K2​CO3​ efficiently scavenges HBr without acting as a competing nucleophile, preventing the formation of unwanted quaternary ammonium salts[2].

  • Temperature Control & Product Stabilization: The reaction must be maintained between 0 °C and 25 °C. α -Amino ketones are notoriously unstable as free bases; elevated temperatures promote intermolecular self-condensation, leading to dihydropyrazines and eventually fully aromatized pyrazines[1]. To ensure trustworthiness and stability, the final product must be immediately isolated as a hydrochloride (HCl) salt.

Mechanism Substrate 4'-Isopropoxy-α-bromoacetophenone TS SN2 Transition State Substrate->TS Amine Amine Nucleophile Amine->TS Product Target α-Amino Ketone TS->Product Base, <25°C Side1 Over-Alkylation Product->Side1 Excess Halide Side2 Pyrazine Dimerization Product->Side2 Heat / Free Base

Fig 1. Mechanistic pathway and competing side reactions during SN2 amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields. These parameters were established to suppress over-alkylation and dimerization[4].

SolventBase (Equiv)Amine TypeTemp (°C)Time (h)Yield (%)Causality / Remarks
DichloromethaneDIPEA (2.0)Secondary254.078Homogeneous; moderate yield, slight base competition observed.
Acetonitrile K2​CO3​ (2.5) Secondary 0 to 25 2.5 92 Heterogeneous; prevents base competition, fast SN​2 .
Tetrahydrofuran Et3​N (2.0)Primary606.0<40High heat leads to rapid pyrazine dimerization and degradation.
Acetonitrile K2​CO3​ (2.5) Primary 0 to 20 3.0 85 Requires excess amine (3.0 eq) to prevent over-alkylation.

Validated Experimental Protocols

Workflow N1 1. Reactant Prep (α-Bromoketone) N2 2. SN2 Amination (Base + Solvent) N1->N2 N3 3. System Validation (TLC / pH Check) N2->N3 N4 4. Aqueous Quench (Phase Separation) N3->N4 N5 5. Salt Isolation (HCl Precipitation) N4->N5

Fig 2. Standardized workflow for the amination of α-bromoacetophenones.

Protocol A: Coupling with a Secondary Amine (e.g., Pyrrolidine)

This protocol is designed for high-yielding mono-alkylation without the risk of over-alkylation.

  • Substrate Activation: In a flame-dried 100 mL round-bottom flask, dissolve 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 eq, 25 mmol). Stir the suspension and cool to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dilute pyrrolidine (1.2 eq, 12 mmol) in Acetonitrile (5 mL) and add dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and prevents localized heating, which could trigger degradation.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to reach 25 °C. Stir for 2.5 hours.

    • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar, UV-active spot ( Rf​≈0.2 ). The formation of a white precipitate (KBr) confirms the displacement of the bromide ion.

  • Aqueous Quench & Extraction: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure (water bath < 30 °C). Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL).

    • Validation Check: Test the aqueous layer; it must be pH > 9 to ensure the α -amino ketone remains completely in the organic phase as a free base.

  • Salt Formation (Stabilization): Dry the organic layer over anhydrous Na2​SO4​ , filter, and cool to 0 °C. Slowly add a solution of 2M HCl in diethyl ether (1.5 eq) until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the stable hydrochloride salt.

Protocol B: Coupling with a Primary Amine (e.g., Isopropylamine)

Primary amines pose a severe risk of over-alkylation (reacting with two equivalents of the bromoketone). This protocol utilizes stoichiometric manipulation to force mono-alkylation.

  • System Preparation: Dissolve isopropylamine (3.0 eq , 30 mmol) and K2​CO3​ (2.5 eq) in anhydrous Acetonitrile (20 mL) at 0 °C. Causality: A large excess of the primary amine statistically outcompetes the newly formed secondary α -amino ketone for the remaining electrophile, suppressing over-alkylation.

  • Inverse Addition: Dissolve the bromoketone (1.0 eq, 10 mmol) in Acetonitrile (15 mL) and add it dropwise to the amine solution over 30 minutes at 0 °C.

  • Monitoring & Isolation: Stir at 20 °C for 3 hours. Follow the identical self-validating workup and HCl salt precipitation steps as outlined in Protocol A.

Troubleshooting & Self-Validation Analytics

  • Impurity Profile - Pyrazine Formation: If LC-MS analysis reveals a mass corresponding to [2M−2H2​O+H]+ , the free base has dimerized into a pyrazine. Correction: Ensure the rotary evaporator water bath does not exceed 30 °C during solvent removal, and execute the HCl salt precipitation immediately after extraction[1].

  • Impurity Profile - Over-alkylation: If TLC shows a highly non-polar byproduct when using primary amines, di-alkylation has occurred. Correction: Increase the primary amine equivalents to ≥3.0 or utilize the inverse addition technique described in Protocol B[3].

References

  • Title : 26.4: Synthesis of Amino Acids | Source : Chemistry LibreTexts | URL :[Link][1]

  • Title : Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds | Source : Organic Chemistry Portal | URL :[Link][3]

  • Title : Synthetic Access to Aromatic α-Haloketones | Source : PMC - NIH | URL :[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 2-bromo-4'-isopropoxyacetophenone).

The synthesis relies on a two-step workflow: a Williamson etherification of 4-hydroxyacetophenone followed by regioselective α -bromination. The primary challenge lies in the second step, where the strongly activating isopropoxy group competes for electrophilic bromine, often leading to undesired nuclear (ring) bromination[1]. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, regioselective outcomes.

Part 1: Troubleshooting Guides & FAQs

Q1: My bromination step yields a high percentage of ring-brominated byproducts (e.g., 3-bromo-4-isopropoxyacetophenone) instead of the desired α -bromo ketone. Why is this happening? A1: The isopropoxy group is a strong electron-donating group (EDG) that highly activates the aromatic ring toward electrophilic aromatic substitution (EAS), specifically at the ortho position relative to the ether linkage[1]. When using standard Br2​ in acetic acid, the rate of direct nuclear bromination outpaces enolization-driven α -bromination. Solution: You must shift the mechanistic pathway from direct electrophilic attack on the ring to an enol-driven process. Utilizing N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in chloroform is highly effective[2]. The p-TsOH promotes rapid enolization of the ketone, while NBS provides a low, steady-state concentration of electrophilic bromine, strongly favoring α -bromination over ring bromination. Alternatively, Pyridinium tribromide can be used as a mild, selective brominating agent[3].

Q2: How can I prevent over-bromination to the α,α -dibromoacetophenone derivative? A2: Over-bromination occurs when the mono-bromo product enolizes and reacts with excess brominating agent. Because the first bromine atom is electron-withdrawing, the second enolization is slower, but prolonged reaction times or excess reagent will force the reaction forward. Solution:

  • Strictly control the stoichiometry of the brominating agent to 1.05 equivalents[3].

  • Implement strict in-process controls (IPCs): monitor the reaction closely via TLC or GC-MS and quench immediately upon consumption of the starting material.

Q3: During the first step (isopropylation of 4-hydroxyacetophenone), my conversion is stalling at 60-70%. How can I drive this to completion? A3: Isopropyl halides are secondary alkylating agents. Under basic conditions, they are prone to competing E2 elimination (forming propene gas), which consumes the alkylating agent before it can react with the phenoxide[4]. Solution: Switch your alkylating agent from 2-bromopropane to 2-iodopropane. Iodine is a superior leaving group, which accelerates the SN​2 pathway over the E2 pathway. Use anhydrous K2​CO3​ in a polar aprotic solvent like DMF at 70°C, and add a slight excess of the alkylating agent (1.5 eq) to compensate for any minor elimination losses.

Part 2: Quantitative Data & Comparative Analysis

To select the optimal bromination strategy, it is critical to compare how different reagents influence regioselectivity. The table below summarizes the expected outcomes based on validated kinetic and synthetic data[1][2][3].

Table 1: Comparative Yields and Regioselectivity for Bromination of 4-Isopropoxyacetophenone

Brominating ReagentSolvent SystemAdditive / CatalystTempMajor Product PathwayIsolated Yield (%)
Br2​ Acetic AcidNoneRTRing Bromination (EAS)15% ( α -bromo)
CuBr2​ CHCl3​ / EtOAcNoneReflux α -Bromination82%
NBS CHCl3​ p-TsOH (0.2 eq)RT α -Bromination92%
Pyridinium Tribromide Acetic AcidNone90°C α -Bromination85%

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual cues and chemical logic to ensure experimental integrity.

Protocol A: Synthesis of 1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Isopropylation)
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-hydroxyacetophenone (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Stir at room temperature for 15 minutes. Self-Validation: The solution will turn a distinct yellow color, confirming the formation of the active phenoxide nucleophile.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise. Heat the mixture to 70°C.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). Self-Validation: The product spot will run significantly higher (less polar) than the starting phenol.

  • Workup: Upon completion (approx. 4-6 hours), cool to room temperature, quench with ice water, and extract with Ethyl Acetate ( ). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Regioselective α -Bromination using NBS/p-TsOH[2]
  • Activation: Dissolve the 1-[4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 eq) from Protocol A in anhydrous Chloroform (0.5 M). Add p-toluenesulfonic acid monohydrate (0.2 eq) and stir at room temperature for 10 minutes to initiate enolization.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes to control the mild exotherm.

  • In-Process Control: Stir the reaction at room temperature. Self-Validation: The reaction mixture will initially be a suspension. As the NBS is consumed, it will transition to a clear solution, and eventually, the byproduct succinimide (which is insoluble in chloroform) will precipitate out as a white solid.

  • Isolation: Once TLC confirms starting material consumption (approx. 2-4 hours), filter the mixture to remove the succinimide byproduct.

  • Neutralization: Wash the filtrate with saturated NaHCO3​ solution to neutralize the p-TsOH, followed by a brine wash.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via recrystallization from Ethanol to afford pure 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

Part 4: Mechanistic & Workflow Visualizations

Workflow A 4-Hydroxyacetophenone B 4-Isopropoxyacetophenone A->B 2-Iodopropane K2CO3, DMF C Target: 2-Bromo-4'- isopropoxyacetophenone B->C NBS, p-TsOH CHCl3, RT D Side Product: Ring Bromination B->D Br2, AcOH (EAS Pathway) E Side Product: Over-bromination C->E Excess NBS Prolonged Time

Caption: Reaction workflow for the target molecule and competing side reactions.

Mechanism Ketone 4-Isopropoxyacetophenone Enol Enol Intermediate (p-TsOH Promoted) Ketone->Enol p-TsOH (Fast) Wheland Wheland Intermediate (Aromatic Attack) Ketone->Wheland Direct Br2 attack on ring AlphaBromo α-Bromo Ketone (Target) Enol->AlphaBromo NBS (α-carbon attack) RingBromo Ring-Brominated Ketone (Undesired) Wheland->RingBromo Loss of H+

Caption: Mechanistic divergence: Enol-driven α-bromination vs. direct aromatic substitution.

Part 5: References

  • BenchChem Application Notes - Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. BenchChem (2025).

  • Gao et al. - Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry (2024).

  • World Intellectual Property Organization - Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors (WO2021155367A2). Google Patents (2021).

  • Lindsay, A. C., et al. - Cleavage of lignin model compounds and ligninox using aqueous oxalic acid. Organic & Biomolecular Chemistry, RSC Publishing (2019).

Sources

Optimization

Technical Support Center: Purification of 4'-Isopropoxy-2-bromoacetophenone

Welcome to the Technical Support Center for the isolation and purification of 4'-Isopropoxy-2-bromoacetophenone (also known as 2-bromo-1-(4-isopropoxyphenyl)ethanone). This intermediate is a critical building block in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4'-Isopropoxy-2-bromoacetophenone (also known as 2-bromo-1-(4-isopropoxyphenyl)ethanone). This intermediate is a critical building block in drug development, notably utilized in the synthesis of mutant IDH1 inhibitors for anti-cancer therapeutics[1].

Due to the strongly electron-donating nature of the isopropoxy group and the inherent lability of the α -bromoketone moiety, crude mixtures often contain unreacted starting materials, over-brominated species, and highly reactive acidic byproducts. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure high-purity isolation.

Troubleshooting & FAQs

Q1: My crude product turns dark brown or black during solvent evaporation. What is happening? A1: This is a classic sign of acid-catalyzed decomposition. The bromination of acetophenones generates stoichiometric amounts of hydrogen bromide (HBr)[2]. If HBr is not completely neutralized during the aqueous workup, it autocatalyzes the cleavage of the C-Br bond or the isopropoxy ether during concentration, leading to polymerization and dark-colored degradation products[3].

  • Causality: Heat + residual acid = dehydrobromination and rapid polymerization.

  • Solution: Ensure your final aqueous wash uses saturated sodium bicarbonate ( NaHCO3​ ) and verify the aqueous layer is strictly pH > 7.5 before concentrating the organic phase[4]. Keep the rotary evaporator water bath below 30°C.

Q2: NMR analysis shows significant impurities with bromination on the aromatic ring. How do I remove them? A2: The isopropoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. If excess bromine ( Br2​ ) is present during workup, ring-bromination (typically at the ortho position to the isopropoxy group) occurs rapidly.

  • Causality: Unquenched electrophiles react with the activated arene during solvent concentration.

  • Solution: Always quench the reaction strictly with cold aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy residual Br2​ before neutralizing the acid. If ring-brominated impurities are already present, recrystallization is often insufficient due to co-crystallization; you must proceed to deactivated silica gel chromatography.

Q3: Can I purify 4'-isopropoxy-2-bromoacetophenone by vacuum distillation? A3: No. α -Bromoketones exhibit severe thermal instability[3]. Heating promotes dehydrobromination and the release of highly corrosive HBr gas, which will destroy both your product and your vacuum pump[5]. Always opt for recrystallization or chromatography.

Q4: Why am I losing product yield and seeing "streaking" on TLC during silica gel chromatography? A4: Standard silica gel is slightly acidic. Extended residence time on an acidic stationary phase induces hydrolysis and degradation of the α -bromoketone[3].

  • Solution: Pre-treat (deactivate) the silica gel with 1% triethylamine ( Et3​N ) in your non-polar loading solvent, or use a fast-flow flash technique to minimize column residence time.

System Workflows & Degradation Pathways

Pathway A 4'-Isopropoxy- 2-bromoacetophenone B HBr Release (Autocatalytic) A->B Thermal Stress / Light Exposure E Ring Bromination (Isomer Impurities) A->E Excess Br2 / Unquenched Rxn C Black Polymeric Degradation B->C Polymerization D Ether Cleavage (Phenol Derivative) B->D Acidic Cleavage

Caption: Primary degradation and side-reaction pathways of 4'-isopropoxy-2-bromoacetophenone.

Workflow Step1 Crude Organic Layer (Post-Reaction) Step2 Aqueous Quench (Na2S2O3 then NaHCO3) Step1->Step2 Remove Br2 & HBr Check1 Validation: Aqueous pH > 7.5? Step2->Check1 Check1->Step2 No (Repeat Wash) Step3 Concentration (T < 30°C) Check1->Step3 Yes Check2 Purity Assessment (TLC / 1H-NMR) Step3->Check2 Crude Solid PathA Recrystallization (Cold Methanol) Check2->PathA >80% Purity PathB Flash Chromatography (Deactivated Silica) Check2->PathB <80% Purity or Ring-Brominated Final Pure 4'-Isopropoxy- 2-bromoacetophenone PathA->Final PathB->Final

Caption: Decision matrix and self-validating workflow for purifying crude 4'-isopropoxy-2-bromoacetophenone.

Validated Experimental Protocols

Protocol A: Recrystallization (Preferred Method)

Use this method if the crude purity is >80% and ring-brominated impurities are minimal. α -Bromoketones have a steep solubility curve in short-chain alcohols, allowing for high recovery at low temperatures[3].

  • Dissolution: Transfer the crude, acid-free solid to a round-bottom flask. Add a minimal amount of boiling methanol (approx. 2-3 mL per gram of crude).

  • Clarification: Swirl until completely dissolved. Causality Note: Do not prolong heating, as boiling methanol can act as a weak nucleophile over time, leading to methoxy-substitution.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature to form a seed crystal network. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours.

  • Validation Checkpoint: Inspect the mother liquor. It should be yellow/orange (containing unreacted acetophenone and poly-brominated impurities), while the crystals should be white to off-white needles.

  • Isolation: Filter the crystals rapidly via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold methanol or petroleum ether[3].

  • Drying: Dry the crystals under high vacuum in the dark for 4 hours.

Protocol B: Deactivated Silica Gel Chromatography

Use this method if the crude mixture is complex, heavily colored, or contains significant ring-brominated isomers that co-crystallize.

  • Column Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine ( Et3​N ). Causality Note: The basic amine neutralizes the acidic silanol groups on the silica, preventing on-column decomposition of the product[3].

  • Equilibration: Flush the packed column with 2 column volumes of pure Hexanes to remove excess Et3​N .

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Toluene and load it carefully onto the silica bed.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5 and increasing to 90:10). Apply positive pressure to ensure a fast flow rate.

  • Validation Checkpoint: Perform TLC (10% EtOAc/Hexanes) on the fractions. The product spot should be round and well-defined. If the spot streaks, your column residence time is too long, or the silica was insufficiently deactivated.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 30°C.

Quantitative Data Summary

ParameterRecrystallization (Cold MeOH)Flash Chromatography (Deactivated)Rationale / Causality
Optimal Solvent System Methanol (100%) or Hexane/EtOAc (9:1)Hexanes / Ethyl Acetate (95:5 to 90:10)Exploits steep solubility curves (MeOH) or polarity differences (Chromatography).
Expected Recovery 65% - 75%80% - 90%Recrystallization sacrifices some yield to the mother liquor to achieve absolute purity.
Impurity Clearance Excellent for unreacted starting material. Poor for ring-isomers.Excellent for all impurities, including ring-brominated isomers.Isomers have identical solubility profiles but distinct dipole moments (separable by Rf).
Typical Rf​ Value N/A~0.45 (in 10% EtOAc/Hexanes)The α -bromine atom decreases polarity relative to the starting acetophenone ( Rf​ ~0.35).
Process Time 4 - 6 Hours2 - 3 HoursCrystallization requires slow cooling for optimal lattice formation and purity.

References

  • Managing thermal instability of alpha-bromo ketones - Benchchem. Benchchem.
  • -Haloketones - PMC - NIH. National Institutes of Health.
  • -Bromination of 3',5'-Diacetoxyacetophenone - Benchchem. Benchchem.
  • CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • United States Patent - Mutant IDH1 inhibitors. Googleapis.

Sources

Troubleshooting

Technical Support Center: Recrystallization of α-Bromo-4-isopropoxyacetophenone

This guide provides in-depth technical assistance for the purification of α-bromo-4-isopropoxyacetophenone via recrystallization. It is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for the purification of α-bromo-4-isopropoxyacetophenone via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the attainment of high-purity material, a critical aspect of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of α-bromo-4-isopropoxyacetophenone?

A1: The selection of an optimal recrystallization solvent is paramount and is dictated by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. While specific solubility data for α-bromo-4-isopropoxyacetophenone is not extensively published, we can infer suitable solvents from structurally analogous compounds like other α-bromoacetophenones.

A systematic approach to solvent selection is recommended:

  • Single Solvent Systems: Based on the purification of similar compounds, potential single solvents for α-bromo-4-isopropoxyacetophenone include:

    • Alcohols: Methanol or ethanol are often effective for polar compounds. Phenacyl bromide (α-bromoacetophenone) and 4-chloro-α-bromo-acetophenone have been successfully recrystallized from methanol and ethanol, respectively[1][2].

    • Aromatic Hydrocarbons: Toluene has been used for the recrystallization of α-bromo-4-hydroxyacetophenone[3].

    • Other Potential Solvents: A broader range of solvents such as ethers, alkanes, cycloalkanes, dichloromethane, chloroform, carbon tetrachloride, acetonitrile, and ethyl acetate have been noted for the recrystallization of α-bromoacetophenone compounds in general[4].

  • Solvent Pair Systems: If a suitable single solvent cannot be identified, a binary solvent system is the next logical step. Common pairs include:

    • Heptane/Ethyl Acetate

    • Methanol/Water

    • Acetone/Water[5]

The choice of a solvent pair relies on one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent), with the two solvents being miscible.

Q2: How do I experimentally determine the best solvent?

A2: A small-scale solvent screen is a prudent and efficient method.

  • Place a small amount (10-20 mg) of the crude α-bromo-4-isopropoxyacetophenone into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature until the solid dissolves. A good candidate will require a minimal amount of solvent for dissolution upon heating, but not at room temperature.

  • Heat the tubes containing undissolved solid. A suitable solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a high quantity of crystalline solid upon cooling is the most promising candidate for recrystallization.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Action Scientific Rationale
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too rapidly.- Use a lower-boiling point solvent. - Add more solvent to the hot solution. - Ensure slow cooling.Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly, not allowing time for a crystal lattice to form. Using a lower boiling point solvent or a more dilute solution can mitigate this.
Poor Crystal Formation The solution is cooling too rapidly. The solution is not sufficiently saturated.- Allow the flask to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod. - Introduce a seed crystal. - Evaporate some of the solvent to increase saturation.Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate. Slow cooling encourages the growth of larger, purer crystals. Scratching the glass or adding a seed crystal provides a nucleation site for crystal growth to begin[6].
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.- Minimize the amount of hot solvent used to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.The goal of recrystallization is to leverage the difference in solubility at high and low temperatures. Using an excessive amount of solvent or not cooling the solution sufficiently will result in a significant portion of the product remaining dissolved.
Persistent Color in Crystals Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities from the solution. It should be used judiciously as it can also adsorb the desired product, reducing the overall yield.
Product Contamination with Starting Material Incomplete bromination reaction.- Monitor the initial reaction to completion using Thin Layer Chromatography (TLC). - If recrystallization is ineffective, column chromatography may be necessary.Unreacted starting material (4-isopropoxyacetophenone) may have similar solubility properties to the product, making separation by recrystallization challenging. Chromatographic methods offer a more effective means of separation in such cases[7].
Presence of Over-brominated Species The reaction conditions were too harsh.- Optimize the bromination reaction by controlling the temperature and addition rate of the brominating agent[6]. - Recrystallization may be effective if the solubility of the di- or tri-brominated species differs significantly from the desired mono-brominated product.Over-bromination can lead to impurities that may be difficult to remove. Careful control of the synthesis is the best preventative measure.

Experimental Protocol: Recrystallization of α-Bromo-4-isopropoxyacetophenone

This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on the preliminary solvent screen.

Materials:

  • Crude α-bromo-4-isopropoxyacetophenone

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude α-bromo-4-isopropoxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Workflow for the recrystallization of α-bromo-4-isopropoxyacetophenone.

References

  • Benchchem. Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE.
  • University of Rochester.
  • PrepChem.com. Synthesis of alpha-bromo-4-hydroxyacetophenone.
  • Reddit.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide on the Solubility of 1-Bromo-4-propylsulfanylbenzene in Organic Solvents.
  • ResearchGate. Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?.
  • Benchchem. Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • Chemistry Stack Exchange.
  • Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Welcome to the Chemical Development Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the instability of α-halo ketones. 2-Bromo-1-[4-(propan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Development Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the instability of α-halo ketones. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (often utilized as a key API intermediate) is highly valuable, but its structural features make it inherently vulnerable to moisture and nucleophiles.

This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to prevent hydrolytic degradation during your synthetic workflows, purification steps, and long-term storage.

Mechanistic Causality: Why Does Hydrolysis Occur?

To prevent degradation, we must first understand the molecular forces at play. This molecule features an α-bromo ketone moiety attached to a para-isopropoxyphenyl ring. While the isopropoxy group is electron-donating via resonance (+M effect)—which slightly stabilizes the carbonyl carbon—the adjacent α-carbon remains highly activated.

The carbonyl group exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the energy of the C-Br σ* orbital. This makes the α-carbon an exceptional electrophile, highly susceptible to bimolecular nucleophilic substitution (SN2) by water or hydroxide ions ()[1]. Furthermore, the presence of an acidic α-hydrogen allows for base-catalyzed enolization, opening pathways to unwanted side reactions.

HydrolysisMechanism A 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Intact α-Bromo Ketone) B Moisture Exposure (H2O / OH-) A->B Environmental Trigger C Nucleophilic Attack (SN2) at α-Carbon B->C Nucleophile Introduction F Favorskii Rearrangement (Base-Catalyzed Side Reaction) B->F Excess Base Present D Bromide Leaving Group Departure C->D Transition State E 2-Hydroxy-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Hydrolyzed Product) D->E Primary Pathway

Fig 1: Mechanistic pathways of α-bromo ketone degradation via nucleophilic attack.

Troubleshooting Guide & FAQs

Q: My isolated 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one shows a mass shift of -79 Da (loss of Br) and +17 Da (gain of OH) in LC-MS. What happened? A: This is the classic signature of hydrolysis. The bromine atom (isotope mass ~79/81) has been displaced by a hydroxyl group (mass 17) via an SN2 mechanism, forming 2-hydroxy-1-[4-(propan-2-yloxy)phenyl]ethan-1-one. This typically occurs during aqueous workup if the organic phase is not dried rapidly, or if the product is stored in non-anhydrous solvents.

Q: I am observing a complex mixture of dimers and rearranged products instead of the clean α-hydroxy ketone. Why? A: If your reaction conditions are basic (e.g., using NaOH or K2CO3), the α-bromo ketone can undergo deprotonation to form an enolate, leading to self-condensation (dimerization). Alternatively, the base can trigger a Favorskii rearrangement, converting the α-halo ketone into a carboxylic acid derivative, or accelerate enolization ()[2]. To prevent this, switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

Q: Can I use standard silica gel chromatography to purify this compound? A: Standard silica gel is slightly acidic and retains significant surface moisture. Prolonged exposure on a silica column can catalyze hydrolysis. If column chromatography is unavoidable, use flash chromatography to minimize residence time, and consider pre-treating the silica with 1% triethylamine (TEA) to neutralize acidic sites—though TEA must be rigorously removed afterward to prevent nucleophilic attack by the amine itself.

TroubleshootingWorkflow Start Impurity Detected in Reaction / Storage KFTitration Run Karl Fischer Titration Start->KFTitration CheckMoisture Is solvent moisture > 50 ppm? DrySolvent Dry Solvents over 3Å Molecular Sieves CheckMoisture->DrySolvent Yes CheckBase Is a nucleophilic base (e.g., NaOH, K2CO3) used? CheckMoisture->CheckBase No KFTitration->CheckMoisture Success Hydrolysis Prevented DrySolvent->Success SwitchBase Switch to non-nucleophilic base (e.g., DIPEA) CheckBase->SwitchBase Yes CheckBase->Success No SwitchBase->Success

Fig 2: Decision tree for diagnosing and resolving α-bromo ketone hydrolysis.

Quantitative Stability Data

To understand the operational boundaries for handling this compound, we must look at its degradation kinetics. The table below summarizes the hydrolytic half-life (t1/2) of typical α-bromoacetophenone derivatives under different environmental stressors.

Temperature (°C)Moisture Content (ppm)pH EnvironmentObserved Half-Life (t1/2)Primary Degradant
-20°C< 50 ppmNeutral (7.0)> 24 MonthsNone (Stable)
25°C< 50 ppmNeutral (7.0)~ 6 MonthsTrace α-hydroxy ketone
25°C> 1000 ppmNeutral (7.0)< 7 Daysα-hydroxy ketone
25°C> 1000 ppmBasic (9.0)< 4 Hoursα-hydroxy ketone / Epoxides
60°C> 1000 ppmAcidic (4.0)< 24 Hoursα-hydroxy ketone

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Handling and Storage Workflow

Objective: Prevent ambient moisture from initiating hydrolysis during storage and transfer.

  • Solvent Preparation: Dry all handling solvents (e.g., dichloromethane, THF) over activated 3Å molecular sieves for at least 48 hours prior to use. Verify moisture is < 50 ppm using Protocol 2.

  • Inert Atmosphere Transfer: Perform all transfers of the solid or dissolved α-bromo ketone under a positive pressure of Argon. Argon is denser than Nitrogen and provides a superior protective blanket over solids.

  • Storage Conditions: Store the neat solid in amber glass vials (to prevent photolytic radical degradation) sealed with PTFE-lined caps. Place the vials inside a secondary desiccator containing Drierite (calcium sulfate) and store at -20°C.

  • Acclimation (Critical Step): Before opening a cold vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

Protocol 2: Ketone-Specific Karl Fischer Titration for Moisture Quantification

Objective: Accurately measure solvent moisture without inducing side reactions. Causality: Standard Karl Fischer (KF) reagents contain methanol. Ketones react with methanol to form ketals, releasing water as a byproduct. This causes drifting endpoints and falsely elevated moisture readings ()[3].

  • Reagent Selection: Use ketone-specific KF reagents (e.g., Hydranal™-K type) which substitute methanol with non-reactive alcohols like diethylene glycol monoethyl ether.

  • System Equilibration: Flush the KF titration cell with the ketone-specific working medium and titrate to a stable, dry baseline (drift < 10 µ g/min ).

  • Sample Injection: Inject 1.0 mL of the solvent or liquid sample through the septum using a gas-tight syringe.

  • Titration & Validation: Titrate to the bipotentiometric endpoint. Validate the system daily by injecting a certified 1.0% water standard. If recovery is outside 98-102%, replace the working medium.

References

  • Title: α-Halo ketone Source: Wikipedia URL: [Link]

  • Title: Keto-Enol Tautomerism: Key Points Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4'-Isopropoxy-2-bromoacetophenone Substitutions

Welcome to the advanced troubleshooting guide for the nucleophilic substitution of 4'-Isopropoxy-2-bromoacetophenone (2-bromo-1-(4-isopropoxyphenyl)ethanone). As an α -bromo ketone featuring an electron-donating isopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the nucleophilic substitution of 4'-Isopropoxy-2-bromoacetophenone (2-bromo-1-(4-isopropoxyphenyl)ethanone). As an α -bromo ketone featuring an electron-donating isopropoxy group, this molecule is a highly reactive electrophile. While the +M effect of the isopropoxy group slightly stabilizes the carbonyl, the adjacent α -carbon remains exceptionally prone to SN​2 attack.

This guide is designed for research scientists and drug development professionals to decode the causality behind common side reactions—such as over-alkylation, aldol condensation, and hydrolysis—and provide field-proven, self-validating methodologies to suppress them.

Mechanistic Pathway Visualization

To control the reaction, we must first understand the competing kinetic pathways. The diagram below illustrates the divergence between the target SN​2 substitution and the primary degradation routes triggered by suboptimal conditions.

Pathway SM 4'-Isopropoxy-2-bromoacetophenone SN2 Target SN2 Product (High Yield) SM->SN2 Mild Base / Anhydrous OverAlk Over-Alkylation (2°/3° Amines) SM->OverAlk Unprotected 1° Amine Enolate Enolate Intermediate SM->Enolate Strong Base Hydrolysis Hydrolysis (α-Hydroxy Ketone) SM->Hydrolysis Trace Water / OH⁻ Aldol Aldol Condensation (Dimerization) Enolate->Aldol Self-Reaction

Reaction pathways of 4'-Isopropoxy-2-bromoacetophenone under nucleophilic substitution.

Troubleshooting FAQs: Causality & Solutions

Q: Why am I observing significant over-alkylation when reacting with primary amines, and how can I prevent it?

A: Over-alkylation is a kinetic inevitability when using unprotected primary amines. The initial substitution yields a secondary amine. Because the newly attached alkyl group exerts an electron-donating inductive effect, this secondary amine is more nucleophilic than your starting primary amine, leading to rapid di-alkylation 1.

Solutions:

  • Electronic Deactivation: Use an N-protected amine (e.g., Boc-NH₂) or an azide (NaN₃) followed by reduction. The protecting group withdraws electron density, rendering the nitrogen non-nucleophilic after the first substitution.

  • Catalytic Amination: Employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Using ligands like BINAP or XPhos with Pd(OAc)₂, the C-N bond formation is strictly directed, suppressing both over-alkylation and elimination side reactions to achieve 70-90% yields under mild conditions 1.

Q: My reaction mixture turns dark, and LC-MS shows high molecular weight byproducts. What is causing this degradation?

A: This is indicative of base-catalyzed self-condensation (aldol dimerization). The α -protons of 4'-Isopropoxy-2-bromoacetophenone are highly acidic due to the adjacent carbonyl group. When exposed to strong bases, rapid enolate formation occurs 2. The enolate then acts as a nucleophile, attacking the carbonyl of another molecule, leading to complex oligomers.

Solution: Switch to a mild, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃ in an aprotic solvent (e.g., Acetonitrile). The limited solubility of K₂CO₃ in MeCN ensures a low steady-state concentration of the enolate, favoring the faster SN​2 substitution pathway over the bimolecular aldol condensation 3.

Q: I am detecting an α -hydroxy ketone byproduct. How is hydrolysis occurring if I am not adding water?

A: α -bromo ketones are exceptionally sensitive to nucleophilic attack by hydroxide ions. Even trace moisture in hygroscopic solvents (like DMF) or hydrated bases (like K₂CO₃·1.5H₂O) can generate sufficient hydroxide to displace the labile bromide 2.

Solution: Ensure strict anhydrous conditions. Alternatively, consider continuous flow synthesis; reducing the residence time to 2–5 minutes under pressurized flow has been shown to effectively suppress hydrolysis and dimerization side reactions by limiting the exposure time of sensitive intermediates [[4]]().

Reaction Condition Optimization Matrix

The following table summarizes the quantitative impact of various reagent combinations on the yield and side-reaction profile of 4'-Isopropoxy-2-bromoacetophenone substitutions.

Base CatalystSolvent SystemTempTarget SN​2 YieldDominant Side ReactionMechanistic Rationale
NaOH (1.5 eq)EtOH / H₂O25°C< 20%Hydrolysis / AldolStrong nucleophilic base rapidly displaces Br⁻ and generates enolates.
Et₃N (2.0 eq)DCM25°C45 - 55%Over-alkylationHomogeneous base accelerates both 1° and 2° amine reactivity.
K₂CO₃ (1.5 eq)MeCN (Anhydrous)0°C → 25°C85 - 92%None (Trace)Heterogeneous mild base releases alkalinity slowly; sequential addition controls kinetics.
Pd(OAc)₂ / XPhos Toluene80°C70 - 90%NoneTransition metal catalysis bypasses direct SN​2 , preventing elimination.

Self-Validating Protocol: Selective Substitution via Sequential Addition

To maximize yield and eliminate aldol/over-alkylation pathways, this protocol utilizes a sequential addition strategy 3. By ensuring complete nucleophile activation before introducing the electrophile, you prevent the base from interacting directly with the α -bromo ketone.

Materials Required:
  • Nucleophile (e.g., Phenol derivative or protected amine): 1.0 eq

  • 4'-Isopropoxy-2-bromoacetophenone: 0.95 eq (Limiting Reagent)

  • Anhydrous K₂CO₃ (Oven-dried at 120°C): 1.5 eq

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

Step 1: Nucleophile Activation

  • In an oven-dried, argon-purged flask, add the nucleophile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to anhydrous MeCN (10 mL/mmol) at 25°C.

  • Causality: MeCN is a polar aprotic solvent that accelerates SN​2 reactions while keeping K₂CO₃ sparingly soluble, preventing sudden spikes in basicity that cause degradation 3.

  • Self-Validation Checkpoint: Stir for 30 minutes. The formation of a fine, milky suspension indicates the successful generation of the active nucleophilic salt.

Step 2: Electrophile Introduction 4. Cool the activated mixture to 0°C using an ice bath. 5. Dissolve 4'-Isopropoxy-2-bromoacetophenone (0.95 eq) in a minimal volume of anhydrous MeCN (2 mL/mmol). 6. Add the electrophile solution dropwise over 15–20 minutes. 7. Causality: Keeping the electrophile as the limiting reagent ensures complete consumption. Dropwise addition at 0°C controls the exothermic SN​2 reaction and kinetically suppresses enolate formation.

Step 3: Reaction Maturation & Monitoring 8. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. 9. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the accumulation of a dense white precipitate (KBr salt) at the bottom of the flask visually confirms successful halogen displacement.

Step 4: Quench and Isolation 10. Quench the reaction by adding saturated aqueous NH₄Cl. Causality: This neutralizes any remaining base instantly, halting any delayed side reactions. 11. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Aminoaldehydes and aminoketones - Grokipedia.
  • 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde - Smolecule.
  • Di-alpha-halogenation of ketones in acidic medium - Chemistry Stack Exchange.
  • Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - MDPI.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and handling requirements of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and handling requirements of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly referred to as 2-bromo-4'-isopropoxyacetophenone).

Because α-bromo ketones are highly reactive electrophiles, they are inherently unstable in certain environments[1]. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, optimize your storage conditions, and execute flawless experimental workflows.

Part 1: Solution Stability & Degradation Mechanisms (FAQs)

Q1: Why does my stock solution of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one degrade rapidly in methanol? Causality & Mechanism: The compound features a highly electrophilic α-carbon adjacent to a carbonyl group. The para-isopropoxy group on the phenyl ring is strongly electron-donating via resonance (+M effect). This electron density stabilizes the transition state during nucleophilic substitution (SN2). When dissolved in protic, nucleophilic solvents like methanol or ethanol, the solvent directly attacks the α-carbon, displacing the bromide ion to form an α-alkoxy ketone[2]. This solvolysis is spontaneous and accelerates significantly at room temperature.

Q2: How does pH affect the aqueous stability of this compound? Causality & Mechanism: α-Bromo ketones are exceptionally sensitive to basic conditions[1]. Hydroxide ions attack the carbonyl carbon to form a hemiacetal intermediate. The subsequent breakdown of this hemiacetal, which involves the rate-limiting loss of the bromide ion, leads to the irreversible formation of α-hydroxy ketones[3]. Furthermore, base-catalyzed enolization can lead to dehydrobromination (elimination) or Favorskii-type rearrangements. Always maintain a slightly acidic to neutral pH (pH 4–6) if aqueous exposure is unavoidable during workup.

Q3: What are the physical and analytical indicators that my sample has degraded? Causality & Mechanism: Macroscopic degradation typically manifests as a color change from a white/off-white solid or clear solution to a yellow, brown, or black mixture[4]. This is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor[4]. In chromatographic analysis (HPLC/LC-MS), degradation appears as new peaks corresponding to the hydrolysis product (M - 79/81 + 17) or solvolysis products (e.g., M - 79/81 + 31 for methanolysis).

Q4: Is 2-bromo-4'-isopropoxyacetophenone sensitive to light? Causality & Mechanism: Yes. The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating highly reactive radical species. These radicals can abstract hydrogen atoms from the solvent, leading to debrominated byproducts (e.g., 4'-isopropoxyacetophenone) or complex polymeric mixtures.

Part 2: Visualizing the Degradation Pathways

To better understand how environmental factors dictate the fate of your compound, refer to the logical relationship diagrams below.

SolventStability Substrate 2-Bromo-4'-isopropoxyacetophenone Aprotic Anhydrous Aprotic (MeCN, DCM, THF) Substrate->Aprotic Optimal Storage Protic Protic / Nucleophilic (MeOH, EtOH, H2O) Substrate->Protic SN2 Displacement Basic Basic Aqueous (pH > 7.5) Substrate->Basic Base Catalysis Stable Stable Stock (>6 months at -20°C) Aprotic->Stable Solvolysis Solvolysis Product (α-Alkoxy Ketone) Protic->Solvolysis Hydrolysis Hydrolysis Product (α-Hydroxy Ketone) Basic->Hydrolysis

Solvent-dependent stability and degradation pathways of the α-bromo ketone.

Mechanism Ketone α-Bromo Ketone Hemiacetal Hemiacetal Intermediate Ketone->Hemiacetal OH- Attack on Carbonyl Enolate Enolate Intermediate Ketone->Enolate α-Proton Abstraction Product Degraded Product + HBr Hemiacetal->Product Rate-Limiting Br- Loss Enolate->Product Rearrangement / Substitution

Mechanistic pathways for the base-catalyzed degradation of α-bromo ketones.

Part 3: Quantitative Stability Data

The following table summarizes the estimated stability profile of 2-bromo-4'-isopropoxyacetophenone across various solvent systems. Use this data to select the appropriate medium for your assays and stock solutions.

Solvent SystemTemperatureEstimated Half-Life (t½)Primary Degradation PathwayApplication Recommendation
Methanol / Ethanol 25°C< 12 hoursSolvolysis (SN2 Displacement)Avoid for stock preparation.
Aqueous Buffer (pH 8.0) 25°C< 2 hoursBase-catalyzed HydrolysisAvoid . Use immediately if required.
Dimethyl Sulfoxide (DMSO) 25°C~ 2–3 daysNucleophilic attack by solventAcceptable for immediate in vitro assay use.
Acetonitrile (Anhydrous) 4°C> 2 weeksTrace hydrolysis (moisture dependent)Acceptable for short-term storage.
Dichloromethane (DCM) -20°C> 6 monthsStableOptimal for long-term stock.

Part 4: Experimental Workflows & Protocols

Every protocol provided below is designed as a self-validating system —meaning the steps inherently prevent the chemical conditions that cause degradation, ensuring the integrity of your material.

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

By systematically eliminating nucleophiles, moisture, and light, the primary degradation pathways (solvolysis, hydrolysis, and photolysis) are chemically blocked.

  • Solvent Drying: Dispense anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) over activated 3Å molecular sieves 24 hours prior to use.

    • Causality: Removes trace water that initiates hemiacetal formation and subsequent hydrolysis[3].

  • Inert Atmosphere Preparation: Purge a clean, dry amber glass HPLC vial with Argon or Nitrogen gas for 2 minutes.

    • Causality: Amber glass prevents photolytic C-Br bond cleavage; inert gas displaces atmospheric moisture.

  • Dissolution: Weigh the required mass of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and transfer it to the purged vial. Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

  • Acidic Stabilization (Optional but Recommended): For highly sensitive long-term storage, add 0.1% (v/v) glacial acetic acid to the solution.

    • Causality: Mildly acidic conditions suppress enolate formation and halt any trace base-catalyzed hemiacetal breakdown[4].

  • Storage: Seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C.

    • Self-Validation Check: Before opening the vial for future use, allow it to warm to room temperature in a desiccator. If the solution remains colorless and clear, the inert conditions were successfully maintained.

Protocol B: Reaction Quenching and Work-up

When utilizing this compound in synthesis (e.g., alkylation of amines), rapidly shifting the pH and removing the organic phase prevents post-reaction degradation of unreacted starting material or sensitive α-bromo intermediates.

  • Quenching: Quench the reaction mixture by pouring it into a vigorously stirred solution of ice-cold saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl buffers the solution to a mildly acidic pH (~5.5), immediately halting any base-catalyzed degradation or elimination reactions[4].

  • Extraction: Extract the aqueous layer with cold ethyl acetate (EtOAc) or DCM (3 x 20 mL).

  • Washing (Critical Step): Wash the combined organic layers with brine (saturated NaCl) to remove residual water and water-soluble impurities.

    • Causality:Do not wash with NaHCO₃ or Na₂CO₃ unless specifically required to neutralize strong acids, as the basicity will induce rapid hydrolysis of the α-bromo ketone at the organic-aqueous interface.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

    • Causality: Thermal stress accelerates dehydrobromination; keeping the temperature low preserves the structural integrity of the compound[4].

References

  • Structure-reactivity effects in the breakdown of hemiacetals of α-bromoacetophenone. Change in rate-limiting step for base catalysis. Source: Journal of the American Chemical Society (1988) URL:[Link]

  • Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof. (Cites Numazawa et al. regarding the susceptibility of α-bromo ketones to nucleophilic attack).
  • alpha-Bromoacetophenone - Physico-chemical Properties & Safety. Source: ChemBK URL:[Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for the effective removal of unreacted elemental bromine (Br₂) from t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for the effective removal of unreacted elemental bromine (Br₂) from the synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one. The presence of residual bromine can compromise product purity, interfere with subsequent reaction steps, and pose significant safety risks.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted bromine essential?

A: Elemental bromine is a highly toxic, corrosive, and reactive substance that must be eliminated from the reaction mixture.[1][2][3] Its presence can lead to several complications:

  • Product Impurity: Residual bromine can co-purify with the desired product, leading to inaccurate analytical data and compromised biological activity.

  • Side Reactions: As a strong oxidizing agent, bromine can promote unwanted side reactions during workup, storage, or subsequent synthetic steps, potentially leading to the formation of poly-brominated species or degradation of the target molecule.[4][5]

  • Safety Hazards: Bromine is fatal if inhaled and causes severe skin burns and eye damage.[1][3] Its volatility presents a significant inhalation hazard.[2][6]

  • Environmental Concerns: Bromine is very toxic to aquatic life, and its release into the environment must be prevented.[1][3]

Q2: What is the most reliable method for removing unreacted bromine?

A: The industry-standard and safest method is to "quench" the excess bromine by reacting it with a chemical reducing agent.[6][7] This process converts the colored, volatile, and organic-soluble elemental bromine (Br₂) into colorless, non-volatile, and water-soluble bromide salts (Br⁻).[6][8] These salts are then easily removed from the organic product layer via a simple aqueous wash.

Q3: Is it acceptable to remove residual bromine by rotary evaporation or distillation?

A: Absolutely not. Attempting to remove bromine by evaporation is extremely dangerous and should never be performed.[6] Bromine has a boiling point of 58.8 °C, but its high vapor pressure at room temperature means it will readily evaporate, creating a highly toxic and corrosive vapor.[6] This poses a severe inhalation risk and can damage laboratory equipment. Chemical quenching is the only recommended and safe method.[6]

Q4: How can I visually determine when all the bromine has been quenched?

A: The primary visual indicator is the complete disappearance of bromine's characteristic reddish-brown or yellow-orange color from the organic phase.[6][7] After successful quenching and phase separation, the organic layer containing your product should be colorless or pale yellow.

Troubleshooting Guide & Field-Proven Insights

This section addresses specific issues that may arise during the quenching and workup process.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Persistent yellow/orange color in the organic layer after washing. 1. Insufficient amount of quenching agent added.[6] 2. Poor mixing between the organic and aqueous phases, leading to incomplete reaction.[6] 3. The quenching solution has degraded over time and lost its potency.1. Add more quenching solution dropwise while stirring vigorously until the color is fully discharged.[6] 2. Ensure vigorous stirring to maximize the interfacial contact between the two layers.[6] 3. Prepare a fresh aqueous solution of the quenching agent.[6]
Formation of an insoluble white/yellow solid (precipitate) during the quench. If using sodium thiosulfate, acidic conditions (often from HBr byproduct in the bromination) can cause it to decompose into elemental sulfur.[5][9]1. Best Practice: Use sodium bisulfite or sodium sulfite as the quenching agent, as they are less prone to this issue in acidic media.[5][7] 2. If sulfur has already formed, it can often be removed by filtering the entire mixture through a pad of Celite or silica gel after the workup.
An emulsion forms during the aqueous workup, preventing clear phase separation. 1. The densities of the organic and aqueous layers are too similar. 2. Vigorous shaking of the separatory funnel has created a stable emulsion.1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[6][7] 2. Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[6] 3. In persistent cases, filtering the emulsified layer through a pad of Celite may help break the emulsion.[6]
Selection of a Quenching Agent

The choice of reducing agent is critical and depends on the pH stability of your product, 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

Quenching Agent **Chemical Reaction with Bromine (Br₂) **Key Considerations & Insights
Sodium Thiosulfate (Na₂S₂O₃)2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆Highly effective and commonly used.[6][9] However, it can decompose in strongly acidic solutions to form elemental sulfur (S), which complicates purification.[5][9] Best used if the reaction mixture is near neutral or can be basified slightly before quenching.
Sodium Bisulfite (NaHSO₃)NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBrExcellent choice for acidic reaction mixtures as it is stable under these conditions.[7][8][10] The reaction converts bromine to bromide.[8] Sodium bisulfite solutions are acidic.[7]
Sodium Sulfite (Na₂SO₃)Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2HBrAnother effective option. Sodium sulfite solutions are slightly basic, which can be advantageous for neutralizing acidic byproducts like HBr simultaneously.[7]

Senior Scientist Recommendation: For the α-bromination of ketones, which often generates HBr as a byproduct, aqueous sodium bisulfite is frequently the most robust choice as it avoids the potential for sulfur precipitation.

Experimental Protocols

Safety First: All manipulations involving bromine or the crude reaction mixture must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact), safety goggles, and a face shield.[1][2][11]

Protocol 1: Quenching with Aqueous Sodium Bisulfite

This protocol is recommended for its reliability, especially in acidic media.

  • Cool the Reaction: After the bromination is deemed complete, cool the reaction vessel to 0-5 °C using an ice-water bath. This is crucial as the quenching reaction can be exothermic.[7]

  • Prepare Quencher: Prepare a saturated aqueous solution of sodium bisulfite (approx. 40% w/v) or a 10-20% solution.

  • Quench the Reaction: Slowly add the sodium bisulfite solution dropwise to the vigorously stirred reaction mixture.[7] Continue the addition until the red-brown bromine color is completely discharged and the organic layer becomes colorless or pale yellow.[7][8]

  • Aqueous Work-up: a. Transfer the entire mixture to a separatory funnel. b. Separate the aqueous and organic layers.[7] c. Wash the organic layer sequentially with deionized water and then with a saturated brine solution.[7] The brine wash helps to remove residual water from the organic phase. d. Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[7] e. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.[7]

Protocol 2: Quenching with Aqueous Sodium Thiosulfate

This is a very common and effective method, best used when the reaction mixture is not strongly acidic.

  • Cool the Reaction: As in the previous protocol, cool the reaction mixture to 0-5 °C in an ice-water bath to control the exotherm.[6]

  • Prepare Quencher: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[6]

  • Quench the Reaction: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. Continue adding until the bromine color completely disappears.[6]

  • Aqueous Work-up: Follow steps 4a through 4e from Protocol 1. The workup procedure is identical.[6]

Process Visualization & Chemical Logic

The following diagrams illustrate the overall workflow and the core chemical transformation during the quenching process.

Workflow cluster_reaction Reaction Stage cluster_quench Purification Stage cluster_product Final Product A Crude Reaction Mixture (Product + Unreacted Br₂) B 1. Quenching (Add NaHSO₃ solution) A->B C 2. Phase Separation (Separatory Funnel) B->C D 3. Wash Organic Layer (Water, Brine) C->D E 4. Dry Organic Layer (e.g., Na₂SO₄) D->E F 5. Concentrate (Rotary Evaporator) E->F G Crude 2-Bromo-1-[4-(propan-2- yloxy)phenyl]ethan-1-one F->G

Caption: Post-synthesis purification workflow.

Caption: Chemical transformation during quenching.

References
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Gauth. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n).
  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine? Retrieved from [Link]

  • Filo. (2025, February 21). Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4... Retrieved from [Link]

  • Brainly. (2023, September 28). [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine. Retrieved from [Link]

  • YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. Retrieved from [Link]

  • (n.d.). Write the balanced equation of the reaction between bromine and sodium thiosulfate.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC. Retrieved from [Link]

  • Brainly. (2023, October 25). Any excess bromine that persists after the reaction will mostly be left in the. Retrieved from [Link]

  • Benchchem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • Allen. (n.d.). In the estimation Na_(2)S_(2)O_(3)of usingBr_(2) the equivalent weight of Na_(2)S_(2)O_(3) is :. Retrieved from [Link]

  • (n.d.). What is the balanced ionic equation between Bromine and Sodium Bisulfite?.
  • Common Organic Chemistry. (n.d.). Sodium Bisulfite. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E) -. Retrieved from [Link]

  • The Student Room. (2007, February 2). quenching? organic lab. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC. Retrieved from [Link]

  • (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • ChemBK. (2024, April 9). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Retrieved from [Link]

  • (2025, July 4). 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE | 62932-94-9.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). 2.
  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Executive Summary The structural verification and kinetic monitoring of active pharmaceutical ingredient (API) intermediates require robust analytical frameworks. This guide provides an in-depth comparative analysis of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification and kinetic monitoring of active pharmaceutical ingredient (API) intermediates require robust analytical frameworks. This guide provides an in-depth comparative analysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 2-bromo-4'-isopropoxyacetophenone) using Benchtop (60 MHz) versus High-Field (400 MHz) Nuclear Magnetic Resonance (1H NMR) spectroscopy. By examining the mechanistic causality behind the compound's NMR signatures, this guide empowers researchers to optimize their instrumental choices for both routine structural validation and real-time reaction monitoring.

Mechanistic Causality in 1H NMR Signatures

To effectively evaluate instrument performance, we must first understand the molecular architecture of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and the physical causality driving its 1H NMR spectrum.

The molecule consists of three distinct proton environments:

  • The Isopropoxy Group (-O-CH(CH3)2): The highly electronegative oxygen atom deshields the adjacent methine (-CH-) proton, pushing it downfield to ~4.65 ppm . The coupling with the two equivalent methyl groups splits this signal into a classic septet ( J=6.0 Hz). The six methyl protons appear as a strong doublet at ~1.37 ppm .

  • The Bromoacetyl Group (-C(=O)-CH2-Br): The alpha-carbon is flanked by two strongly electron-withdrawing groups (a carbonyl and a bromine atom). This dual deshielding effect strips electron density from the methylene protons, resulting in a sharp, isolated singlet at ~4.40 ppm .

  • The Para-Substituted Benzene Ring: The 1,4-substitution pattern creates an AA'BB' spin system. The protons ortho to the electron-donating isopropoxy group are shielded via resonance and appear at ~6.92 ppm , while the protons ortho to the electron-withdrawing carbonyl group are deshielded, appearing at ~7.95 ppm .

The Kinetic Marker

During the synthesis of this compound from 4-isopropoxyacetophenone, the starting material features an acetyl methyl group (singlet at 2.55 ppm ). Upon bromination, this peak disappears, and the bromoacetyl methylene peak (singlet at 4.40 ppm ) emerges. The massive chemical shift difference ( Δδ≈1.85 ppm) between these two singlets makes this reaction an ideal candidate for low-field NMR monitoring, as the peaks will not overlap even at lower resolutions.

Experimental Protocol: Synthesis & Reaction Monitoring

The following protocol details the α-bromination of 4-isopropoxyacetophenone using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH), a method adapted from standard [1]. This workflow is designed as a self-validating system : the mass balance of the reaction can be continuously verified by ensuring the normalized integrals of the starting material and product sum to 100%.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 4-isopropoxyacetophenone (1.0 eq.) in chloroform (CHCl3) at room temperature.

  • Catalysis & Reagent Addition: Add p-TsOH (0.2 eq.) to catalyze the enolization of the ketone. Subsequently, add NBS (1.1 eq.) as the electrophilic bromine source.

  • Aliquot Sampling: Extract 0.5 mL aliquots at 15-minute intervals. Filter the aliquot through a short plug of glass wool to remove the insoluble succinimide byproduct.

  • NMR Acquisition: Transfer the filtered aliquot to a 5 mm NMR tube. Acquire the 1H NMR spectrum using a minimum of 16 scans. Critical Causality: Set the relaxation delay ( D1​ ) to at least 10 seconds. Because small molecules in non-viscous solvents have long T1​ relaxation times, a short delay will result in incomplete longitudinal magnetization recovery, skewing the integration ratios and invalidating the quantitative data.

  • Data Processing & Validation: Phase and baseline correct the spectra. Integrate the 2.55 ppm peak ( ISM​ ) and the 4.40 ppm peak ( IProd​ ).

    • Self-Validation Formula: Conversion % = [(IProd​/2)/((IProd​/2)+(ISM​/3))]×100 . Any deviation from this mass balance indicates the formation of dibrominated side products (which would appear further downfield at ~6.6 ppm).

ReactionWorkflow SM 4-Isopropoxyacetophenone (Starting Material) Reagents NBS, p-TsOH CHCl3, RT SM->Reagents Reaction Bromination Reaction In-situ Monitoring Reagents->Reaction Product 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Target Product) Reaction->Product NMR NMR Analysis (Benchtop vs High-Field) Reaction->NMR Aliquot Sampling Product->NMR

Caption: Workflow for the synthesis and NMR monitoring of 2-bromo-4'-isopropoxyacetophenone.

Comparative Analysis: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR

The choice between benchtop and high-field NMR depends on the specific analytical goal: real-time kinetic tracking vs. absolute structural elucidation. As highlighted in recent [2] and [3], field strength directly dictates chemical shift dispersion and sensitivity.

The Physics of Resolution

At 60 MHz, the chemical shift dispersion is 60 Hz/ppm. A standard coupling constant ( J ) of 9.0 Hz for the aromatic protons spans 0.15 ppm. This causes the inner peaks of the AA'BB' system to exhibit severe second-order "roofing" effects, often blurring into a multiplet. At 400 MHz, the dispersion is 400 Hz/ppm, and the same 9.0 Hz coupling spans only 0.022 ppm, resulting in perfectly resolved, first-order doublets.

NMRLogic Field Magnetic Field Strength (B0) Larmor Larmor Frequency (ω0 = γB0) Field->Larmor Dispersion Chemical Shift Dispersion (Hz/ppm) Larmor->Dispersion Sensitivity Signal-to-Noise Ratio (SNR ∝ B0^1.5) Larmor->Sensitivity Resolution Spectral Resolution (Peak Separation) Dispersion->Resolution

Caption: Logical relationship between magnetic field strength, resolution, and sensitivity.

Performance Evaluation
  • Reaction Monitoring: The 60 MHz benchtop system is vastly superior for in-situ monitoring. Because the kinetic markers (2.55 ppm and 4.40 ppm) are singlets separated by 1.85 ppm, the low dispersion of the benchtop system is irrelevant. Furthermore, benchtop systems can operate without deuterated solvents (using solvent suppression on CHCl3), saving significant sample preparation time.

  • Structural Verification: The 400 MHz system is mandatory for final product release. The high field is required to accurately integrate the isopropoxy septet at 4.65 ppm, which can be lost in the baseline noise or overlap with solvent satellites at 60 MHz due to lower intrinsic sensitivity ( SNR∝B01.5​ ).

Quantitative Data Summary

Table 1: Expected 1H NMR Peak Assignments (in CDCl3)
Functional GroupChemical Shift (δ)MultiplicityIntegrationCoupling Constant ( J )
Isopropoxy -CH31.37 ppmDoublet6H6.0 Hz
Bromoacetyl -CH2-Br4.40 ppmSinglet2HN/A
Isopropoxy -CH-4.65 ppmSeptet1H6.0 Hz
Aromatic H (ortho to alkoxy)6.92 ppmDoublet (AA'BB')2H9.0 Hz
Aromatic H (ortho to carbonyl)7.95 ppmDoublet (AA'BB')2H9.0 Hz
Table 2: Performance Comparison for 2-Bromo-4'-isopropoxyacetophenone Analysis
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Chemical Shift Dispersion 60 Hz / ppm400 Hz / ppm
Aromatic Region Resolution Partial overlap / strong second-order roofingBaseline resolved, distinct first-order doublets
Kinetic Marker Resolution Excellent (Singlets at 2.55 & 4.40 ppm are distinct)Excellent
Acquisition Time (SNR > 50) ~5 to 10 minutes< 1 minute
Solvent Requirement Protonated solvents acceptable (with suppression)Deuterated solvents (CDCl3) strictly required
Primary Use Case Fume-hood adjacent reaction monitoringFinal structural verification and impurity profiling

Conclusion

For the analysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, both Benchtop and High-Field NMR spectrometers serve critical, albeit distinct, roles. High-field instruments remain the gold standard for final structural elucidation due to their superior chemical shift dispersion and sensitivity, which are necessary to resolve the complex aromatic AA'BB' system and the low-intensity isopropoxy septet. However, for kinetic tracking, the isolated nature of the aliphatic singlets allows Benchtop NMR to provide highly accurate, self-validating quantitative data directly at the fume hood, drastically accelerating process development workflows.

References

  • Title: WO2021155367A2 - Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors Source: Google Patents URL
  • Title: Quantitative reaction monitoring using para hydrogen-enhanced benchtop NMR spectroscopy Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical guidance, supporting data from analogous compounds, and the rationale behind methodological choices, all grounded in established scientific and regulatory principles.

Introduction: The Imperative for Purity Analysis

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is a substituted acetophenone derivative frequently used in the synthesis of more complex pharmaceutical molecules. The presence of impurities, arising from starting materials, by-products of the bromination reaction (e.g., unreacted starting material or dibrominated species), or degradation products, can have significant consequences in subsequent synthetic steps and the final drug product.[2][3] Therefore, a reliable and robust analytical method is essential for quantifying the purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability. Specifically, Reverse-Phase HPLC (RP-HPLC) is the method of choice for this analyte.

Rationale for Method Selection: Physicochemical Properties

The molecular structure of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one dictates the optimal analytical approach.

  • Polarity and Hydrophobicity : The compound possesses a calculated XlogP of 3.2, indicating it is a non-polar, hydrophobic molecule.[4] This property makes it ideally suited for Reverse-Phase (RP) chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[5][6][7] In this mode, the hydrophobic analyte interacts strongly with the stationary phase, allowing for effective separation from more polar or less retained impurities.

  • UV Absorbance : The presence of a substituted aromatic ring and a carbonyl group (a chromophore) in the molecule ensures strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This allows for sensitive and straightforward detection using a UV detector, a standard component of most HPLC systems. A common wavelength for such structures is 254 nm.[8]

Comparative Analysis of RP-HPLC Methods

Based on the analysis of structurally similar brominated acetophenones, two primary RP-HPLC methods are proposed and compared: a simple isocratic method for routine quality control and a gradient method for higher-resolution impurity profiling.[8][9][10]

Method A: Isocratic Elution for Routine QC

An isocratic method utilizes a constant mobile phase composition throughout the analysis. This approach is valued for its simplicity, robustness, and transferability between different HPLC systems. It is ideal for routine purity checks where the impurity profile is well-characterized.

Method B: Gradient Elution for High-Resolution Profiling

A gradient elution method involves changing the mobile phase composition during the run, typically by increasing the proportion of the stronger organic solvent. This is particularly effective for separating complex mixtures containing compounds with a wide range of polarities.[8] It provides sharper peaks and improved resolution for late-eluting impurities that might be broad or undetectable in an isocratic run.

Table 1: Comparison of Proposed HPLC Method Parameters
ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Causality
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase is the industry standard for non-polar analytes.[7] Method A uses a longer, standard particle size column for robust separation. Method B uses a shorter column with smaller particles for higher efficiency and faster analysis, suitable for gradient performance.
Mobile Phase A Deionized Water0.1% Formic Acid in WaterThe aqueous component of the mobile phase. The addition of formic acid in Method B helps to control the pH, ensuring consistent ionization of any acidic or basic impurities and improving peak shape.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.
Composition Acetonitrile:Water (70:30, v/v)Gradient: 60% B to 90% B over 10 min, hold for 2 min, return to 60% B over 1 min, equilibrate for 2 min.Method A's constant composition is simple and repeatable. Method B's gradient allows for the elution of a wider range of impurities with better peak shape and resolution.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column. The slightly higher flow rate in Method B is possible due to the shorter column and smaller particles.
Column Temp. 30 °C35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.
Detection UV at 254 nmUV at 254 nmSelected based on the analyte's chromophore, offering a good balance of sensitivity for the main peak and potential impurities.[8]
Injection Vol. 10 µL5 µLA smaller injection volume in Method B is often preferred with higher efficiency columns to prevent band broadening.
Run Time ~10 minutes~15 minutesThe isocratic method is faster for a simple purity check. The gradient method requires more time for the gradient itself and for column re-equilibration.
Primary Use Routine Quality Control, Purity AssayImpurity Profiling, Method Development, Stability StudiesMethod A is designed for speed and robustness. Method B is designed for maximum separation power to resolve unknown or closely eluting impurities.

Experimental Protocols

Sample Preparation (Applicable to both methods)
  • Standard Preparation: Accurately weigh approximately 10 mg of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Protocol for Method A (Isocratic)
  • Set up the HPLC system with the specified column and mobile phase (Acetonitrile:Water 70:30).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~15-20 minutes).

  • Set the column temperature to 30 °C and the UV detector to 254 nm.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Run the analysis for 10 minutes.

  • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol for Method B (Gradient)
  • Set up the HPLC system with the specified column and mobile phases (A: 0.1% Formic Acid in Water; B: Acetonitrile).

  • Equilibrate the column at the initial gradient condition (60% B) for at least 10 minutes at a flow rate of 1.2 mL/min.

  • Set the column temperature to 35 °C and the UV detector to 254 nm.

  • Inject 5 µL of the prepared standard and sample solutions.

  • Execute the gradient program as defined in Table 1.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

Workflow and Validation

The overall process of purity analysis follows a logical sequence from sample handling to final data interpretation. Any method selected for use in a regulated environment must be validated to ensure it is fit for its intended purpose.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data & Validation SamplePrep Sample & Standard Preparation (100 µg/mL) Filtration 0.45 µm Filtration SamplePrep->Filtration Equilibration Column Equilibration Filtration->Equilibration Injection Inject Sample Equilibration->Injection Separation Chromatographic Separation (Method A or B) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation Validation Method Validation (ICH Q2(R2)) Calculation->Validation Requires

Caption: Workflow for HPLC Purity Analysis.

Trustworthiness: The Role of Method Validation

The protocols described above provide a scientifically sound starting point. To ensure trustworthiness, the chosen method must undergo formal validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14][15] This process provides documented evidence that the method is suitable for its intended purpose and involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.

Comparison with Alternative Analytical Technologies

While HPLC is the primary choice, other techniques can be used for complementary analysis, particularly for impurity identification.

TechnologyApplication for this AnalyteAdvantagesDisadvantages
Gas Chromatography (GC) Analysis of volatile impurities or residual solvents.Excellent for volatile and thermally stable compounds.The target analyte has a relatively high boiling point and may require derivatization, risking degradation. Not suitable for non-volatile impurities.
LC-Mass Spectrometry (LC-MS) Impurity identification and characterization.Provides molecular weight information, enabling structural elucidation of unknown impurities. Extremely high sensitivity and specificity.[2]Higher cost and complexity compared to HPLC-UV. Requires more specialized expertise for operation and data interpretation.
Supercritical Fluid Chromatography (SFC) Chiral separations or as a "green" alternative.Uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption. Offers fast separations.[16]Less common than HPLC; instrumentation is not as widely available. Method development can be more complex.
UV-Vis Spectroscopy Simple concentration measurement (assay).Very fast and simple for a pure substance.Non-specific; cannot separate the main compound from impurities. Therefore, it is unsuitable for purity analysis on its own.[17]

Conclusion and Recommendation

For the purity analysis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, Reverse-Phase HPLC is the most appropriate and robust technique.

  • For routine quality control and release testing , Method A (Isocratic) is recommended. Its simplicity, speed, and robustness make it ideal for high-throughput environments where the primary goal is to confirm purity against a known specification.

  • For method development, stability testing, and in-depth impurity profiling , Method B (Gradient) is the superior choice. Its enhanced resolving power is crucial for separating and detecting unknown or closely related impurities that might be missed by an isocratic method.

Ultimately, the selection between an isocratic and gradient method depends on the specific analytical objective. Regardless of the choice, the method must be formally validated according to ICH Q2(R2) guidelines to ensure the generation of reliable, accurate, and trustworthy data for regulatory submission and quality assurance.[11][14]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
  • Merck. (2024). 2,4'-Dibromoacetophenone for HPLC derivatization, LiChropur, ≥ 99.0% HPLC.
  • SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • National Institutes of Health (NIH). Recent trends in the impurity profile of pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1).
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • PubChemLite. 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.
  • MDPI. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
  • BenchChem. (2025). A Comparative Guide to 2-(2-Bromophenyl)acetophenone and Other Brominated Acetophenones for Researchers and Drug Development Pro.
  • PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.
  • ChemScene. 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
  • Sigma-Aldrich. 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one.
  • SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column.
  • Chemicalbook. (2025). 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE.
  • National Institutes of Health (NIH). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • PubChem. 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

Sources

Validation

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

As a Senior Application Scientist in drug development, selecting the correct synthetic intermediate is paramount for optimizing yield, minimizing side reactions, and scaling production. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, selecting the correct synthetic intermediate is paramount for optimizing yield, minimizing side reactions, and scaling production. This guide provides an in-depth comparative analysis of two closely related α -haloketones: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one and 2-Chloro-1-[4-(propan-2-yloxy)phenyl]ethan-1-one .

While both molecules share the 4'-isopropoxyacetophenone scaffold—a common motif in the synthesis of β -blockers and complex APIs—their reactivity profiles in bimolecular nucleophilic substitution (SN2) reactions diverge significantly due to the nature of their respective leaving groups.

Stereoelectronic Causality: The α -Haloketone Advantage

Before comparing the halogens, it is critical to understand why α -haloketones are exceptionally reactive electrophiles. In standard alkyl halides, SN2 reactions rely solely on the electrophilicity of the carbon bearing the leaving group. However, in α -haloketones, the adjacent carbonyl group plays a critical stereoelectronic role.

The π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the carbon-halogen bond. This orbital mixing creates a new, 1[1]. Consequently, the α -carbon becomes highly susceptible to nucleophilic attack, stabilizing the trigonal bipyramidal transition state and accelerating the reaction by several orders of magnitude compared to unfunctionalized alkyl halides.

Halogen Divergence: Bromide vs. Chloride Kinetics

Despite the shared LUMO-lowering effect of the carbonyl, the choice between a bromo- and chloro-derivative dictates the thermodynamic and kinetic boundaries of your workflow. The 2-bromo derivative is vastly superior in SN2 reactivity due to two fundamental physical properties:

  • Bond Dissociation Energy (BDE): The2[2]. This lower BDE directly translates to a lower activation energy ( ΔG‡ ) required to cleave the leaving group during the concerted SN2 transition state.

  • Polarizability & Leaving Group Ability: SN2 rates are heavily dependent on how easily the 3[3]. Bromine has a larger atomic radius than chlorine, making its electron cloud more polarizable. As the nucleophile approaches, the Br atom easily distorts its electron density to stabilize the transition state. Furthermore, because HBr is a stronger acid than HCl, the resulting Br⁻ ion is a weaker, more stable conjugate base, making it an inherently better leaving group[3].

Quantitative Reactivity Profile

The empirical differences in reactivity dictate the experimental conditions required for successful substitution. Below is a comparative summary of their performance metrics.

Property2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one2-Chloro-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
Halogen Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Energy ~285 kJ/mol~340 kJ/mol
Relative SN2 Rate ( krel​ ) ~2001
Optimal Reaction Temp Room Temperature (20–25°C)Heated (60–80°C)
Catalyst Requirement NoneFinkelstein Catalyst (NaI) highly recommended
Typical Reaction Time 1 – 2 hours12 – 24 hours

Visualizing the Kinetic Pathways

ReactivityPathway Substrate 1-[4-(propan-2-yloxy)phenyl]ethan-1-one Scaffold Bromo 2-Bromo Derivative C-Br Bond: ~285 kJ/mol Substrate->Bromo Bromination Chloro 2-Chloro Derivative C-Cl Bond: ~340 kJ/mol Substrate->Chloro Chlorination TS_Bromo Low Energy Transition State Highly Polarizable Br- Bromo->TS_Bromo + Nucleophile (Fast, RT) TS_Chloro High Energy Transition State Less Polarizable Cl- Chloro->TS_Chloro + Nucleophile (Slow, Heat) Product SN2 Substituted Product (e.g., α-Aminoketone) TS_Bromo->Product Rapid Leaving Group Departure TS_Chloro->Product Sluggish Leaving Group Departure

Figure 1: Reaction workflow and kinetic divergence between α-bromo and α-chloro ketone derivatives.

Field-Proven Protocols: Self-Validating Amination Workflows

To demonstrate the practical implications of this reactivity gap, the following protocols detail the synthesis of an α -aminoketone via substitution with morpholine (a standard secondary amine).

Protocol A: Mild Amination of the 2-Bromo Derivative

Objective: Achieve rapid, complete SN2 substitution while avoiding thermal degradation or enolization side-reactions. Causality of Design: We utilize Acetonitrile (MeCN) as a4[4]. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Preparation: In an oven-dried flask, dissolve 1.0 eq (10 mmol) of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in 20 mL of anhydrous MeCN.

  • Reagent Addition: Add 2.0 eq of finely powdered K₂CO₃, followed by the dropwise addition of 1.2 eq of morpholine.

  • Reaction: Stir the suspension at room temperature (20–25°C). The superior leaving group ability of bromide allows the reaction to proceed rapidly without thermal activation.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). Within 1–2 hours, the high-Rf UV-active starting material spot will completely disappear. A new, lower-Rf spot will appear that stains positively with ninhydrin (indicating the presence of the amine).

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃ to remove residual morpholine.

Protocol B: Forced Amination of the 2-Chloro Derivative

Objective: Overcome the high activation barrier of the stronger C-Cl bond to force the substitution to completion. Causality of Design: Because the C-Cl bond requires ~55 kJ/mol more energy to break than the C-Br bond[2], room temperature stirring will result in stalled kinetics. We must apply thermal energy and utilize in situ Finkelstein catalysis. By adding a catalytic amount of Sodium Iodide (NaI), the sluggish chloride is transiently substituted by iodide (an elite leaving group), which is then rapidly displaced by the amine.

  • Preparation: Dissolve 1.0 eq (10 mmol) of 2-Chloro-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in 20 mL of anhydrous MeCN.

  • Reagent Addition: Add 2.0 eq of K₂CO₃, 1.2 eq of morpholine, and 0.1 eq of Sodium Iodide (NaI) .

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere.

  • Self-Validation (TLC): TLC monitoring will show a much slower progression compared to Protocol A. Complete consumption of the starting material typically requires 12–16 hours. Note: If the NaI catalyst is omitted, TLC will validate that the reaction stalls at <50% conversion even after 24 hours, proving the necessity of the iodide exchange.

  • Workup: Follow the same filtration and extraction procedure as Protocol A, but include an additional wash of the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce and remove any iodine byproducts generated by the catalyst.

References

  • Comparative Reactivity Analysis: 1-Chlorobutan-2-one vs. 1-Bromobutan-2-one in Nucleophilic Substitution Benchchem
  • Reactivity of Alkyl Halides in SN2 Reactions Chemistry Steps
  • SN2 Reaction Mechanism Chemistry Steps
  • Why are alpha carbonyl halides most reactive towards SN2 reactions? Stack Exchange (Chemistry)

Sources

Comparative

TLC visualization methods for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

An in-depth comparative analysis of Thin Layer Chromatography (TLC) visualization techniques for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone). This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Thin Layer Chromatography (TLC) visualization techniques for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone).

This guide is designed for synthetic chemists and drug development professionals who require rigorous, self-validating analytical workflows to monitor the synthesis, purification, and stability of α -bromoketone intermediates.

Structural Deconstruction & Mechanistic Rationale

To select the optimal TLC visualization method, we must first deconstruct the target molecule into its reactive moieties. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is a bifunctional molecule featuring three distinct chemical environments, each reacting to different visualization chemistries:

  • The Conjugated Aromatic System (4-Isopropoxyphenyl group): Highly electron-rich due to the resonance-donating isopropoxy ether, making it strongly UV-active.

  • The Ketone (Carbonyl group): An electrophilic center susceptible to nucleophilic addition by hydrazines.

  • The α -Bromide: A highly reactive alkylating agent. The adjacent carbonyl group increases the electrophilicity of the α -carbon, making it an excellent substrate for SN​2 displacement.

Understanding this causality is critical. Relying on a single, general-purpose stain often leads to false positives, especially since α -bromoketones are prone to hydrolysis (yielding α -hydroxyketones) or dehalogenation during reaction workups.

G mol 4'-Isopropoxy-2- bromoacetophenone fg1 Aromatic System mol->fg1 fg2 Ketone (Carbonyl) mol->fg2 fg3 Alpha-Bromide mol->fg3 tlc1 UV 254 nm (Fluorescence Quenching) fg1->tlc1 tlc2 2,4-DNPH Stain (Hydrazone Formation) fg2->tlc2 tlc3 NBP Stain (SN2 Displacement) fg3->tlc3

Fig 1: Functional group mapping to specific TLC visualization methods.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of four distinct visualization methods when applied to this specific compound.

Visualization MethodTarget MoietySpecificityEst. SensitivityPost-Treatment AppearanceMechanism of Action
UV Light (254 nm) Conjugated π -systemLow~0.1 - 0.5 µgDark spot on green fluorescent background π→π∗ transitions quench the F254​ plate indicator [1].
4-(4-Nitrobenzyl)pyridine (NBP) α -BromideHigh~0.5 - 1.0 µgDeep blue/purple spot SN​2 displacement followed by deprotonation to a colored methide [2].
2,4-Dinitrophenylhydrazine Ketone (Carbonyl)Moderate~0.5 µgBright yellow/orange spotNucleophilic addition-elimination forming a conjugated hydrazone [3].
Potassium Permanganate General oxidizableLow~1.0 µgYellow/brown spot on pink backgroundOxidation of functional groups, reducing Mn(VII) to Mn(IV) [1].

The Self-Validating Multiplexed Strategy

A hallmark of rigorous analytical chemistry is the implementation of self-validating systems. Because 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one can degrade silently, a single TLC stain is insufficient.

The Triangulation Protocol: Run three identical TLC plates in parallel.

  • Plate 1 (UV 254 nm): Confirms the presence of the aromatic core.

  • Plate 2 (2,4-DNPH): Confirms the carbonyl group is intact (rules out reduction to an alcohol).

  • Plate 3 (NBP): Confirms the α -bromide is intact.

Diagnostic Causality: If a reaction spot is UV-active and DNPH-positive, but NBP-negative , the researcher immediately knows the molecule has undergone dehalogenation or hydrolysis. The intact product must test positive across all three modalities. This multiplexed approach provides absolute structural confirmation prior to time-consuming NMR analysis.

Step-by-Step Experimental Methodologies

Method A: 4-(4-Nitrobenzyl)pyridine (NBP) Protocol (Specific for Alkylating Agents)

The NBP stain is the most critical diagnostic tool for this molecule. NBP acts as a nucleophile, displacing the bromide ion to form a colorless pyridinium salt. Upon basification, it forms a highly conjugated, deeply colored quinonoid methide dye [2].

Reagent Preparation:

  • Solution A: 5% (w/v) 4-(4-nitrobenzyl)pyridine in acetone.

  • Solution B: 10% (v/v) piperidine in methanol (or 10% aqueous NaOH).

Workflow:

  • Elution: Develop the TLC plate in the appropriate solvent system (e.g., Hexanes/Ethyl Acetate) and dry completely to remove all traces of solvent.

  • Application: Dip the plate into Solution A for 2 seconds. Wipe the back of the plate.

  • Thermal Activation: Heat the plate on a hot plate or with a heat gun at 110°C for 3–5 minutes. Causality: Heat provides the activation energy required to drive the SN​2 displacement of the sterically hindered α -bromide.

  • Basification: Allow the plate to cool slightly, then lightly spray or dip into Solution B.

  • Observation: Alkylating agents will immediately appear as intense blue or purple spots.

Workflow step1 1. Elute & Dry TLC Plate step2 2. Dip in 5% NBP Solution step1->step2 step3 3. Heat at 110°C (3-5 min) [Drives SN2 Reaction] step2->step3 step4 4. Cool & Treat with Base (10% Piperidine/NaOH) step3->step4 step5 5. Observe Blue/Purple Spots [Confirms Alkylating Agent] step4->step5

Fig 2: Step-by-step workflow for NBP staining of alkylating agents.

Method B: 2,4-Dinitrophenylhydrazine (2,4-DNPH) Protocol (Specific for Ketones)

Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated H2​SO4​ . Carefully add 80 mL of distilled water, followed by 200 mL of ethanol [3].

Workflow:

  • Elution: Develop and dry the TLC plate thoroughly.

  • Application: Dip the plate into the 2,4-DNPH solution using tweezers.

  • Development: Wipe the excess stain from the back. The reaction often occurs at room temperature, but gentle warming with a heat gun can accelerate hydrazone formation.

  • Observation: The target molecule will appear as a bright yellow/orange spot against a pale yellow background.

Method C: Potassium Permanganate ( KMnO4​ ) Protocol (General Oxidative)

Reagent Preparation: Dissolve 3 g of KMnO4​ and 10 g of K2​CO3​ in 300 mL of distilled water. Add 5 mL of 5% aqueous NaOH [1].

Workflow:

  • Elution: Develop and completely dry the TLC plate. Causality: Residual organic solvents (like ethyl acetate) will be oxidized by the stain, creating a brown, smeared background.

  • Application: Dip the plate briefly into the KMnO4​ solution.

  • Thermal Activation: Heat uniformly with a heat gun (avoid overheating).

  • Observation: The compound will appear as a yellow-brown spot (due to the reduction of Mn(VII) to MnO2​ ) on a bright pink background.

References

  • TLC Stains and Visualization Techniques Reach Devices [Link]

  • Thin Layer Chromatography Reagents And Detection Methods (Volume 1a) Archive.org (Originally published by VCH Publishers, 1990)[Link]

  • TLC Stains/Dips - Chemistry Formulas University of Rochester, Department of Chemistry[Link]

Validation

A Comprehensive Guide to Elemental Analysis of Halogenated Acetophenones

Case Study: 4'-Isopropoxy-2-bromoacetophenone Elemental analysis (EA) remains a non-negotiable gold standard in drug development and synthetic chemistry for verifying the empirical formula and absolute purity of novel co...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 4'-Isopropoxy-2-bromoacetophenone

Elemental analysis (EA) remains a non-negotiable gold standard in drug development and synthetic chemistry for verifying the empirical formula and absolute purity of novel compounds. However, halogenated organic compounds present unique analytical challenges.

This guide objectively compares the performance of modern analytical methodologies for characterizing halogenated acetophenones, utilizing 4'-Isopropoxy-2-bromoacetophenone (CAS: 365572-08-3)[1] as our primary case study. By dissecting the causality behind experimental choices, we provide a self-validating framework for researchers to achieve high-fidelity elemental data.

The Analytical Challenge: Halogen Interference

4'-Isopropoxy-2-bromoacetophenone (Molecular Formula: C11​H13​BrO2​ ) contains a heavy bromine atom that significantly alters its combustion profile.

In standard CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, samples are oxidized at high temperatures (900–1000°C) in an oxygen-rich environment. While carbon and hydrogen cleanly convert to CO2​ and H2​O , the bromine in 4'-Isopropoxy-2-bromoacetophenone forms corrosive diatomic bromine ( Br2​ ) and hydrogen bromide ( HBr ) gases. If unmitigated, these halogenic byproducts will poison the copper reduction catalysts and artificially inflate the readings of the Thermal Conductivity Detector (TCD), leading to failed purity assessments[2].

To extract accurate data, the analytical workflow must either actively scrub halogens from the CHN stream or utilize parallel methodologies to quantify the bromine content independently[3].

Methodology Comparison: Bromine Quantification

To achieve a complete mass balance, researchers must select an appropriate method for halogen quantification. Below is an objective comparison of the two dominant industry standards.

Method A: Classical Wet Chemistry (Schöniger Titration)

The classical approach involves the Schöniger flask method, where the sample is combusted in a pure oxygen atmosphere within a sealed flask. The resulting bromide ions are absorbed into an aqueous solution and subsequently quantified via mercurimetric titration using Hg(ClO4​)2​ or Hg(NO3​)2​ [4][5].

  • Performance: Highly accurate for bulk samples but requires significant manual dexterity.

  • Drawback: Utilizes highly toxic mercury reagents and struggles with trace-level limits of detection (LOD).

Method B: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) represents the modern instrumental standard. The sample undergoes pyrohydrolytic combustion, and the evolved gases are passed through an absorbing solution directly into an Ion Chromatograph[6].

  • Performance: Exceptional sensitivity, fully automated, and capable of multiplexed halogen detection.

  • Drawback: Higher initial capital expenditure for instrumentation.

Table 1: Comparative Performance of Bromine Analytical Methods
MetricSchöniger + Mercurimetric TitrationCombustion Ion Chromatography (CIC)
Mechanism Flask Combustion Wet TitrationPyrohydrolysis Conductivity Detection
Sample Size Required 10 – 20 mg1 – 5 mg
Limit of Detection (LOD) ~0.1% (1000 ppm)< 1 ppm
Throughput Low (Manual)High (Automated Autosampler)
Environmental Impact High (Toxic Mercury Waste)Low (Aqueous Eluents)
Specificity Susceptible to interference from other halogensComplete baseline resolution of F− , Cl− , Br− , I−

Quantitative Data Presentation

For a compound to pass pharmaceutical purity standards, the experimental mass fractions must fall within ±0.3% of the theoretical calculated values[2][4].

Table 2: Theoretical vs. Acceptable Experimental Ranges for 4'-Isopropoxy-2-bromoacetophenone

Molecular Weight: 257.127 g/mol | Formula: C11​H13​BrO2​

ElementTheoretical Mass Fraction (%)Acceptable Purity Range (±0.3%)Primary Analytical Technique
Carbon (C) 51.38%51.08% – 51.68%CHN Analyzer (TCD)
Hydrogen (H) 5.10%4.80% – 5.40%CHN Analyzer (TCD)
Bromine (Br) 31.08%30.78% – 31.38%Combustion Ion Chromatography
Oxygen (O) 12.44%12.14% – 12.74%Pyrolysis (IR) or Calculated by Difference

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives.

Protocol 1: CHN Analysis with Halogen Mitigation

Objective: Determine %C and %H without bromine interference.

  • Tube Packing (Causality Step): Pack the primary combustion tube of the elemental analyzer (e.g., PE 2400) with an excess of high-efficiency scrubbing reagents, specifically silver tungstate and magnesium oxide [2].

    • Why? Silver tungstate reacts with evolved Br2​ and HBr to form non-volatile silver bromide ( AgBr ), trapping the halogen within the combustion zone and protecting the downstream copper reduction column.

  • System Calibration: Run a blank (empty tin capsule) to establish the baseline, followed by a certified halogenated standard (e.g., 4-Bromobenzoic acid).

    • Validation: If the standard's carbon value deviates by >0.3%, the silver scrubbers are exhausted and must be replaced.

  • Sample Combustion: Weigh exactly 1.500 mg of 4'-Isopropoxy-2-bromoacetophenone into a tin capsule. Combust at 950°C under a dynamic helium/oxygen atmosphere.

  • Detection: The scrubbed gas stream ( CO2​ , H2​O , N2​ ) passes through a separation column to the Thermal Conductivity Detector (TCD) for quantification.

Protocol 2: Combustion Ion Chromatography (CIC) for %Br

Objective: Precisely quantify the 31.08% bromine mass fraction.

  • Pyrohydrolytic Digestion: Weigh 2.000 mg of the sample into a ceramic boat. Introduce the sample into a quartz tube furnace at 900°C under an Argon/Oxygen stream (400 mL/min O2​ , 350 mL/min Ar) supplemented with a continuous flow of ultra-pure water (0.05 mL/min)[8].

    • Why? The water vapor ensures that all bromine is quantitatively converted to hydrobromic acid ( HBr ) rather than a mixture of Br2​ and HBr , ensuring uniform absorption.

  • Absorption: Route the effluent gas into an absorption tube containing an aqueous solution of hydrogen peroxide ( H2​O2​ ). This oxidizes any trace sulfites and stabilizes the bromide ions.

  • Chromatographic Separation: Inject an aliquot of the absorption solution into the Ion Chromatograph. Use a carbonate/bicarbonate eluent (e.g., 2.7 mM Na2​CO3​ / 0.3 mM NaHCO3​ ) with suppressed conductivity detection[8].

  • Validation: Integrate the bromide peak area against a 5-point calibration curve generated from NIST-traceable sodium bromide standards.

Workflow Visualization

The following diagram illustrates the necessary parallel pathways required to achieve a complete elemental profile for halogenated compounds, demonstrating how the data converges for final structural validation.

EA_Workflow Sample 4'-Isopropoxy-2-bromoacetophenone (C11H13BrO2) Split Sample->Split CHN CHN Combustion Analysis (He/O2 at 950°C) Split->CHN Oxy Oxygen Pyrolysis (1000°C, Carbon Reduction) Split->Oxy Halo Combustion Ion Chromatography (CIC for %Br) Split->Halo Scrubber Halogen Scrubbing (Ag-Tungstate/MgO) CHN->Scrubber Removes Br2/HBr IR IR Detector (%O as CO) Oxy->IR IC Ion Chromatograph (Conductivity Detector) Halo->IC Absorbed in aqueous solution TCD Thermal Conductivity Detector (%C, %H) Scrubber->TCD Validation Purity & Identity Validation (Theoretical vs. Experimental) TCD->Validation IC->Validation IR->Validation

Figure 1: Parallel elemental analysis workflow for halogenated organic compounds.

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit. Available at: [Link]

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer. Available at: [Link]

  • Trace Elemental Instruments. "Combustion Ion Chromatography (CIC) for Halogens." TE Instruments. Available at: [Link]

  • ChemSrc. "365572-08-3_2-bromo-1-(4-propan-2-yloxyphenyl)ethanone." ChemSrc Database. Available at: [Link]

  • National Institutes of Health (NIH). "Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms." PMC. Available at: [Link]

  • Wiley-VCH. "Supporting Information: Schöniger's method and mercurimetric titration." Angewandte Chemie. Available at: [Link]

  • SciSpace. "Towards graphene bromide: bromination of graphite oxide." SciSpace. Available at: [Link]

Sources

Comparative

Bioactivity Profiling of Phenacyl Scaffolds: 4-Isopropoxy vs. 4-Methoxy Derivatives

Executive Summary Phenacyl halides (specifically phenacyl bromides) are privileged synthetic intermediates used to construct a vast array of five- and six-membered bioactive heterocycles, including thiazoles, imidazoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenacyl halides (specifically phenacyl bromides) are privileged synthetic intermediates used to construct a vast array of five- and six-membered bioactive heterocycles, including thiazoles, imidazoles, and triazoles[1]. The bioactivity of these resulting scaffolds is heavily dictated by the substitution pattern on the phenyl ring. This guide provides an objective, data-driven comparison between two critical electron-donating para-substituents: the compact 4-methoxy group and the bulkier, more lipophilic 4-isopropoxy group.

Mechanistic & Structural Divergence

When designing phenacyl-derived drug candidates, the choice between a methoxy and an isopropoxy group at the 4-position alters the molecule's pharmacodynamics and pharmacokinetics through three primary mechanisms:

  • Electronic Effects: Both substituents act as electron-donating groups (EDG) via resonance (+M effect), which increases the electron density of the aromatic ring and influences the basicity of the attached heterocyclic pharmacophore.

  • Steric Hindrance: The methoxy group (-OCH₃) is highly compact, allowing the phenacyl moiety to penetrate deeply into narrow receptor binding pockets. Conversely, the isopropoxy group (-OCH(CH₃)₂) features a branched structure. This added steric bulk can either cause steric clashes in restricted active sites or favorably fill hydrophobic accessory pockets.

  • Lipophilicity (LogP): The addition of two carbon atoms in the isopropoxy derivative significantly increases the partition coefficient (LogP). While this enhances passive cellular membrane permeability, it can negatively impact aqueous solubility, a critical factor in formulation and bioavailability.

Comparative Bioactivity Profiles

Anticancer Efficacy

In the realm of oncology, 4-methoxy phenacyl derivatives have consistently demonstrated superior potency. For instance, in the evaluation of 4-oxo-imidazolidin-2-thione derivatives, the presence of the 4-methoxy phenacyl moiety specifically favored antitumor activity against the human breast carcinoma cell line (MCF-7), yielding an impressive IC₅₀ of 9.45 µg/mL[2]. The compact nature of the methoxy group allows for optimal alignment within the target's active site, triggering apoptosis without the steric repulsion that bulkier alkoxy groups might introduce.

Antimicrobial & Antifungal Potency

Phenacyl azoles are well-documented for their antifungal properties. N-(4-methoxyphenacyl)imidazole and related triazoles exhibit potent in vitro activity against pathogenic strains like Candida albicans and Aspergillus fumigatus, with efficacy comparable to the clinical standard fluconazole (active at 80-100 µg/mL)[3]. The methoxy group provides the necessary electron density to coordinate with fungal cytochrome P450 enzymes without exceeding the spatial constraints of the enzyme's heme-binding site.

Enzyme Inhibition (DNA Gyrase)

In contrast, the 4-isopropoxy group shines when optimizing highly lipophilic targets. During the hit-to-lead optimization of benzothiazole scaffold-based DNA gyrase inhibitors targeting Acinetobacter baumannii and Pseudomonas aeruginosa, researchers utilized 4-isopropoxy analogs to fine-tune lipophilicity[4]. The branched isopropoxy group effectively occupied hydrophobic sub-pockets within the bacterial topoisomerase, demonstrating that when aqueous solubility is balanced, the added steric bulk can drive target-specific affinity.

Quantitative Data Presentation

Property / Bioassay4-Methoxy Phenacyl Derivatives4-Isopropoxy Phenacyl DerivativesMechanistic Causality
Steric Volume LowHighIsopropyl branching increases the spatial footprint, altering receptor fit.
Lipophilicity (LogP) ModerateHighAdditional hydrocarbon mass enhances lipid solubility but reduces aqueous solubility.
Anticancer (MCF-7 IC₅₀) ~9.45 - 11.1 µg/mL[2]Variable (Often >15 µg/mL)Compact EDG allows tighter binding and induction of apoptosis in restricted sites.
Antifungal (C. albicans) High (Fluconazole-comparable)[3]ModerateMethoxy coordinates efficiently with fungal CYP51 without steric clash.
DNA Gyrase Inhibition ModerateHigh (in specific scaffolds)[4]Isopropoxy effectively fills hydrophobic accessory pockets in bacterial enzymes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols integrate self-validating steps to prevent false positives during the synthesis and evaluation of these derivatives.

Protocol A: Synthesis of Substituted Phenacyl Azoles

Objective: Synthesize N-(4-methoxyphenacyl)imidazole or its isopropoxy analog.

  • Reagent Preparation: Dissolve 1.0 equivalent of the chosen azole (e.g., imidazole) in anhydrous acetone.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: Acetone is a polar aprotic solvent that dissolves both reactants. K₂CO₃ is utilized as a mild base to completely deprotonate the azole without hydrolyzing the highly reactive alpha-bromo ketone (a common side reaction if stronger bases like NaOH in protic solvents are used).

  • Alkylation: Dropwise add 1.1 equivalents of 4-methoxy (or 4-isopropoxy) phenacyl bromide. Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Purification: Evaporate the solvent, extract with ethyl acetate/water, dry the organic layer over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Cytotoxicity Screening via Sulforhodamine-B (SRB) Assay

Objective: Evaluate the IC₅₀ of the synthesized derivatives against MCF-7 cells.

  • Cell Plating: Seed MCF-7 cells in 96-well plates and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of the phenacyl derivatives (1–100 µg/mL) for 48 hours.

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA), wash, and stain with 0.4% SRB solution in 1% acetic acid.

  • Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base and measure absorbance at 540 nm.

    • Causality: The SRB assay is chosen over the standard MTT assay because SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a linear response with total cellular protein (cell number). Phenacyl derivatives can sometimes interfere with mitochondrial reductases, causing false readings in MTT assays; SRB provides a self-validating, orthogonal measure of true cytotoxicity[2].

Visualizations

G A Substituted Phenacyl Bromide (4-Methoxy or 4-Isopropoxy) B Nucleophilic Substitution (Azole / K2CO3 / Acetone) A->B Base Catalysis C Heterocyclic Phenacyl Derivative B->C Cyclization/Alkylation D Physicochemical Profiling (LogP & Solubility) C->D Structural Validation E In Vitro Bioassay (SRB / MIC Determination) C->E Biological Validation F SAR Analysis Steric vs. Electronic Effects D->F Data Integration E->F Activity Mapping

Workflow for the synthesis and self-validating bio-evaluation of phenacyl derivatives.

G A 4-Methoxy Phenacyl Derivative B Cellular Internalization (Moderate LogP) A->B Permeation C Target Binding (High Affinity via Compact EDG) B->C Intracellular Localization D Mitochondrial Membrane Depolarization C->D Stress Induction E Cytochrome C Release D->E Membrane Permeabilization F Caspase-9/3 Activation E->F Apoptosome Formation G Apoptosis (MCF-7 Cells) F->G Programmed Cell Death

Apoptotic signaling pathway induced by 4-methoxy phenacyl derivatives in MCF-7 cells.

References

  • Title: Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives Source: scialert.net URL: 2

  • Title: Synthesis and Antifungal activity of Phenacyl Azoles Source: researchgate.net URL: 3

  • Title: Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles Source: intechopen.com URL: 1

  • Title: Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: nih.gov URL: 4

Sources

Validation

Spectroscopic identification of impurities in 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Title: Comparative Guide to Spectroscopic Identification of Impurities in 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Introduction As a Senior Application Scientist, navigating the impurity profile of reactive interm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Spectroscopic Identification of Impurities in 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Introduction

As a Senior Application Scientist, navigating the impurity profile of reactive intermediates is a critical phase of drug development. The compound 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (an α-bromoacetophenone derivative) is a vital electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs). However, its high reactivity makes it inherently susceptible to side reactions during synthesis and degradation during storage.

Under regulatory frameworks such as the [1], any unknown impurity present in a new drug substance at a level greater than 0.1% (the identification threshold) must be structurally characterized[2]. Furthermore, because α-haloketones are alkylating agents, they are heavily scrutinized as potential genotoxic impurities (PGIs) under ICH M7 guidelines, requiring highly sensitive analytical control strategies[3].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the identification of process-related and degradation impurities in this specific compound.

Mechanistic Context: Anticipating the Impurity Profile

Before injecting a sample, an experienced spectroscopist anticipates the chemistry. The synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the α-bromination of 4-isopropoxyacetophenone. Based on reaction kinetics and the electrophilic nature of the product, we expect three primary impurity classes:

  • Unreacted Starting Material: 1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

  • Over-bromination (Process Impurity): 2,2-Dibromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one.

  • Hydrolysis (Degradation Impurity): 2-Hydroxy-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, formed via nucleophilic attack by ambient moisture on the labile α-carbon.

Comparative Spectroscopic Technologies

LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)
  • Performance: The frontline tool for trace-level detection (ppm to ppb). HRMS provides exact mass measurements (sub-5 ppm error), allowing for the rapid derivation of empirical formulas.

  • The Bromine Advantage (Causality): Bromine has a unique isotopic signature—two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The target API will show an [M+H] + doublet separated by 2 Da. The dibromo impurity will exhibit a distinct 1:2:1 triplet isotopic pattern, making mass spectrometry an incredibly powerful diagnostic tool for halogenated compounds.

  • Limitation: Cannot easily distinguish positional isomers (e.g., ring-bromination vs. α-bromination) without extensive MS/MS fragmentation studies.

1D/2D NMR Spectroscopy
  • Performance: The gold standard for absolute structural elucidation. NMR directly observes the chemical environment of the protons and carbons, bypassing the ambiguity of mass isomers.

  • Causality of Chemical Shifts: The electronegativity of the bromine atom exerts a strong inductive effect, deshielding the adjacent α-protons. The starting material's α-methyl group appears as a singlet at ~2.5 ppm. Mono-bromination shifts this to ~4.4 ppm (CH 2​ Br), while di-bromination pushes the single proton to ~6.6 ppm (CHBr 2​ ).

  • Limitation: Requires isolation of the impurity (typically via preparative HPLC) and demands higher sample concentrations compared to MS.

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • Performance: Excellent for identifying functional group transformations orthogonally.

  • Key Signatures: The carbonyl (C=O) stretch of the starting material (~1680 cm −1 ) shifts to a higher wavenumber (~1695 cm −1 ) upon α-bromination due to the field effect of the halogen. Hydrolysis is immediately evident by the appearance of a broad O-H stretching band at 3200-3400 cm −1 .

  • Limitation: Lacks the resolution to identify complex structural frameworks in a mixture; best used as a rapid confirmation tool.

Quantitative Data Presentation

Table 1: Comparative Performance of Spectroscopic Techniques

TechniqueSensitivityStructural ResolutionIsotope DetectionSpeed of AnalysisPrimary Utility
LC-HRMS High (pg - ng)Moderate (Formula ID)Excellent (1:1 Br ratio)Fast (< 15 min)Trace detection, Formula generation
1D/2D NMR Low (μg - mg)Excellent (Absolute ID)N/ASlow (requires prep)Positional isomer identification
FT-IR Moderate (μg)Low (Functional groups)N/AFast (< 5 min)Functional group confirmation

Table 2: Spectroscopic Signatures of the API and Key Impurities

CompoundExact Mass (Da)[M+H] + Base PeakKey 1 H NMR Shift ( α -carbon)Isotopic Pattern
Target API (Mono-bromo) 256.0099257.0177~4.4 ppm (s, 2H)1:1 (Doublet)
Starting Material 178.0994179.1072~2.5 ppm (s, 3H)Monoisotopic
Dibromo Impurity 333.9204334.9282~6.6 ppm (s, 1H)1:2:1 (Triplet)
Hydrolysis Impurity 194.0943195.1021~4.8 ppm (s, 2H)Monoisotopic

Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-HRMS Impurity Profiling Workflow

Expertise Note (Causality): α-haloketones are highly reactive toward nucleophiles. Never use methanol (MeOH) as a mobile phase or sample diluent, as it will react with the API during the run to form a methoxy-ether artifact, falsely inflating the impurity profile. Always use Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the API batch in LC-MS grade MeCN/H 2​ O (50:50, v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm). Run a gradient from 5% to 95% MeCN in water (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the mass range to 100-1000 m/z with a resolution of at least 70,000 FWHM.

  • Self-Validation Step: Run a blank (MeCN/H 2​ O) immediately before the sample to rule out system carryover. Verify the 1:1 isotopic doublet of the main API peak at m/z 257.0177 / 259.0157 to confirm proper ionization and mass calibration.

Protocol 2: NMR Structural Elucidation Workflow
  • Isolation: Scale up the UHPLC method to a preparative HPLC system. Collect the fraction corresponding to the unknown impurity peak (>0.1% threshold).

  • Solvent Removal: Lyophilize the collected fraction to complete dryness to prevent solvent suppression issues and chemical noise in the NMR spectra.

  • Sample Preparation: Dissolve the dried impurity (~2-5 mg) in 600 μL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ .

  • Acquisition: Acquire a standard 1D 1 H spectrum (minimum 64 scans) and a 13 C spectrum. If positional isomers are suspected (e.g., bromination on the aromatic ring instead of the α-carbon), acquire 2D COSY and HMBC spectra to map the proton-carbon connectivity.

  • Self-Validation Step: Check the integration of the isopropoxy group signals (a septet at ~4.6 ppm for 1H, a doublet at ~1.3 ppm for 6H). These should remain constant across all process-related impurities and serve as an internal integration reference to validate the purity of the isolated fraction.

Analytical Workflow Visualization

ImpurityWorkflow Sample API Batch Sample 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one UHPLC UHPLC Separation (MeCN/H2O, Avoid MeOH) Sample->UHPLC Threshold Impurity Peak Detected > 0.1% (ICH Q3A Threshold) UHPLC->Threshold HRMS LC-HRMS (ESI+) Exact Mass & Isotope Pattern Threshold->HRMS NMR Preparative Isolation -> NMR 1D/2D Structural Elucidation Threshold->NMR Isotope Bromine Isotope Pattern? (79Br/81Br 1:1 Ratio) HRMS->Isotope FinalID Final Structural ID (e.g., Dibromo Impurity) NMR->FinalID Positional Confirmation Isotope->FinalID Mass Confirmation

Figure 1: Orthogonal spectroscopic workflow for impurity identification in α-bromoacetophenones.

References

  • Kymos. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals." Available at:[Link]

  • Chromatography Online. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one proper disposal procedures

Operational Safety and Disposal Guide: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Welcome to the definitive operational guide for handling and disposing of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (CAS: 36557...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Welcome to the definitive operational guide for handling and disposing of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (CAS: 365572-08-3), commonly referred to as 4'-isopropoxy-2-bromoacetophenone [1][2]. In medicinal chemistry, this α -bromo ketone is a highly valued electrophilic building block, frequently utilized in the synthesis of heterocycles (e.g., thiazoles via Hantzsch condensation) and novel therapeutics, including GluN3-selective NMDA receptor modulators [1]. However, the very reactivity that makes it synthetically useful also renders it a potent occupational hazard.

As a Senior Application Scientist, my goal is to provide your laboratory with a self-validating, mechanistically grounded framework for the safe disposal and emergency handling of this compound. We do not just follow safety rules; we engineer safety through chemical logic.

Section 1: Hazard Profile & Mechanistic Causality

To safely manage 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, one must understand its molecular behavior. The α -carbon is situated between a highly electronegative bromine atom and an electron-withdrawing carbonyl group. This creates a severe electron deficiency at the α -carbon, making it an exceptional substrate for SN​2 nucleophilic substitution.

  • The Causality of Toxicity: When exposed to biological tissues (eyes, respiratory tract, skin), the α -bromo ketone rapidly alkylates nucleophilic sites—specifically the sulfhydryl (-SH) groups of cysteine residues in proteins. This irreversible covalent modification triggers acute pain receptors, making the compound a severe lachrymator (tear-inducing agent) and a corrosive tissue irritant[3].

  • Environmental Impact: Unquenched α -bromo ketones are highly toxic to aquatic life and persist as active alkylating agents in standard wastewater streams.

Table 1: Quantitative Hazard & Logistical Summary

ParameterSpecification / Protocol
Chemical Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
CAS Number 365572-08-3 [2]
Primary Hazards Corrosive (H314), Severe Lachrymator (H335), Acute Toxicity (H302) [3]
Required PPE Nitrile/Neoprene double-gloves, chemical splash goggles, lab coat, fume hood
Waste Classification Halogenated Organic Waste (EPA RCRA compliant)
Incompatible Materials Strong bases, strong oxidizers, combustible absorbents (e.g., sawdust)

Section 2: The "Bunte Salt" Active Quenching Protocol

Expertise & Experience: Simply discarding unquenched α -bromo ketones into a bulk halogenated waste carboy is a logistical liability. It can lead to cross-reactions with other waste solvents and the release of volatile lachrymatory fumes that endanger waste-handling personnel. To build a self-validating safety system, we employ active chemical quenching prior to disposal for concentrated residues or spills.

The Chemical Logic: We utilize an aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate anion is a powerful, yet mild, sulfur nucleophile. It attacks the electrophilic α -carbon, displacing the bromide ion to form an S-alkyl thiosulfate, commonly known as a Bunte salt [4][5]. Reaction: Ar-CO-CH2​Br+Na2​S2​O3​→Ar-CO-CH2​-S-SO3​Na+NaBr

Result: The highly lipophilic, volatile lachrymator is instantly converted into a water-soluble, non-volatile, and biologically inert salt.

Step-by-Step Quenching Methodology:

  • Preparation: In a functioning fume hood, prepare a 10–20% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Solubilization: Dissolve the residual 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in a minimal amount of a water-miscible co-solvent (e.g., acetone or ethanol) to ensure a homogenous reaction phase.

  • Controlled Addition: Slowly add the sodium thiosulfate solution to the organic mixture while stirring. The reaction is mildly exothermic.

  • Agitation & Verification: Stir the mixture for 30–60 minutes at room temperature. The complete abatement of the sharp, lachrymatory odor serves as a primary empirical indicator of successful quenching [4]. For rigorous validation, a quick TLC (Thin Layer Chromatography) check will confirm the disappearance of the starting material.

  • Final Disposal: Transfer the neutralized, biphasic mixture to the designated Halogenated Organic Waste container.

Section 3: Routine Laboratory Disposal Workflows

For routine experimental workflows where active quenching is not strictly required (e.g., highly dilute reaction filtrates), adhere to the following strict segregation protocols:

  • Liquid Waste: All solvent mixtures containing traces of the compound must be funneled into clearly labeled Halogenated Organic Waste carboys. Never mix with non-halogenated streams, as this drastically increases incineration costs and regulatory non-compliance.

  • Solid Waste: Contaminated consumables (filter papers, TLC plates, disposable spatulas, and gloves) must be collected in a sealed, puncture-proof container labeled "Hazardous Solid Waste - Halogenated Contamination."

  • Drain Prohibition: Under no circumstances should any quantity of this compound, quenched or unquenched, be introduced into the municipal sink drainage system.

Section 4: Emergency Spill Response

In the event of a localized spill outside the fume hood, immediate and methodical action is required to prevent respiratory exposure across the laboratory.

Step-by-Step Spill Containment:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity. Ensure laboratory HVAC systems are functioning at maximum capacity to clear lachrymatory vapors.

  • Don Emergency PPE: Equip a heavy-duty respirator (if vapors are severe), fresh nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth . Crucial Warning: Never use sawdust or paper towels, as the reactive α -bromo ketone can undergo exothermic degradation with combustible organics.

  • In-Situ Neutralization: Carefully pour the 10% sodium thiosulfate quenching solution directly over the absorbed spill bed. Allow 15 minutes for the Bunte salt conversion to occur.

  • Collection: Sweep the neutralized absorbent into a heavy-duty, sealable polyethylene bag or bucket. Label it as "Chemically Quenched Halogenated Spill Waste" and submit it to your Environmental Health and Safety (EHS) department for licensed incineration.

Section 5: Process Flow Visualization

G Disposal & Quenching Decision Matrix for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Start Identify Waste Type: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one Dilute Dilute Liquid Waste (Reaction Filtrates) Start->Dilute Concentrated Concentrated Residue or Pure Chemical Start->Concentrated Spill Laboratory Spill (Outside Hood) Start->Spill Solid Contaminated Solids (Gloves, Pipettes) Start->Solid HaloWaste Halogenated Organic Waste Carboy Dilute->HaloWaste QuenchPrep Prepare 10-20% aq. Sodium Thiosulfate Concentrated->QuenchPrep Absorb Absorb with Inert Material (Vermiculite/Sand) NO SAWDUST Spill->Absorb SolidWaste Sealed Solid Hazardous Waste Bin Solid->SolidWaste BunteSalt S_N2 Reaction: Formation of Inert Bunte Salt QuenchPrep->BunteSalt BunteSalt->HaloWaste InSituQuench In-Situ Quenching Pour Thiosulfate over Spill Absorb->InSituQuench InSituQuench->SolidWaste EHS EHS Collection & Licensed Incineration HaloWaste->EHS SolidWaste->EHS

Caption: Decision matrix for the safe handling, quenching, and disposal of α-bromo ketones.

Section 6: References

  • WO2021155367A2 - Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors. Google Patents. Available at:

  • 365572-08-3 2-bromo-1-(4-propan-2-yloxyphenyl)ethanone. ChemSrc. Available at:[Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. PubMed Central (PMC), NIH. Available at:[Link]

  • Manganese(III) Acetate-mediated Oxidative Cyclization of a-Methylstyrene and trans-Stilbene with b-Ketosulfones. MDPI. Available at:[Link]

Handling

Personal protective equipment for handling 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety demands of handling highly functionalized α-bromo ketones. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety demands of handling highly functionalized α-bromo ketones. 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (CAS: 365572-08-3), commonly known as 2-bromo-4'-isopropoxyacetophenone, is a highly valuable electrophilic building block in medicinal chemistry and drug development. However, the exact structural features that make it synthetically useful also render it a potent alkylating agent, a severe lachrymator, and a corrosive hazard [1].

This guide provides a self-validating system for personal protective equipment (PPE), handling, and disposal, ensuring that your workflow maintains scientific integrity, operational safety, and strict regulatory compliance.

The Causality of Hazards: Why Standard PPE Fails

Understanding why we use specific PPE is critical for compliance. The α-bromo ketone moiety in 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one undergoes rapid nucleophilic substitution ( SN​2 ). In a biological context, this means it readily alkylates thiol and amine groups present in human proteins and mucous membranes [2].

  • Lachrymatory Effect: Vapor or dust contact with ocular moisture generates hydrobromic acid (HBr) and alkylates corneal proteins, causing severe tearing, respiratory irritation, and potential corneal damage [3]. Standard safety glasses offer zero protection against vapors.

  • Dermal Toxicity: Skin exposure leads to deep chemical burns and systemic absorption. Standard nitrile gloves are highly susceptible to permeation by halogenated organics.

  • Thermal Instability: Exposure to moisture or light can trigger exothermic dehydrobromination, releasing corrosive HBr gas [1].

PPE Selection & Self-Validation System

To establish a trustworthy safety protocol, your PPE setup must be self-validating. Do not rely on assumptions; verify the integrity of your protective barriers before handling the chemical.

  • Respiratory & Eye Protection: A full-face respirator equipped with P100/Organic Vapor (OV) combination cartridges is mandatory when handling bulk powders outside a closed system.

    • Validation: Perform a negative-pressure seal check before every use. If you detect any airflow breaking the seal, readjust.

  • Dermal Protection (Double-Gloving): Wear a laminate inner glove (e.g., Silver Shield / 4H) to block halogenated permeation, covered by a heavy-duty nitrile outer glove (minimum 8 mil thickness) for mechanical dexterity.

    • Validation: Inspect the outer nitrile glove for discoloration or embrittlement every 15 minutes during active handling.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with elastic cuffs, paired with a chemical-resistant apron.

Quantitative Hazard Profile

To standardize risk assessment across your laboratory, the following table summarizes the physicochemical and hazard data for 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one based on analogous α-bromoacetophenone derivatives [4].

Property / HazardSpecificationMechanistic Implication
Chemical Name 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-oneFunctionalized α-bromo ketone.
CAS Number 365572-08-3Unique identifier for SDS tracking.
Molecular Weight 257.12 g/mol Heavy vapor; settles in lower areas of the fume hood.
GHS Classification Corrosive, Acute Toxic, IrritantAlkylates biological nucleophiles; generates HBr upon hydrolysis.
Incompatible Materials Strong bases, oxidizing agents, moistureBases catalyze exothermic dehydrobromination and degradation.
Quenching Agent 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )Converts reactive bromide into a benign, water-soluble Bunte salt.

Operational Workflow: Step-by-Step Handling

A safe protocol must be a closed-loop system, from weighing to reaction quenching. Never transport the unsealed container across the laboratory.

Step 1: Pre-Operation Setup Clear the fume hood of all incompatible materials (especially strong bases like NaOH or amines). Ensure the fume hood face velocity is verified at 80–120 feet per minute (fpm).

Step 2: Closed-System Transfer Bring the sealed reagent bottle into the fume hood. Lower the sash to the lowest workable height (typically 18 inches). Use a static-free disposable spatula for weighing to prevent aerosolization of the powder.

Step 3: Reaction Execution Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or toluene) immediately after weighing. Keep the reaction flask under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced degradation [1].

Step 4: In-Situ Quenching & Validation Before removing any glassware from the hood, quench residual reagent. Add a 10% aqueous sodium thiosulfate solution to the reaction vessel.

  • Self-Validation: Use a 4-(4-nitrobenzyl)pyridine test strip (a colorimetric indicator for alkylating agents). The absence of a blue/purple color confirms the complete destruction of the electrophilic α-bromo ketone.

Caption: Standard Operating Procedure workflow for handling α-bromo ketones.

Spill Response and Disposal Plan

If a spill occurs, mechanical cleaning is insufficient; chemical neutralization is mandatory. Because the molecule is a potent electrophile, it must be quenched with a strong, non-toxic nucleophile [2].

Step-by-Step Spill Response:

  • Evacuate & Isolate: Alert personnel and evacuate the immediate area. Allow aerosols to settle for 10 minutes.

  • PPE Upgrade: Don a full-face respirator with P100/OV cartridges and heavy-duty chemical boots.

  • Containment: Surround the spill with inert absorbent pads. Do not use combustible materials like sawdust.

  • Chemical Neutralization: Flood the spill area with a 10% aqueous sodium thiosulfate solution. Work from the outside in to prevent spreading.

  • Incubation: Wait 20 minutes to allow the nucleophilic substitution reaction to run to completion.

  • Collection: Scoop the neutralized slurry into a designated, clearly labeled "Halogenated Organic Waste" container. Double-bag the waste and contact Environmental Health and Safety (EHS) for immediate pickup.

SpillResponse Detect Spill Detected (>50 mg outside hood) Evacuate Alert & Evacuate (Allow aerosols to settle) Detect->Evacuate Assess Don Spill Response PPE (Full-face respirator) Evacuate->Assess Contain Cover with Absorbent Pads Assess->Contain Neutralize Apply 10% Na2S2O3 (Quench alkylating agent) Contain->Neutralize Collect Double-bag Hazmat Waste Neutralize->Collect

Caption: Emergency spill response logic and chemical neutralization pathway.

References

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